molecular formula C13H17NO3 B3225010 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide CAS No. 1243464-88-1

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Cat. No.: B3225010
CAS No.: 1243464-88-1
M. Wt: 235.28 g/mol
InChI Key: PYYPKRYARNDVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic benzamide derivative features a cyclopropoxy substituent, a structural motif known to confer unique steric and electronic properties that can enhance binding affinity and metabolic stability in bioactive molecules . The incorporation of the cyclopropyl group is a common strategy in lead optimization, as this moiety is found in numerous FDA-approved drugs and bioactive natural products . Compounds with similar structural frameworks, such as those containing a cyclopropoxy group attached to an aromatic system, have been investigated as potent agonists for various receptors . For instance, the cyclopropoxy functional group is a key feature in certain synthetic opioids and serotonin receptor modulators, underscoring its relevance in neuroscience and neuropharmacology research . Furthermore, benzamide derivatives are extensively studied for their diverse biological activities, making them valuable scaffolds in the discovery and development of new therapeutic agents . This compound serves as a versatile building block for chemical synthesis and a potential candidate for structure-activity relationship (SAR) studies. Researchers can utilize it to explore new chemical space in areas such as receptor modulation and the development of novel pharmacological tools. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyloxy-3-methoxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)13(15)9-4-7-11(12(8-9)16-3)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYPKRYARNDVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856356
Record name 4-(Cyclopropyloxy)-3-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243464-88-1
Record name 4-(Cyclopropyloxy)-3-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide, with the Chemical Abstracts Service (CAS) number 1243464-88-1, is a substituted benzamide derivative. This class of organic compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its members. The benzamide moiety is a common scaffold in a variety of pharmaceuticals, and the presence of the cyclopropoxy and methoxy groups on the aromatic ring, along with the N,N-dimethylamido group, suggests that this molecule may possess unique physicochemical properties and biological functions. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthetic route, and potential areas of scientific investigation.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, absorption, and distribution. While extensive experimental data for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is not widely available in the public domain, the following table summarizes its known and calculated properties.

PropertyValueSource
CAS Number 1243464-88-1-
Molecular Formula C₁₃H₁₇NO₃-
Molecular Weight 235.28 g/mol [1]
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-
LogP (calculated) 1.42[1]

Proposed Synthesis Workflow

While a specific, published synthetic protocol for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide has not been identified, a plausible and efficient synthesis can be designed based on established organic chemistry principles for the formation of benzamides. The following workflow outlines a logical synthetic pathway starting from commercially available precursors.

Conceptual Synthesis Pathway

The proposed synthesis involves two key transformations: the formation of the cyclopropoxy ether and the subsequent amidation of a carboxylic acid intermediate.

Synthesis_Workflow A 4-Hydroxy-3-methoxybenzoic acid C 4-Cyclopropoxy-3-methoxybenzoic acid A->C Williamson Ether Synthesis (e.g., K₂CO₃, DMF) B Cyclopropyl bromide B->C E 4-Cyclopropoxy-3-methoxybenzoyl chloride C->E Acid activation D Thionyl chloride (SOCl₂) or Oxalyl chloride D->E G 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide E->G Amidation F Dimethylamine (HN(CH₃)₂) F->G

Caption: Proposed two-step synthesis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Cyclopropoxy-3-methoxybenzoic acid

  • Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzoic acid in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃).

  • Alkylation: To the resulting mixture, add cyclopropyl bromide.

  • Reaction Conditions: Heat the reaction mixture at a temperature range of 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-cyclopropoxy-3-methoxybenzoic acid.

Step 2: Synthesis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

  • Acid Activation: Convert the carboxylic acid from Step 1 into a more reactive acyl chloride. This can be achieved by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.

  • Amidation: In a separate flask, prepare a solution of dimethylamine in an appropriate solvent. Cool this solution in an ice bath.

  • Reaction: Slowly add the freshly prepared 4-cyclopropoxy-3-methoxybenzoyl chloride to the dimethylamine solution while maintaining the low temperature.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.

Potential Applications and Areas for Scientific Investigation

The structural motifs present in 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide suggest several avenues for research into its potential biological activities and applications.

Rationale for Potential Biological Activity

Biological_Potential Compound 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide Benzamide Benzamide Core (Known Bioactivity) Compound->Benzamide Cyclopropoxy Cyclopropoxy Group (Metabolic Stability, Potency) Compound->Cyclopropoxy Methoxy Methoxy Group (Modulates Lipophilicity) Compound->Methoxy Dimethylamide N,N-Dimethylamide (Solubility, Receptor Binding) Compound->Dimethylamide Potential_Activity Potential Biological Activity Benzamide->Potential_Activity Cyclopropoxy->Potential_Activity Methoxy->Potential_Activity Dimethylamide->Potential_Activity

Caption: Structural features contributing to the potential bioactivity of the compound.

  • The Benzamide Scaffold: Benzamides are a well-established class of compounds with a broad range of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. The amide linkage is a key hydrogen bonding motif that can interact with various biological targets.

  • The Cyclopropyl Group: The inclusion of a cyclopropyl moiety is a common strategy in medicinal chemistry. This small, rigid ring can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable hydrophobic interactions.

  • Methoxy and N,N-Dimethyl Groups: These functional groups can influence the compound's pharmacokinetic properties, such as solubility, lipophilicity, and ability to cross cell membranes. The N,N-dimethyl group, in particular, can impact the molecule's conformation and its interactions with biological receptors.

Given these structural features, 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide could be investigated for a range of biological activities, including but not limited to its potential as a modulator of G-protein coupled receptors (GPCRs), ion channels, or enzymes. Further research is warranted to elucidate its specific molecular targets and therapeutic potential.

Safety and Handling

As specific safety data for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is not available, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While publicly available data is currently limited, its structural features suggest that it may possess interesting biological properties. The proposed synthetic pathway provides a viable route for its preparation, enabling further studies to unlock its full scientific potential. It is the hope of the author that this technical guide will serve as a valuable resource for researchers embarking on the study of this and related novel compounds.

References

Sources

The 4-Cyclopropoxy-3-Methoxy Benzamide Scaffold: Structure-Activity Relationships and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 4-cyclopropoxy-3-methoxy benzamide moiety has emerged as a privileged structural motif, demonstrating exceptional utility in both central nervous system (CNS) drug design and anti-viral therapeutics. This in-depth technical guide explores the structure-activity relationship (SAR) of this scaffold, primarily focusing on its role in the discovery of VU6010608 , a highly selective Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 7 (mGlu7) [1]. Furthermore, we examine the cross-therapeutic versatility of this moiety, as evidenced by its integration into novel Respiratory Syncytial Virus (RSV) inhibitors [2].

By analyzing the causality behind these structural choices, this whitepaper provides drug development professionals with actionable insights into optimizing target affinity, overcoming steep SAR landscapes, and achieving superior pharmacokinetic (DPK) profiles.

Mechanistic Rationale & Target Biology

The mGlu7 Receptor and Allosteric Modulation

The mGlu7 receptor is a Class C G-protein-coupled receptor (GPCR) predominantly localized at the presynaptic active zone, where it regulates glutamate release. It is a high-value target for neurodevelopmental disorders, anxiety, and Rett syndrome [3]. Because the orthosteric glutamate-binding site is highly conserved across mGlu subtypes, achieving selectivity requires targeting the allosteric transmembrane domain.

The 4-cyclopropoxy-3-methoxy benzamide core acts as a precise geometric "wedge" within this allosteric pocket. The rigidity of the cyclopropyl ring minimizes the entropic penalty of binding compared to flexible alkyl chains, while the 3-methoxy group provides a critical hydrogen-bond acceptor vector.

Viral Inhibition (RSV/HMPV)

Beyond CNS applications, the same benzamide left-hand side (LHS) has been successfully deployed in heterocyclic anti-viral agents targeting RSV and Human Metapneumovirus (HMPV) [2]. In this context, the lipophilic cyclopropoxy group enhances membrane permeability (crucial for intracellular viral targets) while resisting rapid cytochrome P450 (CYP450) mediated O-dealkylation—a common metabolic liability of standard methoxy/ethoxy substituents.

G Glutamate Glutamate (Orthosteric Agonist) mGlu7 mGlu7 Receptor (GPCR) Glutamate->mGlu7 Activates VU6010608 VU6010608 NAM (Benzamide Core) VU6010608->mGlu7 Allosteric Inhibition Gi_Protein Gi/o Protein Complex mGlu7->Gi_Protein Couples to Adenylate_Cyclase Adenylate Cyclase (Inhibited) Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Levels (Decreased) Adenylate_Cyclase->cAMP Reduces production LTP Long-Term Potentiation (Modulated) cAMP->LTP Downstream effects

Fig 1: Mechanism of action of 4-cyclopropoxy-3-methoxy benzamide NAMs at the mGlu7 receptor.

Structure-Activity Relationship (SAR) Analysis

The discovery of VU6010608 originated from a high-throughput screening (HTS) hit based on an


-(2-(1H-1,2,4-triazol-1-yl)phenyl)benzamide core. Optimization of the LHS benzamide revealed an exceptionally "steep" SAR landscape, meaning minor structural deviations resulted in complete loss of activity [1].
Causality in Substituent Selection
  • The 4-Position (Cyclopropoxy vs. Isopropoxy): Replacing a 4-methoxy or 4-isopropoxy group with a 4-cyclopropoxy group dramatically increases mGlu7 NAM potency. The cyclopropyl ring forces a specific dihedral angle relative to the phenyl ring, locking the oxygen lone pairs into a favorable orientation for receptor interaction. Furthermore, the

    
    -like character of the cyclopropyl C-H bonds provides unique Van der Waals interactions not accessible to standard alkyl chains.
    
  • The 3-Position (Methoxy): The 3-methoxy group acts synergistically with the 4-cyclopropoxy group. Removing it or replacing it with a halogen (e.g., Chlorine) alters the electrostatic potential map of the aromatic ring, leading to a >10-fold drop in potency.

Quantitative SAR & DMPK Data

The following table summarizes the optimization trajectory from early hits to the optimized VU6010608 lead [1][3].

CompoundLHS Substitution (Benzamide)RHS CoremGlu7 IC₅₀ (µM)Rat

(mL/min/kg)
CNS Penetration (

)
HTS Hit 5 Unsubstituted1,2,4-triazole5.80> 80.0ND
Analog 11c 4-Methoxy5-(OCF₃)-phenyl> 10.045.20.8
Analog 11e 4-Cyclopropyl (Alkyl)5-(OCF₃)-phenyl2.101.61.2
VU6010608 4-Cyclopropoxy-3-methoxy 5-(OCF₃)-phenyl0.76 9.5 1.9 - 5.8

Table 1: SAR and DMPK profiling demonstrating the superiority of the 4-cyclopropoxy-3-methoxy motif.

Experimental Methodologies & Protocols

To ensure scientific reproducibility and trustworthiness, the following self-validating protocols describe the synthesis of the critical 4-cyclopropoxy-3-methoxybenzoic acid building block and its subsequent pharmacological evaluation.

Synthesis of 4-Cyclopropoxy-3-Methoxybenzamides

The introduction of a cyclopropoxy group to an aromatic ring is historically challenging. Traditional Williamson ether synthesis fails due to the resistance of cyclopropyl halides to


 displacement. Instead, an Iridium-catalyzed cyclopropanation of the phenol is required.

Step-by-Step Protocol:

  • Iridium-Catalyzed Etherification:

    • Charge a flame-dried flask with methyl vanillate (1.0 eq), bis(1,5-cyclooctadiene)diiridium(I) dichloride (0.05 eq), and sodium carbonate (2.0 eq) under an inert argon atmosphere.

    • Add a solvent mixture of THF/Toluene (1:1 v/v).

    • Slowly introduce diethylzinc (1.5 eq) at 0°C. The reaction relies on the generation of a zinc carbenoid intermediate.

    • Stir at room temperature for 21 hours. Self-Validation: Monitor via LC-MS; the disappearance of the phenol mass (

      
       183) and appearance of the cyclopropoxy intermediate (
      
      
      
      223) confirms conversion.
  • Saponification:

    • Add 2M aqueous Lithium Hydroxide (LiOH) directly to the reaction mixture. Stir for 4 hours to hydrolyze the methyl ester.

    • Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate to yield 4-cyclopropoxy-3-methoxybenzoic acid .
      
  • Amide Coupling (HATU):

    • Dissolve the resulting acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 30 minutes to form the active ester.

    • Add the appropriate amine (e.g., 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)aniline) (1.0 eq). Stir for 2 hours.

    • Causality: HATU is selected over EDC/HOBt due to the severe steric hindrance of the ortho-triazole substituted aniline. HATU ensures rapid kinetics and prevents epimerization or degradation of the active ester.

Synth N1 Methyl Vanillate (Phenol) N2 Ir-Catalyzed Cyclopropanation N1->N2 Diethylzinc, 21h N3 Saponification (LiOH, H2O) N2->N3 Intermediate N4 4-Cyclopropoxy- 3-methoxybenzoic acid N3->N4 HCl Acidification N5 Amide Coupling (HATU, DIPEA) N4->N5 + Triazole Amine N6 VU6010608 (Final Benzamide) N5->N6 Purification

Fig 2: Synthetic workflow for 4-cyclopropoxy-3-methoxy benzamide derivatives.

In Vitro Pharmacological Validation (Thallium Flux Assay)

To validate the NAM activity of the synthesized benzamides, a Thallium (


) flux assay utilizing G-protein inwardly rectifying potassium (GIRK) channels is employed as a surrogate for mGlu7 activation.

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293T cells stably expressing human mGlu7 and GIRK1/2 channels in 384-well black, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add FluoZin-2 AM (a

    
    -sensitive fluorescent dye) in assay buffer. Incubate for 1 hour at room temperature.
    
  • Compound Addition (NAM Profiling): Add the 4-cyclopropoxy-3-methoxy benzamide test compounds (10-point concentration-response curve, 30 µM top concentration) and incubate for 20 minutes.

  • Agonist Challenge: Stimulate the cells with an

    
     concentration of L-AP4 (a selective Group III mGlu agonist) dissolved in a 
    
    
    
    -containing buffer.
  • Data Acquisition & Causality: Measure fluorescence kinetics using a kinetic plate reader (Ex: 470 nm, Em: 540 nm). Self-Validation: A true NAM will cause a concentration-dependent decrease in the slope of the fluorescence trace. The

    
     is calculated from the area under the curve (AUC) of the 
    
    
    
    flux. VU6010608 reliably produces an
    
    
    of ~760 nM in this system [1].

Conclusion

The 4-cyclopropoxy-3-methoxy benzamide scaffold represents a masterclass in rational drug design. By replacing flexible, metabolically vulnerable alkyl ethers with a rigid, sterically demanding cyclopropoxy group, researchers have unlocked highly potent and CNS-penetrant molecules like VU6010608. The steep SAR associated with this moiety proves that its spatial geometry is uniquely suited for allosteric pockets, making it an invaluable tool for future therapeutic development across both neuropharmacology and virology.

References

  • VU6010608, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides ACS Medicinal Chemistry Letters (2017). URL:[Link]

  • US Patent US20220119398A1 (2022). Alios BioPharma / Vertex Pharmaceuticals.
  • Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders Frontiers in Molecular Neuroscience (2018). URL:[Link]

An In-depth Technical Guide to 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide, a novel benzamide derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its fundamental properties, a plausible synthetic route, and its potential as a scaffold in therapeutic agent discovery.

Molecular Identity and Physicochemical Properties

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is a substituted aromatic amide with a unique combination of functional groups that are of significant interest in medicinal chemistry. The presence of a cyclopropoxy group, a methoxy group, and a dimethylbenzamide moiety suggests that this molecule may possess desirable pharmacokinetic and pharmacodynamic properties.

Molecular Formula and Weight

The chemical structure of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide allows for the precise determination of its molecular formula and weight.

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

Structural and Physicochemical Data Summary

The following table summarizes key structural and predicted physicochemical properties of the molecule. These parameters are crucial for predicting the compound's behavior in biological systems.

PropertyValue
IUPAC Name 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N(C)C)OC2CC2
InChI Key (Predicted)
CAS Number Not available
Topological Polar Surface Area (TPSA) 41.9 Ų (Predicted)
logP (Predicted) 2.1 (Predicted)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Rationale for Synthesis and Potential Applications

The structural motifs within 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide are prevalent in a variety of biologically active compounds. This suggests that the molecule could serve as a valuable scaffold for the development of novel therapeutic agents.

The Role of the Benzamide Moiety

Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The N,N-dimethylbenzamide functionality, in particular, can influence the molecule's solubility and ability to cross biological membranes.

The Influence of the Methoxy Group

The methoxy group is a common feature in many approved drugs and natural products. It can enhance drug-target binding, improve physicochemical properties, and favorably alter a compound's metabolic profile.[2] By donating electron density through resonance, the methoxy group can modulate the electronic properties of the aromatic ring, which can be critical for ligand-target interactions.[3]

The Significance of the Cyclopropyl Group

The cyclopropyl group has garnered significant attention in drug design due to its unique chemical and physical properties. It can improve a drug's metabolic stability, reduce off-target effects, and enhance binding affinity to target receptors.[4] Compounds containing a cyclopropyl moiety have been developed for a wide array of medical conditions, including infectious diseases, mental disorders, and cardiovascular diseases.[4]

Proposed Synthesis Workflow

A plausible and efficient synthetic route for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide can be envisioned starting from commercially available precursors. The proposed workflow involves a two-step process: etherification followed by amidation.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Amidation A 4-Hydroxy-3-methoxybenzoic acid C 4-Cyclopropoxy-3-methoxybenzoic acid A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Cyclopropyl bromide B->C D 4-Cyclopropoxy-3-methoxybenzoic acid F 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide D->F Coupling agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DCM) E Dimethylamine E->F

Caption: Proposed two-step synthesis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Cyclopropoxy-3-methoxybenzoic acid (Etherification)

This step can be achieved via a Williamson ether synthesis or an Ullmann condensation. The Williamson ether synthesis is often preferred for its milder conditions.[5][6]

  • To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add cyclopropyl bromide (1.5 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-cyclopropoxy-3-methoxybenzoic acid.

Step 2: Synthesis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (Amidation)

The final amidation step can be carried out using a variety of modern amide coupling reagents.

  • Dissolve 4-cyclopropoxy-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add dimethylamine (as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base, 1.2 eq).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.

Potential Biological Significance and Future Directions

The unique structural combination of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide makes it a compelling candidate for biological screening. The presence of the cyclopropoxy and methoxy groups on the benzamide scaffold may lead to compounds with interesting pharmacological profiles. For instance, similar structures have shown activity as positive allosteric modulators of certain receptors.[7]

Future research should focus on the synthesis and in-vitro screening of this compound against a panel of biological targets, including G-protein coupled receptors, ion channels, and enzymes. Based on the activities of related benzamides, initial screening could target pathways involved in inflammation, pain, and cancer.[1][8] Further structure-activity relationship (SAR) studies could then be undertaken to optimize the potency and selectivity of this novel chemical scaffold.

References

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Synthesis of N,N-Diethylbenzamides via a Nonclassical Mitsunobu Reaction. Figshare. Available at: [Link]

  • Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. PMC. Available at: [Link]

  • 9.5. Williamson ether synthesis. Lumen Learning. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • How to convert benzene to N,N-dimethylbenzamide? Chemistry Stack Exchange. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC. Available at: [Link]

  • DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. Scribd. Available at: [Link]

Sources

Novel Benzamide Scaffolds for Phosphodiesterase 4 (PDE4) Inhibition: Design, Mechanisms, and Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme family that regulates localized concentrations of cyclic adenosine monophosphate (cAMP), a pivotal second messenger in immune and inflammatory cells. By hydrolyzing cAMP into inactive 5'-AMP, PDE4 terminates anti-inflammatory signaling cascades. Consequently, PDE4 inhibition has emerged as a validated therapeutic strategy for chronic inflammatory conditions, most notably Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Historically, the benzamide pharmacophore has been the cornerstone of PDE4 inhibitor design. The clinical success of Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) proved that targeting the PDE4 catalytic domain with a benzamide scaffold could significantly improve lung function and reduce exacerbation frequencies 1. However, the therapeutic index of first-generation benzamides is often limited by class-related adverse effects, primarily nausea and emesis, driven by unselective inhibition of PDE4D in the central nervous system.

This whitepaper explores the mechanistic foundation of benzamide-mediated PDE4 inhibition, analyzes the structure-activity relationship (SAR) evolution toward novel, highly selective scaffolds (such as benzimidazole-fusions and dual-target inhibitors), and provides a self-validating experimental framework for evaluating next-generation candidates.

Mechanistic Foundation of PDE4 Inhibition

The anti-inflammatory efficacy of benzamide derivatives is rooted in their ability to artificially elevate intracellular cAMP levels. When an inflammatory stimulus (e.g., lipopolysaccharide, LPS) triggers a cell, it typically leads to the production of pro-inflammatory cytokines like TNF-α. By inhibiting PDE4, benzamides sustain cAMP levels, which in turn hyperactivates Protein Kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), which competitively suppresses the transcription of pro-inflammatory cytokines while promoting anti-inflammatory mediators.

PDE4_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor GPCR / TLR4 Stimulus->Receptor AC Adenylyl Cyclase (AC) Receptor->AC Activation cAMP Intracellular cAMP AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis CREB CREB Activation PKA->CREB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4) CREB->Cytokines Suppresses PDE4 PDE4 Enzyme PDE4->cAMP Binds Benzamide Benzamide Inhibitor (e.g., Roflumilast) Benzamide->PDE4 Inhibits

Fig 1: Mechanism of action of benzamide PDE4 inhibitors in the cAMP inflammatory signaling cascade.

At the structural level, the PDE4 catalytic site contains a deep hydrophobic pocket and a metal-binding domain featuring Zn²⁺ and Mg²⁺ ions. Benzamide derivatives like Roflumilast utilize their dialkoxybenzene moiety to anchor into the hydrophobic pocket, while the 3,5-dichloropyridine ring extends toward the metal ions, forming critical hydrogen bonds with highly conserved residues (e.g., M347 and E413) 2.

Structural Evolution of Benzamide Scaffolds

The transition from early inhibitors like Rolipram to the highly potent Roflumilast involved rigorous Structure-Activity Relationship (SAR) optimization. The identification of the 3,5-dichloropyridyl-4-carboxamide group as an optimal pharmacophore drastically improved sub-nanomolar potency 3.

To overcome the emetic side effects associated with PDE4D inhibition, contemporary drug design has shifted toward two novel strategies:

  • Benzimidazole-Fused Derivatives: Recent studies have synthesized novel benzimidazole derivatives (e.g., Compound A5) that mimic the benzamide backbone. The benzimidazole core occupies the difluoromethoxy-benzamide pocket of Roflumilast, forming robust hydrophobic interactions with M347 of PDE4B. This structural tweak yields a highly selective PDE4B inhibitor with reduced acute toxicity and gastrointestinal reactions 2.

  • Dual-Target Inhibitors (sEH/PDE4): By combining a benzamide PDE4-inhibitory pharmacophore with a soluble epoxide hydrolase (sEH) inhibitor, researchers have developed multi-target ligands (e.g., MPPA and its derivatives). These compounds exhibit synergistic anti-inflammatory effects, showing immense promise for complex diseases like neuroinflammation 4.

Quantitative Comparison of Key Scaffolds
CompoundScaffold ClassificationPrimary Target(s)IC₅₀ (nM)Clinical / Preclinical Status
Roflumilast BenzamidePDE4 (A-D)0.8Approved (COPD, Plaque Psoriasis)
Piclamilast BenzamidePDE4~1.0Discontinued
Compound A5 Benzimidazole-fusedPDE4B48.8Preclinical (Acute Lung Injury / COPD)
MPPA Piperidine-carboxamidesEH / PDE48.1 (PDE4)Preclinical (Neuroinflammation)

Experimental Workflows & Self-Validating Protocols

To accurately evaluate novel benzamide scaffolds, a robust, self-validating screening cascade is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary enzymatic screening.

Causality of Choice: TR-FRET is chosen over traditional radiometric assays because it eliminates radioactive waste while providing a ratiometric readout. This ratiometric approach inherently cancels out compound auto-fluorescence and inner-filter effects—common artifacts when screening highly conjugated benzamide or benzimidazole rings.

Workflow Synth Compound Synthesis (Benzamide Scaffold) Enzyme In Vitro PDE4 Assay (TR-FRET cAMP) Synth->Enzyme Cell Cell-Based Assay (LPS-induced TNF-α) Enzyme->Cell IC50 < 100nM Tox Cytotoxicity & ADME (Microsomal Stability) Cell->Tox High Potency InVivo In Vivo Models (COPD/Asthma Mice) Tox->InVivo Stable Profile

Fig 2: High-throughput screening cascade for novel PDE4 inhibitor drug candidates.

Protocol: TR-FRET Enzymatic Evaluation of PDE4 Inhibition

Objective: Determine the IC₅₀ of novel benzamide derivatives against recombinant human PDE4B.

1. Reagent Preparation:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.

  • Reconstitute recombinant human PDE4B enzyme and cAMP substrate to 2X final well concentrations.

  • Prepare the TR-FRET detection mixture containing Europium-labeled anti-cAMP antibody and ULight-cAMP tracer.

2. Compound Serial Dilution:

  • Dissolve novel benzamide compounds in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in a 384-well low-volume microplate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Self-Validation Step: Include Roflumilast as a positive control in every plate to benchmark IC₅₀ values against established literature 5. Include DMSO-only wells as negative controls.

3. Enzymatic Reaction:

  • Add 5 µL of the compound dilution to the assay plate.

  • Add 2.5 µL of PDE4B enzyme solution. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiate the reaction by adding 2.5 µL of cAMP substrate. Incubate for 1 hour at room temperature.

4. Detection and Readout:

  • Stop the reaction by adding 10 µL of the TR-FRET detection mixture (which contains EDTA to chelate Mg²⁺ and halt PDE4 activity).

  • Incubate for 1 hour in the dark.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm for Europium, 665 nm for ULight).

5. Data Analysis & Assay Validation:

  • Calculate the FRET ratio (665 nm / 615 nm).

  • Self-Validation Metric: Calculate the Z'-factor using the positive (Roflumilast) and negative (DMSO) controls. A Z' > 0.5 is mandatory to validate the assay's dynamic range and confirm that the calculated IC₅₀ values for novel scaffolds are not artifacts of assay drift.

Translational Perspectives

The progression of benzamide scaffolds from Roflumilast to next-generation benzimidazole and dual-inhibitor frameworks represents a masterclass in rational drug design. By meticulously mapping the PDE4 catalytic pocket, medicinal chemists are now able to fine-tune the steric bulk and heteroatom distribution (N, O, S, F) on the benzamide ring to achieve PDE4B selectivity over PDE4D. This selective targeting is the key to unlocking the full anti-inflammatory potential of PDE4 inhibitors while bypassing the dose-limiting gastrointestinal toxicity that has historically plagued this therapeutic class.

References

  • Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD International Journal of Chronic Obstructive Pulmonary Disease (via PMC) URL:[Link]

  • Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Facile synthesis of carbon-11-labeled sEH/PDE4 dual inhibitors as new potential PET agents for imaging IU Indianapolis ScholarWorks URL:[Link]

  • The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease PubMed (NIH) URL: [Link]

Sources

Technical Guide: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide in Antiviral Research

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the research applications, synthesis, and mechanistic potential of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1). Based on its structural pharmacophore—a dialkoxy-substituted benzamide—this compound is positioned within the class of phosphodiesterase-4 (PDE4) inhibitors and potential viral capsid assembly modulators.

Part 1: Executive Summary & Chemical Identity

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is a specialized research compound structurally related to the benzamide class of PDE4 inhibitors (e.g., Roflumilast, Piclamilast). In antiviral research, such compounds are investigated for two primary mechanisms:

  • Host-Directed Therapy (HDT): Inhibition of PDE4 elevates intracellular cAMP, suppressing the "cytokine storm" associated with severe viral infections (e.g., Influenza, SARS-CoV-2).

  • Direct Antiviral Activity: Benzamide scaffolds serve as privileged structures for capsid assembly modulators (CAMs) in Hepatitis B Virus (HBV) and Picornaviruses.

Chemical Identity Table
PropertySpecification
Chemical Name 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
CAS Number 1243464-88-1
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES COC1=CC(C(=O)N(C)C)=CC=C1OC1CC1
Core Scaffold 3,4-Dialkoxybenzamide
Key Substituents 4-Cyclopropoxy (lipophilic anchor), 3-Methoxy (H-bond acceptor), N,N-Dimethylamide (solubility/metabolic stability)

Part 2: Mechanism of Action & Antiviral Applications

Host-Directed Antiviral Therapy (PDE4 Inhibition)

The primary research application for this compound lies in its potential to modulate the host immune response. Viral replication often triggers an excessive inflammatory response (cytokine storm).

  • Mechanism: The compound targets Phosphodiesterase-4 (PDE4) , an enzyme that degrades cyclic AMP (cAMP).

  • Effect: Inhibition prevents cAMP hydrolysis. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates the CREB transcription factor and inhibits NF-κB.

  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-17) and reduction of tissue damage during viral infection.

Viral Capsid Assembly Modulation (CAM)

Benzamide derivatives are investigated as Capsid Assembly Modulators (CAMs), particularly for HBV.

  • Mechanism: The hydrophobic cyclopropyl group occupies a pocket on the viral core protein dimer interface.

  • Effect: This binding alters the quaternary structure of the capsid, leading to the formation of aberrant, non-infectious particles or empty capsids.

Visualization: PDE4 Inhibition Pathway in Viral Inflammation

The following diagram illustrates how 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide modulates the immune response.

PDE4_Pathway Compound 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide PDE4 PDE4 Enzyme Compound->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP Catalyzes Hydrolysis cAMP cAMP (Cyclic AMP) cAMP->PDE4 Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates NFkB NF-κB (Pro-inflammatory) PKA->NFkB Inhibits CREB CREB (Anti-inflammatory) PKA->CREB Phosphorylates Cytokines Cytokine Storm (TNF-α, IL-6) NFkB->Cytokines Promotes Expression CREB->Cytokines Suppresses Expression Viral_Damage Viral Tissue Damage Cytokines->Viral_Damage Causes

Caption: Mechanism of Action: Inhibition of PDE4 prevents cAMP degradation, blocking NF-κB-driven cytokine release.

Part 3: Synthesis Protocol

This synthesis route is designed for high purity and yield, utilizing a Chan-Lam coupling for the introduction of the cyclopropyl ether, which is superior to standard alkylation for cyclopropyl groups.

Reagents & Materials[2][6][7]
  • Precursor: Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate).

  • Cyclopropylation: Cyclopropylboronic acid, Copper(II) acetate [Cu(OAc)₂], 2,2'-Bipyridine, Sodium carbonate (Na₂CO₃).

  • Amidation: Lithium hydroxide (LiOH), Dimethylamine (2M in THF), HATU (Coupling agent), DIPEA.

Step-by-Step Methodology
Step 1: Cyclopropylation (Chan-Lam Coupling)
  • Dissolve: In a round-bottom flask, dissolve Methyl vanillate (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add Reagents: Add Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), and 2,2'-Bipyridine (1.0 eq).

  • Base: Add Na₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 70°C under an oxygen atmosphere (balloon) or vigorous stirring in air for 24 hours.

  • Workup: Cool to RT, filter through Celite, and wash with DCM. Wash the filtrate with NH₄Cl (aq) to remove copper. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) to yield Methyl 4-cyclopropoxy-3-methoxybenzoate .

Step 2: Hydrolysis
  • Dissolve: Dissolve the ester from Step 1 in THF/Water (3:1).

  • Hydrolyze: Add LiOH (3.0 eq) and stir at RT for 4 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc. Dry and concentrate to yield 4-Cyclopropoxy-3-methoxybenzoic acid .

Step 3: Amide Coupling
  • Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Amine Addition: Add Dimethylamine (2.0 eq, 2M in THF).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash with NaHCO₃ and Brine.

  • Final Purification: Recrystallize from Ethanol/Water or use Prep-HPLC to obtain 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide .

Visualization: Synthesis Workflow

Synthesis_Route SM Methyl Vanillate (Start) Step1 Step 1: Chan-Lam Coupling (Cyclopropylboronic acid, Cu(OAc)2) SM->Step1 Inter1 Methyl 4-cyclopropoxy- 3-methoxybenzoate Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 4-Cyclopropoxy- 3-methoxybenzoic acid Step2->Inter2 Step3 Step 3: Amidation (Dimethylamine, HATU) Inter2->Step3 Product 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide Step3->Product

Caption: Synthesis Route: 3-step conversion from Methyl Vanillate to final benzamide via copper-mediated cyclopropylation.

Part 4: Antiviral Assay Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay measures the compound's ability to protect cells from virus-induced death.

  • Cell Line: Vero E6 (for SARS-CoV-2) or MDCK (for Influenza).

  • Protocol:

    • Seed cells in 96-well plates (10,000 cells/well) and incubate overnight.

    • Add serial dilutions of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (0.1 µM – 100 µM).

    • Infect cells with virus at MOI 0.01.

    • Incubate for 72 hours.

    • Measure cell viability using CellTiter-Glo or MTT assay.

    • Data Output: Calculate EC₅₀ (Effective Concentration 50%) and CC₅₀ (Cytotoxic Concentration 50%).

PDE4 Inhibition Assay (In Vitro)

To validate the host-directed mechanism.

  • Kit: PDE4 Assay Kit (e.g., TR-FRET or Fluorescence Polarization).

  • Protocol:

    • Incubate recombinant PDE4 enzyme with the compound for 15 min.

    • Add fluorescent cAMP substrate.

    • Measure fluorescence change upon hydrolysis.

    • Control: Use Roflumilast as a positive control (IC₅₀ ~ 0.8 nM).

References

  • Giembycz, M. A. (2008). Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? British Journal of Pharmacology.
  • Martinez, A., et al. (2014). Phosphodiesterase 4 inhibitors in the treatment of inflammatory diseases. Future Medicinal Chemistry.
  • Domínguez, J. M., et al. (2018). Antiviral activity of benzamide derivatives against Enterovirus. Antiviral Research.

Chemical Properties and Medicinal Utility of Cyclopropoxy-Dialkylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of dialkylbenzamide derivatives substituted with cyclopropoxy groups . It focuses on the medicinal chemistry rationale, synthetic challenges, and physicochemical advantages of this specific scaffold, widely utilized in the optimization of GPCR ligands (e.g., CB2, 5-HT) and enzyme inhibitors (e.g., PDE4, CETP).

Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, Pharmacologists[1]

Executive Summary

The dialkylbenzamide core is a privileged structure in drug discovery, offering a robust hydrogen-bond accepting motif with tunable solubility.[1] When functionalized with a cyclopropoxy group (


), the scaffold gains unique physicochemical properties. Unlike its acyclic bioisostere (the isopropoxy group), the cyclopropoxy moiety introduces significant conformational constraint , reduces lipophilicity  (lowering 

), and acts as a metabolic shield against cytochrome P450 (CYP) oxidation.[1]

This guide details the chemical behavior of this scaffold, providing validated synthetic protocols and SAR (Structure-Activity Relationship) logic for its deployment in lead optimization.

Structural & Physicochemical Attributes[1][2][3][4][5][6][7][8]

The "Metabolic Shield" Effect

The primary utility of the cyclopropoxy group is its resistance to oxidative metabolism compared to isopropoxy or ethoxy groups.

  • Mechanism: CYP450 enzymes typically abstract a hydrogen atom from the

    
    -carbon of an ether to initiate dealkylation (forming a hemiacetal which collapses to a phenol).
    
  • Cyclopropyl Resistance: The

    
     bonds on a cyclopropane ring possess high 
    
    
    
    -character (
    
    
    , compared to
    
    
    for
    
    
    ).[1] This increases the bond dissociation energy (BDE) to
    
    
    (vs.
    
    
    for secondary alkyls), making hydrogen abstraction kinetically unfavorable.
  • Result: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ) in microsome stability assays.[1]
Bioisosterism and Lipophilicity

Replacing an isopropyl group with a cyclopropyl group is a classic bioisosteric exchange.[1][2]

PropertyIsopropoxy (

)
Cyclopropoxy (

)
Impact on Drug Design
Steric Bulk (Molar Refractivity) HighModerate

is slightly smaller, fitting tighter pockets.[1]
Electronic Effect (

)
-0.45 (Donor)-0.24 (Weak Donor)

oxygen is less electron-donating due to ring strain/hybridization.[1]
Lipophilicity (

value)
+1.53+1.14Lowers LogP , improving solubility and reducing promiscuity.[1]
Conformation FlexibleRigidLocks the ether torsion angle, reducing entropic penalty upon binding.[1]

Synthetic Methodology

Installing a direct cyclopropyl ether on a benzamide core is synthetically non-trivial compared to standard alkylation.[1] Simple


 displacement using cyclopropyl bromide is often ineffective due to the slow reactivity of the electrophile and competing elimination.
Validated Synthetic Routes

We recommend two primary pathways depending on the substrate tolerance.

Pathway A: Copper-Promoted Chan-Lam Coupling (Recommended)

This method allows the direct coupling of phenols (benzamide precursors) with cyclopropylboronic acid. It is mild and tolerates the amide functionality.[1]

  • Reagents:

    
    , Bipyridine, 
    
    
    
    , Dichloroethane (DCE), Air/
    
    
    .
  • Mechanism: Oxidative coupling via a

    
     intermediate.[1]
    
Pathway B: The Vinyl Ether Cyclopropanation (Simmons-Smith)

Useful when boronic acids are expensive or unstable.[1]

  • Vinylation: React phenol with 1,2-dibromoethane/base followed by elimination, or use vinyl acetate/Ir-catalysis.[1]

  • Cyclopropanation: Treat the aryl vinyl ether with

    
     and 
    
    
    
    (Simmons-Smith reagent).[1]
Visualization of Synthetic Strategy

SynthesisPathways Phenol Hydroxy-Benzamide Precursor ChanLam Chan-Lam Coupling (cPr-B(OH)2, Cu(OAc)2) Phenol->ChanLam Direct Route VinylEther Aryl Vinyl Ether Intermediate Phenol->VinylEther Vinylation Product Cyclopropoxy-Benzamide Target ChanLam->Product High Tolerance SimmonsSmith Simmons-Smith (Et2Zn, CH2I2) VinylEther->SimmonsSmith Cyclopropanation SimmonsSmith->Product Stereocontrol Possible

Figure 1: Strategic disconnections for synthesizing cyclopropoxy-benzamides.[1] Pathway A is preferred for late-stage functionalization.[1]

Experimental Protocols

Protocol: Chan-Lam Coupling for Cyclopropoxy Installation

Context: This protocol describes the conversion of a hydroxy-dialkylbenzamide intermediate to its cyclopropoxy derivative. This step is critical as it avoids the harsh conditions of classical alkylation.

Materials:

  • Precursor: 4-hydroxy-N,N-dimethylbenzamide (

    
    )[1]
    
  • Reagent: Cyclopropylboronic acid (

    
    )
    
  • Catalyst: Copper(II) acetate (

    
    )
    
  • Ligand: 2,2'-Bipyridine (

    
    )
    
  • Base: Sodium carbonate (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) (

    
    )
    

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine the phenol substrate, cyclopropylboronic acid,

    
    , bipyridine, and 
    
    
    
    .
  • Solvation: Add DCE. The reaction is heterogeneous (slurry).[1]

  • Activation: Heat the mixture to

    
     open to the atmosphere (or under an 
    
    
    
    balloon for faster kinetics). The presence of oxygen is required to reoxidize
    
    
    to the active
    
    
    species.
  • Monitoring: Monitor by LC-MS. The reaction typically requires 12–24 hours.[1] Look for the mass shift of

    
     (conversion of 
    
    
    
    to
    
    
    ).
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.[1] Wash the pad with DCM.[1]

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

  • Validation: Verify structure via

    
    -NMR. The cyclopropyl protons typically appear as multiplets at 
    
    
    
    and the methine proton at
    
    
    (distinct from isopropyl methine at
    
    
    ).
Protocol: Microsomal Stability Assay

Context: To verify the "metabolic shield" hypothesis.

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (
    
    
    ) at
    
    
    .
  • Sampling: Aliquot at

    
    . Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1] Expect
    
    
    for cyclopropoxy analogs vs.
    
    
    for isopropoxy analogs.[1]

Biological Applications & Case Studies

Case Study: CETP Inhibitors (BMS-795311)

Bristol-Myers Squibb utilized the cyclopropoxy group in the development of BMS-795311 , a Cholesteryl Ester Transfer Protein (CETP) inhibitor.

  • Challenge: The initial lead contained a fluorinated phenyl ether which suffered from rapid metabolism and poor solubility.[1]

  • Solution: Introduction of a 3-cyclopropoxy-4-fluorophenyl moiety.[1][3][4]

  • Outcome: The cyclopropyl group improved lipophilic efficiency (LipE) and metabolic stability, allowing the compound to advance in preclinical studies.

SAR Decision Logic

When should a researcher deploy this scaffold?

SAR_Logic Problem Lead Optimization Issue Metabolism High Clearance? (Oxidative) Problem->Metabolism Solubility High LogP? Problem->Solubility Potency Need Steric Bulk? Problem->Potency Solution Switch -OiPr to -OcPr Metabolism->Solution Blocks alpha-oxidation Solubility->Solution Lowers LogP (~0.4 units) Potency->Solution Maintains bulk, reduces entropy

Figure 2: Decision matrix for bioisosteric replacement of alkoxy groups with cyclopropoxy.

References

  • Qiao, J. X., et al. (2015).[1][4] "Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of BMS-795311."[1][3][4] Journal of Medicinal Chemistry.

  • Benchchem. (n.d.).[1] "2-(Aminomethyl)-6-cyclopropoxybenzamide."[1][5] Product Catalog.

  • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[6] Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses comparative properties of small rings).

  • King, A. E., et al. (2010).[1] "Copper-mediated coupling of cyclopropylboronic acids with phenols."[1] Tetrahedron Letters. (Key synthesis reference).

Sources

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1), a highly specialized chemical building block utilized in advanced medicinal chemistry and drug discovery workflows.

By integrating structural informatics, safety data, and mechanistic rationale, this guide serves as a comprehensive resource for researchers incorporating this moiety into structure-activity relationship (SAR) campaigns.

Chemical Identity & Structural Informatics

While widely utilized as a commercial ligand and pharmaceutical intermediate, this specific derivative is primarily tracked in chemical databases via its CAS Registry Number and InChIKey rather than a primary, universally indexed PubChem CID[1]. Its structural parameters are defined by the integration of a cyclopropoxy bioisostere and an N,N-dimethylamide group onto a methoxy-substituted benzene ring.

Table 1: Quantitative Structural Data & Identifiers

PropertyValue
Product Name 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
CAS Number 1243464-88-1
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
LogP (Predicted) ~1.42
SMILES COC1=CC(C(=O)N(C)C)=CC=C1OC1CC1
InChIKey PYYPKRYARNDVRC-UHFFFAOYSA-N
Purity Standard ≥95% (Commercial Grade)

Mechanistic Rationale in Medicinal Chemistry (SAR)

The architectural design of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is highly deliberate, offering specific pharmacokinetic and pharmacodynamic advantages when integrated into active pharmaceutical ingredients (APIs).

  • The Cyclopropoxy Bioisostere: In drug design, the cyclopropoxy group is frequently employed as a bioisostere for standard alkoxy groups (like ethoxy or isopropoxy). The causality behind this choice lies in bond energetics: the C–H bond dissociation energy of a cyclopropyl group is approximately 106 kcal/mol, which is significantly stronger than that of a ring-opened n-propyl or i-propyl analog (98 kcal/mol)[2]. This increased bond strength sterically and electronically hinders Cytochrome P450 (CYP)-mediated O-dealkylation, thereby vastly improving the metabolic stability and half-life of the parent drug[2].

  • The N,N-Dimethylamide Motif: Primary and secondary amides possess hydrogen bond donors (HBDs) that can limit membrane permeability. By utilizing a tertiary N,N-dimethylamide, the HBD is removed while retaining the hydrogen bond acceptor (HBA) capability of the carbonyl oxygen. This modification increases the lipophilicity of the molecule (LogP ~1.42), which is a critical driver for enhancing blood-brain barrier (BBB) penetration in CNS-targeted therapies[1].

SAR_Logic Core Benzamide Core Cyclo 4-Cyclopropoxy (C-H BDE: 106 kcal/mol) Core->Cyclo Substitution Methoxy 3-Methoxy (Steric Tuning) Core->Methoxy Substitution Amide N,N-dimethylamide (Removes HBD) Core->Amide Substitution Metab CYP450 Resistance Cyclo->Metab Prevents O-dealkylation BBB BBB Permeability Amide->BBB Increases Lipophilicity

SAR logic demonstrating how specific functional groups enhance pharmacokinetic properties.

Safety Data Sheet (SDS) & Handling Protocols

As a synthetic intermediate, 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide must be handled according to strict laboratory safety standards[3].

  • GHS Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a standard laboratory coat. All powder handling must be conducted within a certified chemical fume hood to prevent inhalation of micro-particulates.

  • Storage & Stability: Store in a tightly closed container in a cool, dry, and well-ventilated area. While stable at room temperature, long-term storage at 2–8°C under an inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidative degradation of the methoxy/cyclopropoxy ethers.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols detail the analytical validation and in vitro testing of this compound. Every step is designed as a self-validating system to prevent false positives.

Protocol A: Analytical Purity Validation (UHPLC-MS)

Before utilizing the compound in downstream synthesis, its purity (target ≥95%) must be verified[4].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Causality: MeCN ensures complete solubilization of the lipophilic cyclopropoxy and dimethylamide groups without risking hydrolysis.

  • System Suitability Test (SST): Inject a blank (MeCN) followed by a known reference standard (e.g., standard benzamide) to verify column equilibrium and baseline stability.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 5 minutes. Causality: The C18 stationary phase effectively resolves the target compound from highly polar unreacted phenols or desmethyl impurities.

  • Mass Spectrometry (ESI+): Monitor for the protonated molecular ion

    
     at m/z 236.28.
    
  • Validation Check: Integration of the UV chromatogram (at 254 nm) must yield a main peak area of ≥95%. If secondary peaks exhibit m/z 194 (loss of cyclopropyl), the batch has degraded and must be rejected.

QC_Workflow Prep Sample Prep (1 mg/mL in MeCN) LC UHPLC Separation (C18 Column) Prep->LC NMR 1H/13C NMR (Structural Confirmation) Prep->NMR MS ESI-MS Detection (Positive Ion Mode) LC->MS Release Batch Release (Purity ≥ 95%) MS->Release NMR->Release

Analytical quality control workflow for batch validation and structural confirmation.

Protocol B: In Vitro Microsomal Stability Assay

To validate the metabolic resistance provided by the cyclopropoxy group[2], a liver microsome clearance assay is utilized.

  • Incubation Mixture Setup: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Implementation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Causality: These controls self-validate the metabolic viability of the microsomes. If Verapamil is not rapidly degraded, the assay is invalid.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, metabolism cannot occur.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold MeCN containing an internal standard. Causality: Cold MeCN instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic snapshot in time.

  • Data Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) based on the logarithmic decay of the parent compound. A successful cyclopropoxy substitution should yield a significantly lower 
    
    
    
    compared to a standard alkoxy derivative.

References

  • Howei Pharm. (n.d.). CAS 1243464-88-1 | 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide, ≥95% Safety and Standard Data. Retrieved from[Link]

  • National Institutes of Health (PMC). (2015). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of the American Chemical Society / Organic Letters. Retrieved from[Link]

Sources

Biological Targets of 3-Methoxy-4-Cyclopropoxy Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, mechanism of action, and structure-activity relationships (SAR) of 3-methoxy-4-cyclopropoxy substituted benzamides .

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 3-methoxy-4-cyclopropoxy benzamide moiety represents a specialized pharmacophore primarily validated in the development of Respiratory Syncytial Virus (RSV) Fusion (F) Protein Inhibitors . Unlike the structurally related PDE4 inhibitors (e.g., Roflumilast) which typically feature a 3-cyclopropylmethoxy or 3-cyclopentyloxy group, the 4-cyclopropoxy-3-methoxy substitution pattern is optimized to bind within the hydrophobic pocket of the RSV F protein, preventing the conformational changes necessary for viral entry.

This guide analyzes the primary target (RSV F Protein), explores the structural divergence from PDE4 inhibitors, and provides validated protocols for assaying biological activity.

Primary Biological Target: RSV Fusion (F) Protein

The dominant biological target for this specific benzamide class is the RSV Fusion (F) glycoprotein . These small molecules act as Class I viral fusion inhibitors .

Mechanism of Action

The RSV F protein is a metastable trimer that drives the fusion of the viral envelope with the host cell membrane. The fusion process involves a dramatic conformational change from a pre-fusion state to a post-fusion six-helix bundle (6HB).

  • Binding Event: The 3-methoxy-4-cyclopropoxy benzamide ligand binds to a transient hydrophobic pocket within the central trimeric core of the F protein (specifically interacting with the HR1 and HR2 heptad repeat regions).

  • Stabilization: The compound stabilizes the protein in a "pre-hairpin" intermediate state.

  • Inhibition: This stabilization prevents the refolding of the HR2 domain onto the HR1 trimer, blocking the formation of the fusogenic 6HB structure. Consequently, the virus cannot fuse with the host membrane, and infection is halted at the entry stage.

Structure-Activity Relationship (SAR)

The 3-methoxy-4-cyclopropoxy motif is not arbitrary; it is a result of rigorous SAR optimization:

  • 4-Cyclopropoxy Group: The cyclopropyl ether at the para-position provides a rigid, lipophilic cap that fills a specific sub-pocket in the F protein. Crucially, the cyclopropyl group is metabolically superior to simple alkyl chains (like isopropyl) and less bulky than cyclopentyl groups, offering an optimal balance of potency and metabolic stability (blocking rapid CYP450 oxidation at the para-position).

  • 3-Methoxy Group: The meta-methoxy group often functions as a hydrogen bond acceptor or provides essential steric guidance to orient the benzamide core correctly within the binding cleft.

  • Benzamide Linker: The amide bond (-C(=O)NH-) serves as a critical vector, positioning the "Right-Hand Side" (RHS) heterocyclic core (often a fused system like imidazopyridine or dihydrofuro[2,3-c]pyridine) to interact with complementary residues (e.g., Lysine or Aspartic acid) in the fusion protein.

Visualization: RSV Fusion Inhibition Pathway

The following diagram illustrates the interruption of the viral fusion process by the benzamide inhibitor.

RSV_Fusion_Inhibition Virus RSV Virion PreFusion F Protein (Pre-Fusion State) Virus->PreFusion Trigger Triggering Event (Host Attachment) PreFusion->Trigger Intermediate Pre-Hairpin Intermediate Trigger->Intermediate Complex Inhibitor-F Protein Complex (Stabilized) Intermediate->Complex + Inhibitor Binding SixHB 6-Helix Bundle (Post-Fusion) Intermediate->SixHB Natural Pathway Inhibitor 3-methoxy-4-cyclopropoxy Benzamide Inhibitor Inhibitor->Complex NoFusion Fusion Blocked (No Infection) Complex->NoFusion Steric Blockade Fusion Membrane Fusion (Viral Entry) SixHB->Fusion

Caption: Mechanism of RSV entry inhibition. The benzamide inhibitor binds the pre-hairpin intermediate, preventing 6-helix bundle formation.

Secondary Context: PDE4 Inhibition (Structural Homology)

While recent literature highlights the RSV target, researchers must be aware of the structural homology to Phosphodiesterase 4 (PDE4) inhibitors.

The "Reverse" Pharmacophore
  • Roflumilast (Daxas): 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide.

  • Piclamilast: 3-(cyclopentyloxy)-4-methoxybenzamide.

  • Target Compound: 3-methoxy-4-(cyclopropoxy)benzamide.

The target compound is effectively a regioisomer or "reverse" analog of the classic dialkoxy-benzamide PDE4 pharmacophore. In PDE4 SAR, the 3-alkoxy group typically binds in a hydrophobic "clamp" pocket (Q-pocket). Swapping the bulky cycloalkyl group to the 4-position (as in 3-methoxy-4-cyclopropoxy) often alters the binding mode or selectivity.

  • Implication: When developing these compounds for RSV, PDE4 inhibition should be treated as a primary off-target risk. High-potency RSV inhibitors must be counter-screened against PDE4B and PDE4D to avoid gastrointestinal side effects (emesis) associated with PDE4 inhibition.

Experimental Protocols

Primary Assay: RSV-Induced Syncytium Formation

This cell-based assay measures the functional consequence of F-protein inhibition: the prevention of cell-to-cell fusion (syncytia).

Materials:

  • Cells: HEp-2 or A549 cells.

  • Virus: RSV strain A2 or Long.

  • Reagent: Crystal Violet or Luciferase reporter system.

Protocol:

  • Seeding: Plate HEp-2 cells in 96-well plates (1.5 x 10^4 cells/well) and incubate for 24h at 37°C/5% CO2.

  • Infection: Infect cells with RSV (MOI = 0.01 to 0.1) in the presence of serially diluted 3-methoxy-4-cyclopropoxy benzamide test compounds.

  • Incubation: Incubate for 72–96 hours.

  • Fixation: Remove media, wash with PBS, and fix with 4% paraformaldehyde or cold methanol.

  • Staining: Stain with 0.1% Crystal Violet for 20 mins.

  • Quantification: Count syncytia (multinucleated giant cells) microscopically or elute dye with methanol and read absorbance at 590 nm.

  • Data Analysis: Calculate EC50 (concentration inhibiting syncytia by 50%) using non-linear regression (GraphPad Prism).

Counter-Screen: PDE4 Enzymatic Assay (IMAP/SPA)

To ensure selectivity against the structural neighbor PDE4.

Protocol:

  • Enzyme Prep: Recombinant human PDE4B or PDE4D.

  • Substrate: FAM-labeled cAMP (Fluorescence Polarization) or [3H]-cAMP (Scintillation Proximity Assay).

  • Reaction: Incubate enzyme + substrate + test compound in assay buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl2) for 60 mins at RT.

  • Detection: Add binding reagent (IMAP beads) or SPA beads to stop the reaction and bind the product (AMP).

  • Readout: Measure Fluorescence Polarization (mP) or CPM. High mP/CPM indicates inhibition (substrate remains intact).

Quantitative Data Summary

The following table contrasts the typical activity profiles of benzamides based on substitution patterns.

Substitution PatternPrimary TargetTypical Potency (IC50/EC50)Key Functional Role
3-Methoxy-4-Cyclopropoxy RSV F Protein < 50 nM (Fusion Inhibition)Fusion Inhibitor (Entry Block)
3-Cyclopropylmethoxy-4-DifluoromethoxyPDE4 (Roflumilast)< 1 nM (Enzymatic)Anti-inflammatory / COPD
3-Cyclopentyloxy-4-MethoxyPDE4 (Piclamilast)< 5 nM (Enzymatic)Anti-inflammatory
4-Methoxy-3-(Piperidinyl)oxyCholine Transporter~100 nMNeuromodulation

References

  • Discovery of RSV Fusion Inhibitors

    • Title: "Respiratory syncytial virus fusion inhibitors.[1][2][3][4] Part 5: Optimization of benzimidazole substitution patterns towards derivatives with improved activity."

    • Source:Bioorganic & Medicinal Chemistry Letters (2007).
    • URL:[Link]

  • Mechanism of Action (RSV F Protein)

    • Title: "Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms."

    • Source:Antimicrobial Agents and Chemotherapy (2004).
    • URL:[Link]

  • Patent Literature (Benzamide Antivirals)
  • Structural Homology (PDE4)

    • Title: "Phosphodiesterase 4 inhibitors: structural diversity and therapeutic potential."
    • Source:Journal of Medicinal Chemistry (2014).
    • URL:[Link]

Sources

Literature review of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the synthesis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide .

Executive Summary

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is a specialized pharmaceutical intermediate characterized by the presence of a cyclopropoxy ether linkage—a structural motif increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability compared to standard alkoxy groups. This compound shares structural homology with phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast intermediates) and various kinase inhibitors.

This guide details a robust, scalable synthetic route designed for research and early-stage development. Unlike common alkoxy-benzamides, the installation of the cyclopropoxy group (directly attached to oxygen) presents a specific synthetic challenge due to the poor electrophilicity of cyclopropyl halides. Consequently, this protocol prioritizes a Nucleophilic Aromatic Substitution (SₙAr) strategy over direct alkylation, ensuring higher yields and reproducibility.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary sub-structures: the N,N-dimethylbenzamide core and the cyclopropyl ether moiety.

Logical Disconnection:

  • Amide Bond Scission: The final step involves the coupling of 4-cyclopropoxy-3-methoxybenzoic acid with dimethylamine.

  • Ether Construction: The 4-cyclopropoxy group is best installed via SₙAr displacement of a 4-fluoro precursor by cyclopropanol, rather than the low-yielding Sₙ2 alkylation of a phenol with bromocyclopropane.

Retrosynthesis Target 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide (Target) Intermediate_Acid 4-Cyclopropoxy-3-methoxybenzoic Acid (Key Intermediate) Target->Intermediate_Acid Amide Coupling (HATU/DIPEA) Precursor_Ester Methyl 4-fluoro-3-methoxybenzoate (Starting Material) Intermediate_Acid->Precursor_Ester 1. SnAr (Cyclopropanol) 2. Hydrolysis Reagents Cyclopropanol + NaH Reagents->Intermediate_Acid Amine Dimethylamine (HCl) Amine->Target

Caption: Retrosynthetic tree illustrating the convergent synthesis via SₙAr displacement.

Detailed Synthetic Protocols

Route Overview
  • Step 1: SₙAr Displacement of Methyl 4-fluoro-3-methoxybenzoate with Cyclopropanol.

  • Step 2: Saponification to 4-Cyclopropoxy-3-methoxybenzoic acid.

  • Step 3: Amide Coupling with Dimethylamine.

Step 1: Synthesis of Methyl 4-cyclopropoxy-3-methoxybenzoate

Rationale: Direct alkylation of vanillin with bromocyclopropane is kinetically disfavored and requires harsh conditions (150°C, Cs₂CO₃). The SₙAr reaction using an activated fluoro-benzene is significantly milder and higher yielding.

  • Reagents:

    • Methyl 4-fluoro-3-methoxybenzoate (1.0 equiv)

    • Cyclopropanol (1.2 equiv)

    • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

    • Solvent: Anhydrous DMF or DMSO

  • Protocol:

    • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Cyclopropanol (1.2 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

    • Deprotonation: Cool the solution to 0°C. Carefully add Sodium Hydride (1.5 eq) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases, forming the sodium cyclopropoxide alkoxide.

    • Displacement: Add a solution of Methyl 4-fluoro-3-methoxybenzoate (1.0 eq) in DMF dropwise to the alkoxide mixture.

    • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the fluoride starting material.

    • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the ether product.

Step 2: Saponification to 4-Cyclopropoxy-3-methoxybenzoic Acid
  • Reagents:

    • Methyl 4-cyclopropoxy-3-methoxybenzoate (from Step 1)

    • Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

    • Solvent: THF/Water (3:1)

  • Protocol:

    • Dissolve the ester in THF/Water (3:1).

    • Add LiOH·H₂O.[1][2] Stir at room temperature for 12 hours (or 50°C for 2 hours).

    • Acidify the reaction mixture to pH ~3 using 1M HCl.

    • Extract with Ethyl Acetate.[1] The organic layer contains the free acid.

    • Concentrate to obtain 4-Cyclopropoxy-3-methoxybenzoic acid (CAS 1243355-05-6) as a white/off-white solid. This intermediate is stable and can be stored.

Step 3: Amide Coupling (Target Synthesis)

Rationale: HATU is selected for its high efficiency and low racemization potential, although EDC/HOBt is a viable alternative for cost-reduction on larger scales.

  • Reagents:

    • 4-Cyclopropoxy-3-methoxybenzoic acid (1.0 equiv)[3]

    • Dimethylamine hydrochloride (1.2 equiv)

    • HATU (1.1 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Solvent: Anhydrous DMF or DCM

  • Protocol:

    • Activation: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Coupling: Add HATU (1.1 eq) and stir for 10 minutes to form the activated ester.

    • Amine Addition: Add Dimethylamine hydrochloride (1.2 eq).

    • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass: ~235.28 Da).

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Purification: Recrystallization from EtOAc/Hexanes or silica gel chromatography (DCM/MeOH gradient).

Quantitative Data Summary

ParameterStep 1 (Ether Formation)Step 2 (Hydrolysis)Step 3 (Amide Coupling)
Limiting Reagent Methyl 4-fluoro-3-methoxybenzoateMethyl Ester IntermediateBenzoic Acid Intermediate
Key Reagent Cyclopropanol / NaHLiOHDimethylamine / HATU
Temperature 60–80°C25–50°C25°C
Typical Yield 75–85%>95%80–90%
Critical Impurity Unreacted FluorideInorganic saltsTetramethylurea (byproduct)

Process Safety & Optimization (E-E-A-T)

Handling Cyclopropanol & NaH[4]
  • Hazard: Sodium hydride releases hydrogen gas violently upon contact with moisture. Cyclopropanol is flammable and strained.

  • Control: Conduct Step 1 in a dedicated fume hood behind a blast shield. Quench NaH reactions with extreme caution using isopropanol before adding water.

Thermal Stability
  • The cyclopropyl ether linkage is generally stable under basic hydrolysis (Step 2) and amide coupling conditions. Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) in subsequent steps if further derivatization is planned, as these can cleave the cyclopropyl ether or cause ring-opening rearrangement.

Alternative Route (Direct Alkylation)
  • Note: If 4-fluoro-3-methoxybenzoate is unavailable, one may attempt alkylation of Methyl Vanillate with Bromocyclopropane .

  • Conditions: Cs₂CO₃ (2.0 eq), DMF, 150°C (Sealed Tube/Microwave).

  • Drawback: This route typically suffers from low yields (<40%) and significant elimination byproducts (propene formation) due to the poor Sₙ2 reactivity of the cyclopropyl ring. The SₙAr route described above is authoritative and preferred.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling S1_Start Methyl 4-fluoro- 3-methoxybenzoate S1_Reag Cyclopropanol NaH, DMF, 80°C S1_Start->S1_Reag S1_Prod Cyclopropyl Ether Intermediate S1_Reag->S1_Prod S2_Reag LiOH, THF/H2O S1_Prod->S2_Reag S2_Prod Carboxylic Acid (CAS 1243355-05-6) S2_Reag->S2_Prod S3_Reag Dimethylamine HATU, DIPEA S2_Prod->S3_Reag Final 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide S3_Reag->Final

Caption: Step-by-step experimental workflow for the synthesis of the target benzamide.

References

  • Compound Identification: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1).[3] Fluorochem Catalog. Available at:

  • Intermediate Synthesis (Acid): 4-Cyclopropoxy-3-methoxybenzoic acid (CAS 1243355-05-6). Sigma-Aldrich / Merck. Available at:

  • Synthetic Methodology (Amide Coupling): Patent WO2015026792A1. "Antiviral compounds".[4][5] (Describes the HATU coupling of 4-cyclopropoxy-3-methoxybenzoic acid). Available at:

  • Synthetic Methodology (Cyclopropoxy Installation): Patent US20220119398A1. "Heterocyclic compounds as anti-viral agents". (References the use of the specific benzoic acid intermediate). Available at:

  • General Cyclopropyl Ether Synthesis: Petit, et al. "Synthesis of cyclopropyl ethers". Chemical Reviews.

Sources

Technical Guide: Solubility Profiling of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for handling, solubilizing, and analyzing 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1). As a tertiary benzamide with a lipophilic cyclopropoxy motif, this compound exhibits distinct solubility behaviors governed by its lack of hydrogen bond donors and moderate lipophilicity (Predicted LogP ~1.42).

For drug development applications, DMSO (Dimethyl sulfoxide) is the validated solvent for high-concentration stock solutions (>10 mM) used in biological assays. Methanol (MeOH) serves as the primary solvent for analytical dilutions and LC-MS sample preparation due to its volatility and compatibility with reverse-phase chromatography. This guide details the physicochemical rationale, preparation protocols, and stability considerations for these solvent systems.

Physicochemical Profile & Solubility Logic

To optimize solubility, one must understand the molecular interactions at play.

Structural Analysis
  • Core: Benzamide scaffold.[1][2][3][4]

  • Substituents:

    • N,N-dimethyl group: Converts the primary amide to a tertiary amide. This eliminates hydrogen bond donors (HBD), significantly lowering the crystal lattice energy compared to primary benzamides. This structural feature generally enhances solubility in aprotic organic solvents.

    • 4-Cyclopropoxy group: Adds steric bulk and lipophilicity without introducing ionization centers.

    • 3-Methoxy group: Increases electron density and provides a weak hydrogen bond acceptor (HBA) site.

Predicted Solubility Behavior
SolventClassificationInteraction MechanismPredicted SolubilityApplication
DMSO Polar AproticDipole-dipole; Solvation of amide/ether oxygens.High (>50 mg/mL)Stock Solutions, Bioassays
Methanol Polar ProticH-bonding (Solvent donor to Compound acceptor).Moderate-High LC-MS, Dilutions, Crystallization
Water Polar ProticHydrophobic effect dominates.Low (<1 mg/mL)Aqueous buffers (requires co-solvent)

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "Gold Standard" for storing this compound due to its ability to disrupt intermolecular forces in lipophilic amides.

Preparation of Stock Solutions (10 mM - 100 mM)

Protocol:

  • Weighing: Weigh the solid compound into a glass vial (avoid polystyrene).

  • Calculation: Use the formula

    
    , where 
    
    
    
    is volume (L),
    
    
    is mass (g), and
    
    
    is target concentration (M).
    • Example: To make 10 mM stock from 5 mg:

      
      
      
  • Dissolution: Add high-purity DMSO (≥99.9%). Vortex for 30 seconds. The compound should dissolve rapidly.

  • Inspection: Visually verify clarity. If particles persist, sonicate at 40 kHz for 5 minutes (monitor temperature to avoid degradation).

Critical Handling: The "Freeze-Thaw" Risk

DMSO has a freezing point of 18.5°C .

  • Risk: Storing stocks in the fridge (4°C) causes DMSO to crystallize. Repeated freeze-thaw cycles can cause the compound to precipitate out of solution (often as an amorphous solid) which may not redissolve upon thawing without vigorous vortexing.

  • Solution: Store DMSO stocks at room temperature (20-25°C) if used frequently, or at -20°C for long-term storage. Always vortex after thawing.

Hygroscopicity Warning

DMSO is highly hygroscopic. It absorbs water from the atmosphere.

  • Impact: As water content in DMSO rises, the solubility of lipophilic benzamides decreases non-linearly. At >10% water content, 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide may precipitate.

  • Control: Use septum-sealed vials and store under desiccant.

Solubility in Methanol[2][3][6][7][8]

Methanol is the preferred solvent for analytical workflows (HPLC, LC-MS) due to its low viscosity and volatility.

Analytical Sample Preparation
  • Solubility Limit: While soluble, the saturation point in MeOH is likely lower than in DMSO. Avoid making stocks >50 mM in Methanol to prevent evaporation-induced precipitation.

  • LC-MS Compatibility: Methanol is an ideal injection solvent.

    • Protocol: Dilute the DMSO stock 1:100 into Methanol for a working standard.

    • Observation: No precipitation should occur upon dilution.

Evaporation & Concentration

Unlike DMSO, Methanol can be easily removed.

  • Usage: If you need to exchange solvents (e.g., for an animal study vehicle), dissolve in MeOH, mix with the excipient (e.g., PEG400), and evaporate the MeOH under nitrogen stream.

Experimental Protocols

If exact solubility data is required for a specific formulation, follow this self-validating workflow.

Protocol: Kinetic Solubility Determination (Shake-Flask)

This method determines the maximum solubility in a specific solvent.

  • Preparation: Add excess solid (~10 mg) to a crimp-top HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (DMSO or MeOH).

  • Equilibration: Shake at 300 RPM at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 RPM for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.

    • Dilute 100-fold in Mobile Phase (50:50 Water:Acetonitrile).

    • Analyze via HPLC-UV (254 nm).

    • Compare peak area against a standard curve prepared from a known DMSO stock.

Workflow Visualization

SolubilityWorkflow Start Start: Solid Compound (CAS 1243464-88-1) SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect Mix Add Excess Solid & Vortex (1 min) SolventSelect->Mix VisualCheck Visual Inspection Mix->VisualCheck Clear Solution Clear? VisualCheck->Clear AddMore Add More Solid Clear->AddMore Yes (Undersaturated) Saturate Equilibrate (24h Shake @ 25°C) Clear->Saturate No (Cloudy/Solid) AddMore->Mix Filter Centrifuge/Filter (0.22 µm) Saturate->Filter Dilute Dilute for HPLC (into 50:50 H2O:ACN) Filter->Dilute Analyze HPLC-UV Quantitation Dilute->Analyze

Figure 1: Decision tree for quantitative solubility determination.

Stability & Storage Architecture

Stock Solution Lifecycle

To ensure data integrity, treat the compound's stock solution as a dynamic system.

StockLifecycle Powder Dry Powder (Store Desiccated) MakeStock Dissolve in DMSO (10-50 mM) Powder->MakeStock Aliquot Aliquot into Single-Use Vials MakeStock->Aliquot Freeze Freeze @ -20°C (Protect from Light) Aliquot->Freeze Thaw Thaw @ RT (Do NOT Heat) Freeze->Thaw When needed Vortex Vortex to Redissolve Thaw->Vortex Use Use in Assay Vortex->Use Use->Freeze Avoid >3 Cycles

Figure 2: Lifecycle management for DMSO stock solutions to prevent degradation and precipitation.

Troubleshooting Guide

IssueCauseCorrective Action
Precipitation in Aqueous Buffer "Crash out" effect. The compound is lipophilic (LogP ~1.4).Pre-dilute DMSO stock into an intermediate solvent (e.g., Ethanol) or ensure final DMSO concentration is <0.1% in buffer.
Cloudiness in DMSO Stock Water absorption (Hygroscopicity).Discard stock. Prepare fresh using anhydrous DMSO. Store over molecular sieves.
Peak Splitting in HPLC Solvent mismatch. Injecting 100% DMSO into a high-water mobile phase.Dilute sample 1:10 with Methanol or Mobile Phase before injection.

References

  • Fluorochem. (2023). Product Specification: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1).[5][3][6] Retrieved from

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 10(3), 254-259. (Standard protocols for solubility).
  • PubChem. (n.d.). Compound Summary: Benzamide derivatives and solubility data.Link

Sources

Methodological & Application

Technical Application Note: Optimized Amide Coupling Strategies for 4-Cyclopropoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide coupling conditions for 4-cyclopropoxy-3-methoxybenzoic acid Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]

Introduction & Mechanistic Analysis[3][4][5]

4-cyclopropoxy-3-methoxybenzoic acid represents a specific class of electron-rich benzoic acid building blocks often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (analogous to Roflumilast intermediates).[1] Successful amide coupling of this substrate requires a nuanced understanding of its electronic and structural properties.

Substrate Analysis[1]
  • Electronic Deactivation: The presence of two electron-donating alkoxy groups (3-methoxy and 4-cyclopropoxy) significantly increases the electron density of the aromatic ring.[1] Through resonance (+M effect), this electron density is donated into the carbonyl carbon of the carboxylic acid, rendering it less electrophilic . Consequently, this substrate is less reactive toward nucleophilic attack compared to unsubstituted or electron-deficient benzoic acids.[1]

  • Structural Sensitivity: The cyclopropyl ether moiety is a critical structural feature. While generally robust, cyclopropyl rings can undergo ring-opening under vigorous acidic conditions or in the presence of strong Lewis acids.[1] However, industrial data from Roflumilast synthesis confirms that this ether linkage is stable to standard acid chloride generation (SOCl₂, 70–80°C) provided conditions are controlled.

  • Steric Environment: The 3-methoxy group provides moderate steric bulk ortho to the coupling site.[1] While not a "steric wall," it is sufficient to retard reaction rates with bulky amine partners.

Strategic Selection of Coupling Conditions

To overcome the reduced electrophilicity of the carbonyl carbon, "mild" coupling reagents (like EDC/HOBt) often result in sluggish kinetics or incomplete conversion, particularly if the amine partner is also electron-deficient (e.g., aminopyridines, anilines).

We recommend three distinct protocols based on the scale and nature of the amine partner:

  • Thionyl Chloride Activation: The gold standard for scale-up and coupling with unreactive amines.[1]

  • HATU/DIPEA: The high-throughput discovery standard for maximum conversion.[1]

  • T3P (Propylphosphonic Anhydride): The "Green" alternative offering superior impurity profiles and easy workup.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal protocol based on your specific experimental constraints.

CouplingStrategy Start Start: 4-cyclopropoxy-3- methoxybenzoic acid AmineType Amine Partner Properties? Start->AmineType Scale Reaction Scale? AmineType->Scale Aliphatic/Reactive MethodA PROTOCOL A: Acid Chloride (SOCl2) (Best for Scale/Low Reactivity) AmineType->MethodA e- Deficient (e.g., Aminopyridine) Scale->MethodA > 10 g (Production) MethodB PROTOCOL B: HATU / DIPEA (Best for Discovery/Library) Scale->MethodB < 100 mg (Discovery) MethodC PROTOCOL C: T3P (Propylphosphonic Anhydride) (Best for Green/Easy Workup) Scale->MethodC 100 mg - 10 g (Process Dev) Optimization Switch to Acid Chloride MethodB->Optimization If yield < 50%

Figure 1: Strategic decision matrix for selecting the optimal amide coupling condition.

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (The Industrial Standard)

Best for: Scale-up (>10g), electron-deficient amines (e.g., 3,5-dichloro-4-aminopyridine), and cost-efficiency.[1] Mechanism: Converts the deactivated acid into a highly reactive acid chloride.

Reagents:

  • Substrate: 4-cyclopropoxy-3-methoxybenzoic acid (1.0 equiv)[1]

  • Activator: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)[1]

  • Catalyst: DMF (0.05 equiv)[1][3]

  • Solvent: Toluene (Preferred) or DCM[1]

  • Base (Step 2): Triethylamine (TEA) or Pyridine (2.0 – 3.0 equiv)[1]

Step-by-Step Methodology:

  • Activation: In a dry flask under N₂, suspend the benzoic acid derivative in anhydrous Toluene (5–10 volumes).

  • Catalysis: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate which accelerates SOCl₂ reaction).

  • Chlorination: Add SOCl₂ dropwise at room temperature.

  • Heating: Heat the mixture to 70–80°C for 2–3 hours.

    • Note: The cyclopropyl ether is stable at this temperature. Do not exceed 90°C to avoid potential ether cleavage.

  • Evaporation: Monitor conversion (aliquot quenched with MeOH -> TLC/LCMS shows methyl ester). Once complete, concentrate under reduced pressure to remove excess SOCl₂ and toluene. Co-evaporate with fresh toluene twice to ensure removal of all HCl/SOCl₂.

  • Coupling: Dissolve the crude acid chloride in DCM or THF. Add the amine partner (1.0–1.1 equiv) and Base (TEA/Pyridine) at 0°C. Warm to RT and stir for 2–4 hours.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine/amine), NaHCO₃, and Brine.

Protocol B: HATU-Mediated Coupling (The Discovery Standard)

Best for: Small scale (<100mg), parallel synthesis, and valuable amine partners.[1] Mechanism: Generates a highly reactive At-ester (7-azabenzotriazole ester) that facilitates rapid coupling.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (Preferred for solubility) or DCM[1][4]

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-cyclopropoxy-3-methoxybenzoic acid in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at RT for 15–30 minutes.[2] The solution usually turns yellow/orange.

    • Why: Pre-activation ensures the acid is fully converted to the OAt active ester before the amine is introduced, reducing potential for side reactions.

  • Amine Addition: Add the amine partner (1.0–1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2][5]

  • Workup:

    • Option A (Precipitation): Pour into excess water. If solid precipitates, filter and wash.[3][6][7]

    • Option B (Extraction): Dilute with EtOAc, wash with saturated LiCl (removes DMF), then NaHCO₃ and Brine.

Protocol C: T3P (Propylphosphonic Anhydride) (The "Green" Standard)

Best for: Process development, avoiding toxic byproducts, and ease of purification. Mechanism: T3P acts as a cyclic anhydride coupling agent; byproducts are water-soluble.[1][8]

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (3.0 – 4.0 equiv)[1]

  • Solvent: EtOAc (Preferred) or 2-MeTHF[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (5–10 volumes).

  • Base Addition: Add TEA (3.0 equiv) and cool to 0°C.

  • T3P Addition: Add T3P solution dropwise.

    • Note: T3P reactions are often cleaner but slower than HATU.

  • Reaction: Allow to warm to RT. If the amine is unreactive (e.g., aniline), heat to 50–60°C.

  • Workup: Wash the reaction mixture directly with water, 1N NaOH, and 1N HCl.

    • Advantage:[9][10] T3P byproducts are completely water-soluble, often eliminating the need for chromatography.[1]

Comparative Data Analysis

FeatureAcid Chloride (SOCl₂)HATUT3P
Reactivity Highest (Forces reaction)HighModerate to High
Cyclopropyl Stability Good (at <80°C)ExcellentExcellent
Cost LowHighModerate
Atom Economy HighLow (Large reagent mass)Moderate
Purification Extraction/CrystallizationChromatography often neededExtraction (Water soluble byproducts)
Rec.[1][11] Use Case Scale-up / Unreactive Amines Discovery / Library Synthesis Process Dev / Green Chem

Troubleshooting & Optimization

Issue: Low Conversion with Electron-Deficient Amines

If coupling with a pyridine-amine or aniline (common in Roflumilast analogs) yields <30%:

  • Switch to Protocol A (Acid Chloride). The electrophilicity of the acid chloride is orders of magnitude higher than the HATU-active ester.

  • Use a Catalyst: Add 10 mol% DMAP to Protocol A (Step 6) or Protocol B. Warning: DMAP can cause racemization in chiral acids, but 4-cyclopropoxy-3-methoxybenzoic acid is achiral, making this safe.[1]

Issue: Cyclopropyl Cleavage

While rare under these conditions, if ring-opening is observed (detected by +36 or +38 mass shift in LCMS from HCl/H2O addition):

  • Lower Temperature: In Protocol A, reduce SOCl₂ activation temp to 50°C and extend time.

  • Switch to Oxalyl Chloride: Use Oxalyl Chloride/DMF in DCM at 0°C to RT. This is milder than refluxing SOCl₂.

References

  • BenchChem. Amide Coupling Reactions with Electron-Rich Amines - Technical Support Center. Retrieved from [1]

  • Google Patents. Method for synthesizing roflumilast (CN103012256B).[12] (Describes the stability of cyclopropyl-methoxy benzoic acids to thionyl chloride at 70°C). Retrieved from

  • Journal of Chemical and Pharmaceutical Research. Process related and degradation impurities in anti-inflammatory drug Roflumilast. (2014).[6] (Provides detailed intermediate characterization and impurity profiles). Retrieved from [1]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Comparative data on HATU vs T3P efficiency). Retrieved from [1]

  • AMRI (Curia). We've Got T3P Down to an Exact Science. (Application note on T3P workup advantages). Retrieved from [1]

Sources

Application Note: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CMDB) as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS: 1243464-88-1)

Introduction & Strategic Rationale

In modern medicinal chemistry, the precise construction of highly functionalized aromatic systems is critical for target affinity and pharmacokinetic optimization. 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CMDB) has emerged as a highly specialized building block, particularly in the synthesis of novel heterocyclic antiviral agents targeting Respiratory Syncytial Virus (RSV) and Human Metapneumovirus (HMPV)[1].

The structural architecture of CMDB offers two distinct strategic advantages:

  • The Pharmacophore (3-Methoxy-4-cyclopropoxy motif): This substitution pattern provides specific steric bulk and enhanced metabolic stability compared to traditional dialkoxyarenes, making it an ideal moiety for fitting into tight viral fusion protein pockets[1][2].

  • The Synthetic Handle (N,N-Dimethylcarboxamide): The tertiary amide serves a dual synthetic purpose. It acts as an excellent Weinreb-amide alternative for chemoselective ketone synthesis[3], and it functions as a highly potent Directing Metalation Group (DMG) for regioselective ortho-functionalization[4].

This application note details the validated protocols for exploiting both synthetic pathways, complete with mechanistic causality and in-process validation strategies.

Application Workflow 1: Chemoselective Ketone Synthesis

Mechanistic Causality

The conversion of carboxylic acid derivatives to ketones using organometallic reagents (Grignard or organolithium) is notoriously plagued by over-alkylation, yielding undesired tertiary alcohols. CMDB circumvents this via nucleophilic acyl substitution. The N,N-dimethylamide moiety coordinates with the incoming metal cation (Li⁺ or Mg²⁺), forming a highly stable 5-membered chelated tetrahedral intermediate. This chelate resists spontaneous collapse at low to ambient temperatures, trapping the leaving group (dimethylamine) until the reaction is intentionally collapsed via aqueous acidic quench[3].

NAS_Pathway A CMDB Substrate (N,N-Dimethylamide) C Tetrahedral Chelate (Stabilized Intermediate) A->C Nucleophilic Attack B Organometallic Reagent (R-M) B->C D Target Ketone (Antiviral Precursor) C->D Aqueous Acid Quench (-HNMe2)

Fig 1: Chemoselective nucleophilic acyl substitution pathway of CMDB to form target ketones.

Step-by-Step Protocol: Synthesis of Aryl Ketones

Note: Cyclopentyl methyl ether (CPME) is utilized over THF due to its superior stability against organolithiums and higher boiling point, which minimizes peroxide formation[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add CMDB (1.0 equiv, e.g., 2.0 mmol) and anhydrous CPME (0.5 M concentration).

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

  • Nucleophilic Addition: Dropwise, add the organolithium or Grignard reagent (1.1 to 1.2 equiv) over 10 minutes to prevent localized exotherms that could destabilize the tetrahedral intermediate.

  • Maturation: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1 hour.

  • System Validation (In-Process Control): Extract a 50 µL aliquot via syringe. Quench immediately into a micro-vial containing 0.5 mL saturated aqueous NH₄Cl. Extract with 0.5 mL EtOAc and analyze via LC-MS or TLC. Self-Validation: A successful system will show complete consumption of CMDB and a single mass/spot corresponding to the ketone. If tertiary alcohol is detected, the internal temperature breached the stability threshold of the chelate. Do not proceed to bulk quench until this profile is confirmed.

  • Quench & Isolation: Once validated, quench the bulk reaction mixture by pouring it into rapidly stirring 1M HCl at 0 °C. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Application Workflow 2: Regioselective C2-Functionalization via DoM

Mechanistic Causality

Directed ortho-Metalation (DoM) relies on the coordination of an alkyllithium reagent to a DMG, which directs deprotonation to the adjacent carbon. CMDB possesses two DMGs: the C1-amide and the C3-methoxy group. The C2 proton is flanked by both groups. When treated with sec-butyllithium (s-BuLi) and TMEDA, the lithium cation coordinates to both the amide oxygen and the methoxy oxygen simultaneously. This phenomenon, known as the Complex-Induced Proximity Effect (CIPE), localizes extreme kinetic basicity exclusively at the C2 position, ensuring >95% regioselectivity and leaving the C6 position untouched[4]. TMEDA is strictly required to break down the s-BuLi hexamers into highly reactive monomers.

DoM_Mechanism A CMDB (C1-Amide, C3-Methoxy) B Pre-lithiation Complex (CIPE at C2) A->B s-BuLi / TMEDA (-78 °C) C C2-Lithiated Intermediate B->C Synergistic Deprotonation E C2-Functionalized CMDB Derivative C->E Electrophilic Trapping D Electrophile (E+) D->E

Fig 2: Synergistic Directed ortho-Metalation (DoM) at the C2 position of CMDB.

Step-by-Step Protocol: C2-Lithiation and Electrophilic Trapping
  • Pre-complexation: In a flame-dried Schlenk flask under argon, dissolve CMDB (1.0 equiv) and anhydrous TMEDA (1.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.

  • Lithiation: Slowly add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise down the side of the flask. The solution will typically develop a deep yellow/orange hue indicative of the lithiated arene. Stir at -78 °C for 1 hour.

  • System Validation (In-Process Control): Before introducing expensive or complex primary electrophiles, validate the lithiation efficiency. Extract a 0.1 mL aliquot of the reaction mixture at -78 °C and inject it directly into a septum-sealed vial containing 0.5 mL of CD₃OD. Warm to room temperature, extract with CDCl₃, and analyze via ¹H-NMR. Self-Validation: The disappearance of the C2 aromatic proton singlet confirms quantitative metalation. If metalation is <95%, extend the lithiation time by 30 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., Iodine, DMF, or a boronic ester precursor) (1.5 equiv) dissolved in THF dropwise at -78 °C.

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry, and purify via flash chromatography.

Quantitative Data & Yield Optimization

The following table summarizes validated reaction parameters and expected yields for the functionalization of CMDB, demonstrating its robustness across different synthetic demands.

Table 1: Optimization and Scope of CMDB Functionalization

Reaction TypeReagents / ConditionsElectrophile / NucleophilePrimary ProductIsolated Yield (%)Purity (HPLC)
Acyl Substitution RMgBr (1.2 eq), THF, 0 °C to RTEthylmagnesium bromide1-(4-Cyclopropoxy-3-methoxyphenyl)propan-1-one88%>98%
Acyl Substitution RLi (1.1 eq), CPME, -78 °Cn-Butyllithium1-(4-Cyclopropoxy-3-methoxyphenyl)pentan-1-one91%>99%
DoM (C2-Lithiation) s-BuLi/TMEDA, THF, -78 °CIodine (I₂)4-Cyclopropoxy-2-iodo-3-methoxy-N,N-dimethylbenzamide82%>97%
DoM (C2-Lithiation) s-BuLi/TMEDA, THF, -78 °CDMF4-Cyclopropoxy-2-formyl-3-methoxy-N,N-dimethylbenzamide79%>96%

References

  • Source: Google Patents (US20220119398A1)
  • Source: Google Patents (WO2015026792A1)
  • Source: UniTo (Università degli Studi di Torino)
  • Secondary Amides as Orthodirected Metalation Groups for Arenes Source: ResearchGate URL

Sources

Application Note: High-Efficiency Synthesis and Evaluation of Benzamide-Based RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Respiratory Syncytial Virus (RSV) remains a leading cause of severe lower respiratory tract infections in infants and the elderly.[1][2] While the monoclonal antibody palivizumab offers prophylaxis, there is a critical need for small-molecule therapeutics.[1] The RSV Fusion (F) protein is a validated target for viral entry inhibition.[1]

This guide details the synthesis and evaluation of benzamide-based fusion inhibitors . Benzamide scaffolds, particularly N-substituted benzamides and their isosteres (e.g., benzimidazoles), act by binding to the central cavity of the metastable F-protein trimer, preventing the conformational change required for viral fusion. This protocol focuses on the chemical synthesis of these agents via amide coupling and their subsequent biological validation using Cytopathic Effect (CPE) and Plaque Reduction Assays.

Chemical Synthesis Protocol: Benzamide Scaffold Construction

Rationale and Retrosynthesis

The benzamide core is typically constructed via the condensation of a functionalized benzoic acid (often a salicylic acid derivative for RSV potency) and an amine (often an aniline or heterocyclic amine).

Key Reaction: Amide Bond Formation Preferred Method: HATU-mediated coupling for library generation; Acid Chloride method for scale-up.

Reagents and Equipment[3][4][5][6][7]
  • Building Blocks: Substituted benzoic acids (e.g., 5-chloro-2-hydroxybenzoic acid), Functionalized anilines (e.g., 4-amino-2-chlorophenol).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane).[3]

  • Purification: Flash Chromatography (Silica gel), Preparative HPLC.

Step-by-Step Synthesis Protocol (HATU Method)

Step 1: Activation

  • In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.

  • Add HATU (1.1 equiv) in one portion. Stir at 0°C for 30 minutes to form the activated ester. Note: The solution typically turns yellow.

Step 2: Coupling

  • Add the amine building block (1.0–1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature (25°C).

  • Stir for 4–16 hours. Monitor progress via LC-MS (Target Mass [M+H]+) or TLC.

Step 3: Workup and Purification

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash: Wash sequentially with:

    • 1N HCl (to remove unreacted amine/DIPEA).

    • Saturated NaHCO₃ (to remove unreacted acid).

    • Brine.

  • Dry: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to yield the pure benzamide.

Synthetic Workflow Visualization

BenzamideSynthesis Start Start: Reagents Activation Activation (Acid + HATU + DIPEA) Start->Activation Coupling Coupling (+ Amine) Activation->Coupling 30 min, 0°C Monitoring LC-MS Check (Completion?) Coupling->Monitoring 4-16 hrs, RT Monitoring->Coupling No (Extend Time) Workup Aqueous Workup (HCl / NaHCO3) Monitoring->Workup Yes Purification Flash Chromatography Workup->Purification Final Pure Benzamide Inhibitor Purification->Final

Caption: Workflow for HATU-mediated synthesis of benzamide RSV inhibitors.

Analytical Validation Criteria

Before biological testing, compounds must meet strict purity standards to ensure assay reliability.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (UV 254 nm)> 95%Impurities (e.g., urea byproducts) can cause false cytotoxicity.
Identity 1H-NMR (DMSO-d6)Consistent integrationConfirms amide bond formation (NH singlet ~8-10 ppm).
Mass LC-MS (ESI+)[M+H]+ ± 0.4 DaConfirms molecular weight.
Solubility Visual/NephelometryClear in 100% DMSOPrecipitation in assay media leads to false negatives.

Biological Evaluation: Antiviral Efficacy[1][2][3][8][9][10][11]

Once synthesized, the benzamides are evaluated for their ability to inhibit RSV replication in HEp-2 or A549 cells.

Assay Selection
  • Primary Screen: Cytopathic Effect (CPE) Inhibition Assay using MTT readout. High throughput.

  • Confirmatory Screen: Plaque Reduction Assay. Gold standard for fusion inhibitors.

Protocol: Plaque Reduction Assay

Materials:

  • Cells: HEp-2 cells (ATCC CCL-23).

  • Virus: RSV Strain A2 (or Long strain).

  • Media: DMEM + 2% FBS (Assay Medium).

  • Overlay: 0.75% Methylcellulose in DMEM.

Step-by-Step Procedure:

  • Seeding: Seed HEp-2 cells in 24-well plates (5 x 10⁵ cells/well) and incubate overnight to reach 90-100% confluence.

  • Compound Preparation: Prepare 3-fold serial dilutions of the benzamide inhibitor in Assay Medium.

  • Infection:

    • Wash cells with PBS.

    • Infect monolayers with RSV (~50-100 PFU/well) in a small volume (200 µL).

    • Simultaneously add the compound dilutions (Co-treatment) or add compound 1 hour post-infection (to test post-entry efficacy).

  • Adsorption: Incubate for 2 hours at 37°C, 5% CO₂.

  • Overlay: Remove inoculum (do not wash) and add 1 mL of Methylcellulose overlay containing the respective compound concentration.[4]

  • Incubation: Incubate for 4–5 days until plaques are visible.

  • Fixation & Staining:

    • Remove overlay.

    • Fix with 10% Formalin for 30 mins.

    • Stain with 0.5% Crystal Violet.[4]

  • Analysis: Count plaques. Calculate EC50 (concentration reducing plaque count by 50%).

Biological Assay Workflow Visualization

PlaqueAssay Seed Seed HEp-2 Cells (24-well plate) Infect Infection (RSV A2) + Compound Treatment Seed->Infect Dilution Compound Serial Dilution Dilution->Infect Overlay Methylcellulose Overlay Infect->Overlay 2 hrs adsorption Incubate Incubate 4-5 Days (37°C, 5% CO2) Overlay->Incubate Stain Fix & Stain (Crystal Violet) Incubate->Stain Count Count Plaques Calculate EC50 Stain->Count

Caption: Workflow for RSV Plaque Reduction Assay to determine EC50.

Troubleshooting & Optimization (Expert Insights)

Issue: Low Yield in Amide Coupling

  • Cause: Steric hindrance in ortho-substituted benzoic acids (common in RSV inhibitors).

  • Solution: Switch from HATU to Acid Chloride activation (SOCl₂ reflux) to create a more reactive electrophile.

Issue: Cytotoxicity vs. Antiviral Activity [1][4][5][6]

  • Observation: Compounds appear active but cells look unhealthy.

  • Validation: Always run a parallel CC50 Assay (Cytotoxicity) on uninfected cells using MTT.

  • Calculation: Calculate the Selectivity Index (SI = CC50 / EC50).[1][7] An SI > 10 is the minimum threshold for a viable lead; SI > 50 is preferred.

Issue: Solubility in Assay Media

  • Cause: Benzamides can be lipophilic.

  • Solution: Ensure final DMSO concentration in the cell assay is < 0.5%. If precipitation occurs, the EC50 is invalid.

References

  • Wang, Z., et al. (2021).[8] Design, synthesis, in vitro and in vivo anti-respiratory syncytial virus (RSV) activity of novel oxizine fused benzimidazole derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2016). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication.[6] Scientific Reports. Retrieved from [Link]

  • Bonfanti, J.F., et al. (2007). Selection of a respiratory syncytial virus fusion inhibitor clinical candidate, part 1: improving the pharmacokinetic profile. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: In Vitro Assay Preparation and High-Throughput Screening Protocol for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: High-Throughput Screening (HTS), Pharmacological Profiling, Enzyme Kinetics.

Introduction & Scientific Rationale

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1) is a synthetic small molecule featuring a canonical 3,4-dialkoxybenzamide pharmacophore[1]. In medicinal chemistry, this specific structural motif is heavily utilized in the design of competitive inhibitors targeting Phosphodiesterase 4 (PDE4) —a critical enzyme responsible for the hydrolysis of the intracellular second messenger cyclic adenosine monophosphate (cAMP)[2].

Evaluating this compound in an in vitro setting requires rigorous assay preparation to mitigate false positives caused by compound aggregation, autofluorescence, or poor solvation. This application note provides a self-validating, step-by-step protocol for preparing this compound and evaluating its target engagement using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[3].

Physicochemical Profiling & Stock Preparation

Before initiating any biological assay, the physicochemical properties of the compound must dictate the handling and solvation strategy.

Table 1: Physicochemical Properties
ParameterValueAssay Implication
CAS Number 1243464-88-1Unique identifier for procurement and library registration.
Molecular Weight 235.28 g/mol Required for accurate molarity calculations.
LogP (Estimated) ~1.42Moderate lipophilicity; requires organic solvent for primary stock.
H-Bond Acceptors 3Capable of interacting with target enzyme active sites.

Causality Insight: Because the compound possesses a moderate LogP and lacks highly polar ionizable groups, introducing it directly into aqueous assay buffers will lead to rapid precipitation and micelle formation. Therefore, 100% anhydrous Dimethyl Sulfoxide (DMSO) is strictly mandated for the primary stock to ensure complete solvation.

Stock Preparation Protocol
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? This prevents atmospheric moisture condensation, which can degrade the compound and alter the effective DMSO concentration.

  • Reconstitution: Add anhydrous DMSO to achieve a 10 mM primary stock .

  • Homogenization: Vortex vigorously for 60 seconds, followed by 5 minutes of sonication in a water bath at 25°C to ensure no micro-crystals remain.

  • Storage: Aliquot into opaque, tightly sealed polypropylene tubes and store at -20°C.

Experimental Workflow: Compound Handling & Dilution

To generate accurate dose-response curves (IC₅₀), the compound must be serially diluted. We recommend acoustic liquid handling to transfer the compound into the final assay plate.

Causality Insight: Acoustic dispensing (e.g., Echo 550) uses sound energy to transfer nanoliter volumes of the compound directly from the source plate to the assay plate. This eliminates the need for pipette tips, preventing the lipophilic compound from adhering to plastic surfaces (non-specific binding) and ensuring the final assay DMSO concentration remains strictly <1% . Concentrations of DMSO above 1% can denature recombinant PDE4 enzymes and artificially suppress the assay signal.

AssayWorkflow Powder Compound Powder CAS 1243464-88-1 Stock 10 mM Stock in 100% DMSO Powder->Stock Dissolve & Sonicate Dilution 10-Point Serial Dilution (1:3 in DMSO) Stock->Dilution Intermediate Plate Dispense Acoustic Dispensing (Nanoliter Transfer) Dilution->Dispense Load Source Plate Assay TR-FRET Assay Plate (<1% Final DMSO) Dispense->Assay Contactless Dispense

Figure 1: Workflow from lyophilized powder to the final in vitro assay plate using acoustic dispensing.

In Vitro Assay Protocol: PDE4 TR-FRET Enzymatic Assay

TR-FRET is the gold standard for evaluating PDE4 inhibitors. It utilizes a long-emission half-life fluorophore (like Terbium or Europium) which allows the reader to delay measurement until short-lived background autofluorescence (often caused by the test compounds themselves) has decayed[4].

Reagent Preparation
  • Complete Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM DTT. (Note: DTT is critical to keep the enzyme's active site cysteine residues in a reduced, active state).

  • Enzyme: Recombinant human PDE4 (e.g., PDE4B or PDE4D) diluted to 5 pg/µL in Complete Assay Buffer[3].

  • Substrate: FAM-labeled cAMP (2 µM stock).

  • Detection Mix: Terbium (Tb)-labeled donor beads and phosphate-binding agent.

Step-by-Step Methodology
  • Compound Addition: Dispense 50 nL of the serially diluted 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide into a 384-well low-volume black microplate.

  • Enzyme Addition: Add 5 µL of the diluted PDE4 enzyme to the test wells. Include "Blank" wells (Buffer only) and "Positive Control" wells (Enzyme + DMSO vehicle).

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature. Why? This allows the compound to achieve binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of FAM-cAMP (2 µM) to all wells. The final reaction volume is 10 µL.

  • Enzymatic Cleavage: Seal the plate to prevent evaporation and incubate for 1 hour at room temperature, protected from light.

  • Signal Generation: Add 10 µL of the Tb-labeled Binding Agent mixture. This reagent arrests the enzymatic reaction and binds specifically to the cleaved product (FAM-AMP), bringing the Tb-donor and FAM-acceptor into close proximity.

  • Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 490 nm; Emission 2: 520 nm).

Table 2: 384-Well TR-FRET Assay Plate Setup
Well TypeCompound (nL)Enzyme (µL)FAM-cAMP (µL)Detection Mix (µL)Expected Signal
Max Activity (Vehicle) 50 (100% DMSO)5510High (High FRET)
Blank (No Enzyme) 50 (100% DMSO)0 (5 µL Buffer)510Low (Background)
Test Compound 50 (Dose-Response)5510Dose-dependent decrease

Mechanistic Pathway & Data Analysis

The assay data is analyzed by calculating the TR-FRET Ratio (Emission 520 nm / Emission 490 nm). In the absence of an inhibitor, PDE4 cleaves the FAM-cAMP, allowing the binding agent to bridge the Tb-donor and FAM-acceptor, resulting in a high FRET signal.

If 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide successfully acts as a competitive inhibitor, it will block the active site, preventing cleavage. This results in a dose-dependent decrease in the 520/490 ratio[3].

Mechanism GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Gs-alpha Subunit cAMP cAMP (Active Messenger) AC->cAMP Synthesis from ATP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis Target PKA PKA Activation (Downstream Signaling) cAMP->PKA Activates AMP 5'-AMP (Inactive Product) PDE4->AMP Degradation Inhibitor 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide Inhibitor->PDE4 Competitive Inhibition

Figure 2: The PDE4/cAMP signaling cascade illustrating the mechanistic intervention point of the test compound.

Table 3: Quality Control & Validation Metrics

To ensure the assay is self-validating and trustworthy, calculate the following metrics before deriving the IC₅₀ of the test compound:

MetricTarget ThresholdScientific Significance
Z'-Factor > 0.6A statistical measure of assay robustness. Values >0.6 indicate excellent separation between positive and negative controls.
Signal-to-Background (S/B) > 5.0Ensures the assay window is wide enough to accurately detect partial inhibition.
Reference IC₅₀ (Apremilast) ~74 nMRunning a known PDE4 inhibitor in parallel validates that the enzyme batch is active and the assay is sensitive.

References

  • Google Patents. "WO2014086855A1 - Phenylethylpyridine derivatives as pde4-inhibitors." patents.google.com.
  • BPS Bioscience. "PDE4D3 TR-FRET Assay Kit Protocol." bpsbioscience.com. Available at: [Link]

Sources

Application Note: Handling, Storage, and Stability Protocols for Methoxy-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Methoxy-benzamide derivatives (often referred to as substituted anisamides) represent a critical class of bioactive small molecules, widely utilized as dopamine receptor antagonists (D2/D3) and radioligands in PET imaging. While chemically robust compared to RNA or peptides, these compounds possess specific vulnerabilities—primarily photolability and pH-dependent solubility —that frequently compromise experimental reproducibility.

This guide provides a standardized, self-validating framework for handling these compounds. It moves beyond generic safety data sheets (SDS) to address the practical "why" and "how" of maintaining compound integrity during drug development workflows.

Physicochemical Profile & Stability Logic

To handle these derivatives effectively, one must understand the chemical liabilities introduced by the methoxy (-OCH₃) and amide (-CONH-) functionalities attached to the aromatic ring.

The Photostability Risk (Critical)

The methoxy group is an electron-donating group (EDG). When combined with other substituents often found in this class (e.g., chlorine in Metoclopramide), the aromatic ring becomes electron-rich and susceptible to UV-induced excitation.

  • Mechanism: Exposure to UV light (specifically 254 nm and 365 nm) triggers radical formation. In chlorinated derivatives, this leads to dechlorination and subsequent radical attack on neighboring molecules, resulting in dimerization or polymerization.

  • Impact: Loss of potency and generation of toxic photoproducts that may cause off-target effects in cell-based assays.[1]

Solubility & Hydrolysis
  • Solubility: Most methoxy-benzamides are weak bases (pKa ~9.0–9.5). They are Class IV (low solubility/low permeability) or borderline Class II compounds. They dissolve poorly in neutral water but readily in acidic media (protonation of the amide/amine) or organic solvents (DMSO, Ethanol).

  • Hydrolysis: The amide bond is generally stable at neutral pH. However, base-catalyzed hydrolysis (pH > 10) or strong acid hydrolysis at elevated temperatures will cleave the amide, yielding the corresponding methoxy-benzoic acid and amine, destroying biological activity.

Storage & Handling Decision Framework

The following workflow illustrates the logical decision-making process for preserving these compounds from receipt to disposal.

StorageWorkflow Start Compound Receipt (Solid State) QC Initial QC (LC-MS / 1H-NMR) Start->QC SolidStore Solid Storage -20°C, Desiccated, Dark QC->SolidStore Pass Weighing Weighing Step (Avoid Static, Low Light) SolidStore->Weighing Experimental Demand Solubilization Solubilization Strategy Weighing->Solubilization DMSO_Stock DMSO Stock (10-100 mM) Store -20°C or -80°C Solubilization->DMSO_Stock Preferred (General Use) Aq_Stock Aqueous Acidic Stock (0.1M HCl or Acetate Buffer) Solubilization->Aq_Stock Specific Use (In Vivo/No DMSO) DMSO_Stock->QC Re-validate every 6 months Working Working Solution (Dilute <1% DMSO) DMSO_Stock->Working Dilute immediately before use Aq_Stock->Working Disposal Disposal (Chemical Incineration) Working->Disposal Post-Exp

Figure 1: Lifecycle management of Methoxy-Benzamide derivatives. Note the critical re-validation loop for DMSO stocks.

Detailed Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a stock solution stable for >12 months. Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. It prevents hydrolysis and suppresses bacterial growth.

  • Environment: Perform all weighing in a low-light environment or under amber light to mitigate photolysis.

  • Weighing: Weigh the solid methoxy-benzamide into an amber glass vial .

    • Note: Avoid plastics for long-term storage as lipophilic benzamides can leach into polypropylene.

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Troubleshooting: If the compound resists dissolution, sonicate for 30 seconds at ambient temperature. Do not heat above 40°C.

  • Inert Gas Purge: Gently purge the headspace of the vial with Nitrogen or Argon gas for 10 seconds to displace oxygen and moisture.

  • Storage: Cap tightly with a PTFE-lined cap. Store at -20°C .

    • Validation: Compounds like Sulpiride and Metoclopramide are stable for >2 years under these conditions.[2]

Protocol B: Preparation of Aqueous Working Solutions

Objective: Prepare a vehicle-compatible solution for cell culture or animal dosing. Challenge: Poor water solubility at neutral pH.

  • DMSO Dilution Method (In Vitro):

    • Dilute the DMSO stock into the culture medium or buffer.

    • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

    • Precipitation Check: Vortex immediately. If a white precipitate forms, the concentration exceeds the aqueous solubility limit (typically ~100 µM for these derivatives). Lower the concentration or use the Acidic Method.

  • Acidic Solubilization Method (In Vivo / High Conc.):

    • Dissolve the solid directly in 0.1 M Acetic Acid or 0.05 M HCl .

    • Once dissolved, slowly dilute with PBS or Saline.

    • Critical Step: Adjust pH carefully to ~5.5–6.0 using dilute NaOH. Do not overshoot to pH >7.0 rapidly, or the free base will precipitate out of solution.

Protocol C: Quality Control (Self-Validating System)

Do not assume stability. Run this check if the stock is >6 months old or has been freeze-thawed >5 times.

HPLC-UV Setup:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: 254 nm (or λ_max of specific derivative).

  • Pass Criteria: Purity >98%.

  • Fail Criteria: Appearance of "shoulder" peaks or dimers (eluting later than the parent) indicates photodegradation. Appearance of early-eluting peaks indicates hydrolysis.

Degradation Pathways & Safety

Understanding how these molecules break down allows you to identify storage failures.

Degradation Parent Methoxy-Benzamide (Active) Dechlor Dechlorinated Product Parent->Dechlor Radical mech Acid Methoxy-Benzoic Acid (Inactive) Parent->Acid Amide Cleavage NOx N-Oxide Derivative Parent->NOx N-Oxidation UV UV Light (254-365 nm) UV->Parent Base High pH / Heat (Hydrolysis) Base->Parent Ox Oxidation (H2O2 / Air) Ox->Parent Dimer Dimers / Polymers (Precipitate) Dechlor->Dimer Coupling

Figure 2: Primary degradation pathways. Photolysis (top path) is the most common cause of experimental failure in this class.

Safety & Toxicity[3][4]
  • Hazard Class: Most are Acute Tox. 4 (Oral) .

  • Bioactivity: As potent dopamine antagonists, accidental ingestion or inhalation can cause extrapyramidal symptoms (tremors, rigidity).

  • PPE: Nitrile gloves are sufficient. Use a P95 particulate respirator if handling bulk powder outside a fume hood.

Summary Data Table

ParameterGuideline / ValueContext
Primary Solubility DMSO (30–100 mg/mL)Preferred for stock solutions.
Aqueous Solubility pH-dependent (<1 mg/mL at pH 7)Increases significantly at pH < 5.
Light Sensitivity High Degrades under UV; use amber vials.
Storage Temp (Solid) Room Temp (Short term) / -20°C (Long)Keep dry (desiccator).
Storage Temp (Liq) -20°C or -80°CAvoid repeated freeze/thaw.
Shelf Life (Solid) > 4 YearsIf stored properly protected from light.
Shelf Life (DMSO) 1–2 YearsIf purged with inert gas.

References

  • Pfizer Inc. (2006). Material Safety Data Sheet: Metoclopramide Capsules. Retrieved from 3

  • Cayman Chemical. (2022).[4] Product Information: m-Methoxybenzamide.[4] Retrieved from 4

  • Ma, N., et al. (2009). LC–MS characterization of metoclopramide photolysis products. Université catholique de Louvain. Retrieved from 1

  • BenchChem. (2025).[5][6] A Comparative Guide to the Stability of Benzamide Derivatives. Retrieved from 7[5]

  • Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. NIH PubMed Central. Retrieved from 8

Sources

Technical Application Note: Selective N-Methylation of 4-Cyclopropoxy-3-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the procedure for the selective N-mono-methylation of 4-cyclopropoxy-3-methoxybenzamide to synthesize 4-cyclopropoxy-3-methoxy-N-methylbenzamide . This transformation is a critical step in the synthesis of PDE4 inhibitors (e.g., analogs of Roflumilast or Piclamilast).

Direct alkylation of primary amides is chemically challenging due to two competing pathways:

  • Regioselectivity: Competition between N-alkylation (desired) and O-alkylation (imidate formation).

  • Chemostability: The cyclopropyl ether moiety is acid-sensitive; therefore, strongly acidic conditions must be avoided.

  • Degree of Alkylation: Preventing the formation of the tertiary amide (dimethylated byproduct).

This guide presents two validated protocols: a Standard Nucleophilic Substitution (Method A) for small-scale precision, and a Phase-Transfer Catalysis (Method B) for robust scale-up.

Strategic Analysis & Mechanism

The amide nitrogen in 4-cyclopropoxy-3-methoxybenzamide is weakly acidic (


). Successful methylation requires deprotonation to increase nucleophilicity. However, the resulting amidate anion exhibits resonance delocalization, creating an ambident nucleophile.
Reaction Mechanism & Selectivity[1][2][3]
  • Kinetic Control: O-alkylation is often kinetically favored but thermodynamically less stable.

  • Thermodynamic Control: N-alkylation is thermodynamically favored due to the strength of the C=O bond in the product.

  • Solvent Influence: Polar aprotic solvents (DMF, DMSO) favor N-alkylation by solvating the cation, leaving the nitrogen anion more exposed.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the resonance stabilization of the intermediate.

ReactionMechanism Start 4-Cyclopropoxy-3-methoxybenzamide Anion Amidate Anion (Resonance Hybrid) Start->Anion Deprotonation Base Base (NaH or KOH) Base->Anion Product N-Methyl Product (Thermodynamic) Anion->Product N-Attack (Major) Byproduct_O O-Methyl Imidate (Kinetic Byproduct) Anion->Byproduct_O O-Attack (Minor) MeI MeI / DMS MeI->Product Byproduct_Di N,N-Dimethyl Amide (Over-alkylation) Product->Byproduct_Di Excess Base/MeI

Caption: Mechanistic pathway showing the competition between N-alkylation (desired) and O-alkylation/Over-alkylation.

Experimental Protocols

Method A: Sodium Hydride / Methyl Iodide (High Precision)

Best for: Small scale (<5g), high purity requirements.

Safety Warning: Methyl iodide is a suspected carcinogen.[1] Sodium hydride releases hydrogen gas; ensure proper venting.

Reagents & Materials
ReagentEquiv.[2][1][3][4][5]Role
Substrate 1.0Starting Material
NaH (60% in oil) 1.1 - 1.2Base (Deprotonation)
Methyl Iodide (MeI) 1.05Alkylating Agent
DMF (Anhydrous) 10 VolSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve 4-cyclopropoxy-3-methoxybenzamide (1.0 eq) in anhydrous DMF (8 volumes). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (1.1 eq) portion-wise over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution may turn yellow/orange indicating anion formation.
      
    • Hold: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0°C . Add Methyl Iodide (1.05 eq) dropwise via syringe over 10 minutes.

    • Critical Control: Do not add excess MeI rapidly, as this promotes dimethylation.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Quench: Once starting material is <5%, cool to 0°C and quench by dropwise addition of saturated

    
     solution.
    
  • Workup:

    • Dilute with water (20 volumes).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
Method B: Phase-Transfer Catalysis (Robust Scale-Up)

Best for: Large scale (>10g), moisture tolerance, safety.

This method utilizes a liquid-liquid or solid-liquid interface to control the concentration of the active anion, significantly reducing the risk of dimethylation.

Reagents & Materials
ReagentEquiv.[2][1][4][5]Role
Substrate 1.0Starting Material
KOH (Powder) 2.0Base
TBAB 0.1 (10 mol%)Phase Transfer Catalyst
Dimethyl Sulfate 1.1Alkylating Agent (Alternative to MeI)
Toluene 10 VolSolvent
Step-by-Step Procedure
  • Setup: To a reaction vessel, add 4-cyclopropoxy-3-methoxybenzamide (1.0 eq) and Toluene (10 vol).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.1 eq) and powdered KOH (2.0 eq). Stir vigorously at RT for 15 minutes.

  • Alkylation: Add Dimethyl Sulfate (DMS) (1.1 eq) dropwise over 20 minutes.

    • Note: DMS is less volatile than MeI but highly toxic. Handle in a fume hood.

  • Reaction: Heat the mixture to 40–50°C and stir for 4–6 hours.

  • Workup:

    • Cool to RT. Add water to dissolve inorganic salts.

    • Separate the Toluene layer.

    • Wash the organic layer with dilute

      
       and then water.
      
    • Concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or Isopropyl Acetate/Heptane.

Analytical Validation (QC)

To ensure the protocol was successful, you must distinguish the product from potential impurities.

ParameterN-Methyl Product (Target)O-Methyl Imidate (Impurity)N,N-Dimethyl (Impurity)
1H NMR (DMSO-d6) Doublet at ~2.8 ppm (

Hz)
Singlet at ~3.8–3.9 ppmSinglet (6H) at ~3.0 ppm
NH Signal Broad quartet/singlet presentAbsent Absent
IR Spectroscopy Amide II band shift (~1550

)
C=N stretch (~1650

)
No NH stretch

Critical Check: The presence of a doublet for the methyl group in


 NMR is the definitive proof of N-mono-methylation. If it is a singlet, you likely have the O-isomer or the dimethyl product.

Decision & Troubleshooting Workflow

Use the following logic flow to manage the reaction outcome.

Workflow Start Start Reaction (Method A or B) IPC In-Process Control (HPLC/TLC) Start->IPC Check1 SM Remaining > 5%? IPC->Check1 Check2 Dimethyl Impurity > 5%? Check1->Check2 No AddReagent Add 0.1 eq Base/MeI Stir 1 hr Check1->AddReagent Yes Quench Quench Reaction Check2->Quench No (Ideal) Check2->Quench Yes (Over-reacted) AddReagent->IPC Purification Purification Strategy Quench->Purification Recryst Recrystallization (EtOH/H2O) Purification->Recryst High Purity Column Column Chromatography (DCM/MeOH) Purification->Column Mixture/Dimethyl present

Caption: Decision tree for reaction monitoring and purification strategy selection.

References

  • Selective N-Methylation of Amides: Cheng, H.-G., et al. "Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride."[4] Organic Letters, 2020, 22, 331-334.[4] Link

  • General Amide Alkylation Reviews: "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts." Organic Letters, 2022. Link

  • Roflumilast/Piclamilast Scaffold Synthesis: "Synthesis of 3-(cyclopropylmethoxy)-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-5H-furan-2-one." US Patent 6,677,373. Link

  • Phase Transfer Catalysis Protocols: "Methylation of Cyclohexane-1,3-dione at the C2-Position (Analogous PTC conditions)." ChemSpider Synthetic Pages. Link

Sources

Application Note: Solvent Selection for Recrystallization of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

[1][2][3]

Abstract

This protocol details the systematic selection and validation of solvent systems for the recrystallization of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.[1][2] Unlike primary amides, this N,N-dimethyl derivative lacks hydrogen bond donors, significantly altering its solubility profile and increasing the risk of oiling out during cooling. This guide recommends a tiered screening approach, prioritizing Ethyl Acetate/Heptane and Isopropyl Alcohol (IPA)/Water systems, and provides a self-validating workflow to ensure polymorphic stability and high chemical purity (>99.5%).[1][2]

Introduction & Compound Analysis

The target compound is a lipophilic intermediate often utilized in the synthesis of PDE4 inhibitors or as a structural reference standard.[2]

  • Compound: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide[1][2][3]

  • CAS: 1243464-88-1[1][2][3]

  • Molecular Weight: 235.28 g/mol [1][2][3]

  • Predicted LogP: ~1.42 (Moderately Lipophilic)[1][2]

  • Key Functional Groups:

    • Cyclopropoxy & Methoxy:[1][2][3][4] Lipophilic ethers, weak H-bond acceptors.[1][2]

    • N,N-Dimethylamide:[1][2][3][4][5] Strong H-bond acceptor, no H-bond donor .[1][2]

Critical Process Insight: The absence of an amide N-H donor reduces the crystal lattice energy compared to its primary amide counterparts.[2] Consequently, this compound exhibits higher solubility in organic solvents and a lower melting point.[2] The primary challenge in recrystallization is not solubility, but nucleation control —preventing the formation of a supercooled oil phase before crystallization occurs.[2]

Solvent Selection Methodology

We employ a "Polarity Matching & Antisolvent" strategy.[2] The solvent must dissolve the compound at reflux but show sharp solubility differentiation at

Table 1: Solvent Screening Candidates
Solvent SystemRoleJustificationRisk Profile
Ethyl Acetate / Heptane Primary Recommendation Excellent polarity match.[1][2] EtOAC solubilizes the amide; Heptane acts as a miscible antisolvent to force precipitation upon cooling.[2]Low. Reduces risk of hydrolysis compared to aqueous systems.[2]
Isopropyl Alcohol (IPA) Single SolventModerate polarity.[1][2] Often yields better crystal habit (prisms/rods) than Ethanol due to higher boiling point and slower evaporation.[2]Medium. Yield may be lower if solubility remains high at RT.[2]
Ethanol / Water Binary System"Green" standard.[1][2] Water is a potent antisolvent for this lipophilic molecule.[2]High. Oiling Out Risk. If water is added too fast, the hydrophobic compound will phase-separate as an oil.[1][2]
TBME (Methyl tert-butyl ether) Single/BinaryGood for intermediate polarity.[1][2] Can be paired with Hexane.Low. Good for obtaining polymorphs stable in non-polar environments.[2]

Experimental Protocols

Phase 1: Solubility Screening (The "Drop Count" Method)

Objective: Rapidly identify the approximate solubility limit without consuming large amounts of material.

  • Place 50 mg of the crude solid into a 4 mL vial.

  • Add the test solvent (e.g., Ethyl Acetate) in 100 µL aliquots at Room Temperature (RT). Vortex after each addition.

  • If undissolved after 1 mL, heat to reflux (using a heating block).

  • Criteria for Success:

    • Soluble at Reflux: < 500 µL solvent required.[1][2]

    • Insoluble/Crystallizes at RT: Precipitate forms upon cooling to

      
      .[1][2]
      
    • Recovery: > 70% yield after cooling to

      
      .
      
Phase 2: Recrystallization Workflow (Binary System)

This protocol focuses on the Ethyl Acetate (Solvent) / Heptane (Antisolvent) system, which offers the highest probability of success for N,N-dimethylbenzamides.

Step-by-Step Procedure:
  • Dissolution:

    • Weigh 1.0 g of crude 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide into a 25 mL round-bottom flask.

    • Add Ethyl Acetate (3-4 mL) .

    • Heat to mild reflux (

      
      ) with magnetic stirring.[2]
      
    • Note: If the solution is not clear, add Ethyl Acetate in 0.5 mL increments until fully dissolved.[2] Do not exceed 10 mL/g.[2]

  • Filtration (Hot):

    • If insoluble particulates (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, pre-warmed Erlenmeyer flask.

  • Antisolvent Addition (The Critical Step):

    • Maintain the solution at a gentle boil.

    • Add Heptane dropwise.[1][2]

    • Continue addition until a faint, persistent cloudiness (turbidity) is observed.

    • Add 0.5 mL of Ethyl Acetate to clear the cloudiness and restore a transparent solution.[2]

  • Controlled Cooling:

    • Remove from heat and place the flask on a cork ring.

    • Seeding: When the temperature reaches

      
      , add a single seed crystal of the pure compound (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
      
    • Allow to cool to Room Temperature (

      
      ) over 2 hours. Do not rush this step.
      
    • Once substantial crystallization is observed, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Buchner funnel with vacuum suction.[2][6][7]

    • Wash: Rinse the filter cake with 2 mL of cold (

      
      ) 1:3 Ethyl Acetate:Heptane mixture.
      
    • Dry: Dry in a vacuum oven at

      
       for 12 hours.
      

Decision Logic & Troubleshooting

The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out."

Recrystallization_WorkflowStartStart: Crude Compound(4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide)Solubility_TestPhase 1: Solubility Test(Ethyl Acetate)Start->Solubility_TestCheck_SolubilitySoluble at Reflux?Solubility_Test->Check_SolubilityAdd_AntisolventPhase 2: Add Antisolvent(Heptane) until turbidCheck_Solubility->Add_AntisolventYesChange_SolventChange_SolventCheck_Solubility->Change_SolventNo (Try Methanol)CoolingControlled Cooling(RT then 4°C)Add_Antisolvent->CoolingCheck_ResultResult ObservationCooling->Check_ResultSuccessCrystalline Solid(Filter & Dry)Check_Result->SuccessCrystalsOiling_OutOiling Out(Liquid droplets form)Check_Result->Oiling_OutOil PhaseNo_PrecipitateNo Precipitate(Yield too low)Check_Result->No_PrecipitateClear SolutionRemedy_OilRemedy: Reheat,Add more Solvent (EtOAc),Slow Cool + SeedOiling_Out->Remedy_OilRemedy_YieldRemedy: Evaporate 50% Solvent,Increase Antisolvent RatioNo_Precipitate->Remedy_YieldRemedy_Oil->CoolingRetryRemedy_Yield->CoolingRetry

Caption: Decision tree for optimizing the recrystallization of N,N-dimethylbenzamide derivatives, addressing common failure modes like oiling out.

Troubleshooting "Oiling Out"

Oiling out occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.

  • Cause: The solution is too concentrated with antisolvent (Heptane/Water) at high temperatures, or cooling is too rapid.[2]

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (Ethyl Acetate or Ethanol).[2]

    • Allow the solution to cool very slowly.[2] Agitate vigorously to induce crystallization rather than phase separation.

Analytical Validation

Trustworthiness is established by verifying the output.[2]

  • HPLC Purity: Target >99.5% area under the curve.

  • 1H NMR: Verify removal of solvent residues (Ethyl Acetate:

    
     4.12, 2.05 ppm; Heptane: 
    
    
    0.88, 1.26 ppm).
  • DSC (Differential Scanning Calorimetry): Confirm a sharp melting endotherm. A broad peak indicates amorphous content or impurities.[2]

References

  • Przybyłek, M., et al. (2022).[2][8] New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(9), 2896.[2] Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Intelligence & Pre-Purification Assessment

Before initiating chromatography, it is critical to understand the physicochemical behavior of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide . This molecule belongs to a class of PDE4 inhibitors (structural analogs of Piclamilast and Roflumilast intermediates).

Chemical Profile
  • Core Structure: Electron-rich benzamide.

  • Critical Functionality:

    • Cyclopropyl Ether: WARNING. While generally stable, cyclopropyl ethers possess significant ring strain (~27.5 kcal/mol). They are susceptible to acid-catalyzed ring-opening hydrolysis, which can occur on highly acidic, activated silica gel.

    • N,N-Dimethyl Amide: This moiety acts as a hydrogen bond acceptor. On standard silica (pH ~5.0), it frequently interacts with acidic silanol groups (Si-OH), leading to peak tailing and reduced resolution.

  • Predicted LogP: ~2.5 (Moderate lipophilicity).

  • Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Limited solubility in Hexanes.

Standard Operating Procedure (SOP): The Purification Protocol

Do not rely on generic gradients. This protocol is optimized to suppress silanol interactions and preserve the cyclopropyl ring.

Phase A: Mobile Phase Selection

For this specific benzamide, a Hexane / Ethyl Acetate system is superior to DCM/MeOH. DCM/MeOH often dissolves polar impurities (salts, silica dust) and provides less selectivity for the lipophilic cyclopropyl group.

ParameterRecommendationRationale
Base Solvent Hexanes (or Heptane) / Ethyl AcetateProvides optimal selectivity for the ether vs. amide functionality.
Modifier Triethylamine (TEA) [0.5% - 1.0%] CRITICAL. Neutralizes acidic silanols to prevent tailing and protects the cyclopropyl ring from acid-catalyzed degradation.
Target Rf 0.25 – 0.35Aim for this Rf in the chosen isocratic hold (e.g., 40% EtOAc) to maximize resolution.
Phase B: Column Preparation & Loading

Step 1: Silica Pre-treatment Slurry the silica gel in the starting mobile phase containing 1% TEA. Allow it to sit for 15 minutes before packing. This "deactivates" the most acidic sites on the silica surface.

Step 2: Sample Loading (Dry Loading Preferred)

  • Dissolve the crude oil in a minimal amount of DCM.

  • Add silica gel (ratio 1:2 mass of crude).

  • Evaporate to dryness on a rotovap until a free-flowing powder is obtained.

  • Load this powder on top of the packed column.

    • Why? Liquid loading benzamides often results in "streaking" because the solvent carries the compound too deep into the column before equilibrium is established.

Phase C: Gradient Elution
  • 0–5 min: 100% Hexane (with 0.5% TEA) – Elutes non-polar grease/impurities.

  • 5–20 min: Linear gradient to 30% EtOAc.

  • 20–40 min: Hold at 30-40% EtOAc (Product Elution Zone).

  • 40+ min: Flush with 100% EtOAc to remove polar byproducts.

Troubleshooting Guide (FAQ)

Q1: My product is "tailing" significantly, causing it to co-elute with impurities. How do I fix peak shape?

Diagnosis: This is the classic "Amide-Silanol Effect." The basic oxygen/nitrogen of the amide is hydrogen-bonding to the acidic protons of the silica stationary phase.

Corrective Action:

  • Increase Modifier: Ensure your mobile phase contains at least 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Switch Stationary Phase: If standard silica fails, switch to Amine-functionalized Silica (NH2-Silica) . This phase is naturally basic and eliminates the need for mobile phase modifiers, often yielding sharp, symmetrical peaks for benzamides.

Q2: I see a new spot on TLC after the column that wasn't in the crude. Did I degrade my compound?

Diagnosis: Likely Cyclopropyl Ring Opening . If the silica was too acidic (or if you used an acid modifier like acetic acid), the strained cyclopropane ring may have hydrolyzed to a 3-hydroxypropyl ether or cleaved entirely to the phenol.

Corrective Action:

  • Immediate pH Check: Check the pH of your silica slurry. It should be neutral (pH 7).

  • Fast Chromatography: Minimize the residence time of the compound on the column.

  • Buffer the System: Pre-wash the column with 1% TEA in Hexane to ensure the entire bed is basic before loading your sample.

Q3: I cannot separate the product from the starting material (Phenol impurity).

Diagnosis: The starting phenol (e.g., 3-methoxy-4-hydroxy...) has a similar polarity to the amide product in neutral solvents.

Corrective Action: Exploit the pKa difference . Phenols are acidic (pKa ~10); Amides are neutral.

  • Pre-Column Wash: Dissolve crude in EtOAc and wash 3x with 1M NaOH. The phenol will move to the aqueous layer (as the phenoxide salt), leaving the pure benzamide in the organic layer.

  • Chromatographic Fix: If you must separate by column, the addition of TEA (Basic) will deprotonate the residual phenol, making it extremely polar (staying at the baseline), while the amide elutes normally.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific class of molecules.

PurificationStrategy Start Crude Mixture: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide CheckTLC Step 1: TLC Analysis (Hex/EtOAc 1:1) Start->CheckTLC Decision1 Is Phenol Present? CheckTLC->Decision1 WashStep Action: 1M NaOH Wash (Remove Acidic Impurities) Decision1->WashStep Yes (Similar Rf) Decision2 Tailing Observed? Decision1->Decision2 No WashStep->Decision2 StdSilica Standard Silica (Risk: Silanol Interaction) Decision2->StdSilica Minor Tailing ModSilica Add 1% TEA to Eluent (Neutralizes Silanols) Decision2->ModSilica Significant Tailing AmineSilica Switch to NH2-Silica (Best for Amides) Decision2->AmineSilica Critical Separation StdSilica->ModSilica Resolution Poor Final Pure Product (Crystallize from EtOAc/Hex) ModSilica->Final AmineSilica->Final

Figure 1: Decision tree for benzamide purification, prioritizing chemical washing and stationary phase modification to handle tailing and impurities.

Advanced Recovery (Crystallization)

Column chromatography should yield >95% purity. To achieve >99% (drug grade), perform a final recrystallization.

  • Solvent: Hot Ethyl Acetate.

  • Anti-solvent: Slowly add Hexane (or Heptane) until turbidity persists.

  • Cooling: Cool gradually to room temperature, then 4°C.

  • Note: If the product oils out (common with N,N-dimethyl amides), seed with a pure crystal or scratch the flask.

References

  • BenchChem Technical Support. (2025).[1][2] Purification of 2-amino-N-benzyl-5-hydroxybenzamide: Troubleshooting & Optimization. Retrieved from

  • Amschler, H. (1998). U.S. Patent No.[3][4] 5,712,298: Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors.[3] U.S. Patent and Trademark Office. Retrieved from

  • Biotage Applications Group. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Royal Society of Chemistry. (2015). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids: Supporting Information (Purification Protocols). Retrieved from

  • ChemScene. (2024). Product Data: 4-Amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide.[5] Retrieved from

Sources

Optimizing reaction temperature for 4-cyclopropoxy benzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-cyclopropoxy benzamide presents a classic conflict between thermodynamic stability and kinetic activation . The cyclopropyl ether linkage is sterically strained and electronically unique.

If you are experiencing low yields, it is likely due to one of two temperature-dependent failure modes:

  • Thermal Stagnation (

    
    C):  In direct alkylation, the 
    
    
    
    carbon of cyclopropyl halides is exceptionally unreactive toward
    
    
    attack due to I-strain (internal strain) and poor orbital overlap.
  • Thermal Degradation (

    
    C or Acidic):  Excessive heat, particularly in the presence of Lewis acids or proton sources, triggers the cyclopropyl-allyl rearrangement , destroying your core pharmacophore.
    

This guide optimizes the reaction temperature for the two primary synthetic routes: Direct Nucleophilic Substitution (


)  and Chan-Lam Coupling .

Module 1: The Critical Decision (Route Selection)

Before optimizing temperature, verify your route. The optimal temperature window depends entirely on the mechanism employed.

ParameterRoute A: Direct Alkylation (

)
Route B: Chan-Lam Coupling
Reagents 4-Hydroxybenzamide + Bromocyclopropane4-Hydroxybenzamide + Cyclopropylboronic acid
Catalyst None (uses stoichiometric Base:

)
Copper(II) Acetate (

)
Temp Window High (

)
Low (

)
Key Risk Ring opening / EliminationCatalyst poisoning / Moisture sensitivity
Scalability High (Low cost)Moderate (High reagent cost)

Module 2: Troubleshooting Route A (Direct Alkylation)

The "Brute Force" Method. Best for scale-up, but requires precise thermal control.

The Protocol

Reagents: 4-Hydroxybenzamide (1.0 eq), Bromocyclopropane (3.0 eq),


 (2.5 eq), NaI (0.1 eq).
Solvent:  DMF or NMP (Anhydrous).
Temperature Optimization Guide

Q1: I am running the reaction at reflux in acetonitrile (


C) but seeing no product. Why? 
A:  Acetonitrile is too cold. The nucleophilic attack on a cyclopropyl halide is kinetically disfavored. You must overcome the activation energy barrier caused by the inability of the cyclopropyl ring to invert (Walden inversion is sterically impeded).
  • Correction: Switch solvent to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). You need a target internal temperature of 140°C .

Q2: At


C, my LCMS shows a mass corresponding to the allyl ether (+41 Da) but the NMR is messy. What happened? 
A:  You triggered a thermal rearrangement. Above 

C, or in the presence of trace acids, the cyclopropyl ether undergoes ring opening to form the allyl ether.
  • Correction: Cap your temperature at 145°C . Ensure your base (

    
    ) is anhydrous and in excess to neutralize any HBr formed, which catalyzes the ring opening.
    

Q3: How do I safely reach


C with Bromocyclopropane (bp 

C)?
A: This is a pressure reaction. You cannot use a standard reflux condenser open to air.
  • Protocol: Use a sealed pressure tube or a Parr reactor .

  • Ramp Rate: Heat slowly (

    
    C/min) to prevent rapid pressure spikes.
    
Route A Workflow Diagram

RouteA_Optimization Start Start: 4-Hydroxybenzamide + Bromocyclopropane SolventCheck Solvent Selection Start->SolventCheck TempCheck Temperature Setpoint SolventCheck->TempCheck Use DMF/NMP VesselCheck Vessel Type TempCheck->VesselCheck 135-145°C Result_Low Outcome: No Reaction (Kinetic Barrier) TempCheck->Result_Low < 120°C Result_High Outcome: Ring Opening (Allyl Impurity) TempCheck->Result_High > 155°C VesselCheck->Result_Low Open Reflux (Reagent Loss) Result_Good Outcome: 4-Cyclopropoxy Benzamide (High Yield) VesselCheck->Result_Good Sealed Tube (Pressure ~3-5 bar)

Caption: Decision logic for optimizing temperature in direct alkylation (


) synthesis.

Module 3: Troubleshooting Route B (Chan-Lam Coupling)

The "Elegant" Method. Best for medicinal chemistry libraries and late-stage functionalization.

The Protocol

Reagents: 4-Hydroxybenzamide (1.0 eq), Cyclopropylboronic acid (2.0 eq),


 (1.0 eq), Pyridine (3.0 eq).
Solvent:  Dichloroethane (DCE) or Toluene.
Atmosphere:  Oxygen (balloon or open air).
Temperature Optimization Guide

Q4: I read that Chan-Lam works at room temperature, but my conversion is stuck at 30%. Should I heat it? A: Yes, but cautiously. While many aryl boronic acids couple at RT, cyclopropylboronic acid is less reactive due to the hybridization of the carbon-boron bond.

  • Optimization: Increase temperature to 60°C - 70°C . Do not exceed

    
    C.
    
  • Why? Higher temperatures promote the transmetallation step but also accelerate the protodeboronation (decomposition) of your boronic acid reagent.

Q5: My reaction turned black and stopped working after I heated it to


C. 
A:  You likely decomposed the copper catalyst or the boronic acid.
  • Correction: Keep T <

    
    C. Add 4Å Molecular Sieves. Water accelerates the protodeboronation of cyclopropylboronic acid at high temperatures.
    

Module 4: The Amidation Step (If starting from Acid)

If you bought 4-cyclopropoxybenzoic acid and are converting it to the amide:

Q6: Can I use Thionyl Chloride (


) at reflux to make the acid chloride? 
A: RISKY. 

generates HCl gas. At reflux (

C), the combination of heat and strong acid can cleave the cyclopropyl ether.
  • Better Protocol: Use Oxalyl Chloride at 0°C to Room Temperature with catalytic DMF in DCM.

  • Best Protocol (Safe): Use a coupling reagent like HATU or T3P at Room Temperature. This avoids thermal stress entirely.

Summary of Critical Parameters

VariableRecommendationMechanism
Optimal T (Alkylation) 140°C Overcomes

barrier on strained ring.
Optimal T (Chan-Lam) 60°C Balances transmetallation vs. deboronation.
Max T (Stability) 155°C Threshold for cyclopropyl

allyl rearrangement.
Pressure Required For Alkylation (Route A) to keep reagent in liquid phase.

References

  • Direct Alkylation Conditions

    • Study: "Synthesis of cyclopropyl ethers via nucleophilic substitution."
    • Source:Journal of Organic Chemistry, 2018.
    • Context: Establishes the requirement for C and for unactiv
    • (Note: Generalized citation for standard chemical transformation)

  • Chan-Lam Coupling Methodology

    • Study: "Copper-Promoted C-O Bond Cross-Coupling with Boronic Acids."
    • Source:Tetrahedron Letters, 1998 (Evans et al.) & Organic Letters, 2003.
    • C)
  • Cyclopropyl Stability Data

    • Study: "Thermal rearrangement of cyclopropyl ethers."
    • Source:Journal of the American Chemical Society.
    • Context: Mechanistic insight into the ring-opening temper

(Note: While specific "4-cyclopropoxy benzamide" papers are proprietary/rare, the reaction conditions above are derived from authoritative protocols for the cyclopropylation of electron-deficient phenols.)

Detecting degradation products of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS: 1243464-88-1). As a highly specific building block and pharmaceutical intermediate, this molecule presents unique analytical challenges due to the competing stabilities of its three primary functional groups: a strained cyclopropyl ether, a methoxy ether, and a tertiary N,N-dimethylamide.

This guide is designed by senior application scientists to help you navigate forced degradation studies, resolve chromatographic anomalies, and ensure absolute confidence in your structural elucidations.

I. Mechanistic Overview & Degradation Pathways

To successfully detect degradation products, you must first understand the structural vulnerabilities of the molecule.

  • Ether Cleavage (Acid-Catalyzed): The cyclopropyl ring is highly strained. Under acidic conditions, protonation of the ether oxygen lowers the activation energy for ring-opening, driving the cleavage of the cyclopropyl group to relieve ring strain[1]. This yields 4-hydroxy-3-methoxy-N,N-dimethylbenzamide.

  • Amide Hydrolysis (Acid/Base-Catalyzed): The N,N-dimethylamide bond is stabilized by resonance and is sterically hindered. Because the conjugate base of dimethylamine is a poor leaving group, hydrolysis requires significant thermal energy and strong acid/base to drive the irreversible deprotonation of the resulting carboxylic acid[2]. This yields 4-cyclopropoxy-3-methoxybenzoic acid.

G Parent 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide (m/z 236) Acid Acidic Stress (0.1N HCl, 60°C) Parent->Acid Protonation Base Basic Stress (0.1N NaOH, 60°C) Parent->Base Nucleophilic Attack Ox Oxidative Stress (3% H2O2, RT) Parent->Ox ROS Exposure Deg1 4-Hydroxy-3-methoxy- N,N-dimethylbenzamide (Ether Cleavage, m/z 196) Acid->Deg1 Ring Strain Release Deg2 4-Cyclopropoxy-3-methoxy- benzoic acid (Amide Hydrolysis, m/z 209) Acid->Deg2 H2O Addition Base->Deg2 -HN(CH3)2 Loss Deg3 N-Oxide / Hydroxylated Derivatives (Oxidation, m/z 252) Ox->Deg3 N/O-Oxidation

Fig 1: Primary degradation pathways of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.

II. Interactive FAQ: Common Analytical Anomalies

Q: During acidic forced degradation, I observe a major peak at m/z 196. What is the mechanism? A: This is the ether cleavage product. The cyclopropyl ether oxygen is protonated, and the strained 3-membered ring undergoes cleavage (often releasing propionaldehyde or allyl alcohol derivatives), leaving behind 4-hydroxy-3-methoxy-N,N-dimethylbenzamide[1].

Q: Why do I see degradation in my acid/base samples, but my thermal stress samples (80°C, 7 days) remain completely intact? A: The cleavage of both the amide and the cyclopropyl ether requires a catalyst (H+ or OH-) to lower the activation energy. Without protonation of the carbonyl/ether oxygen or nucleophilic attack by hydroxide, the thermal energy alone at 80°C is insufficient to break these stable covalent bonds[2].

Q: Why is my mass balance failing (total peak area < 90%) after basic hydrolysis? A: Basic hydrolysis cleaves the tertiary amide, releasing dimethylamine gas and leaving the carboxylic acid degradant. Because carboxylic acids ionize poorly in positive Electrospray Ionization (ESI+) compared to the parent tertiary amide, the degradant's signal is artificially suppressed. Solution: Implement polarity switching in your MS method to capture the carboxylic acid in ESI(-).

III. Troubleshooting Guide: LC-MS/MS Workflows

SymptomRoot CauseScientific Causality & Solution
Co-elution of Parent and m/z 196 Degradant Lack of stationary phase selectivity.Both compounds share the highly polar N,N-dimethylbenzamide moiety, which dominates retention on standard C18 phases. Solution: Switch to a Phenyl-Hexyl column. This exploits

interactions with the newly exposed phenolic hydroxyl group of the degradant, providing orthogonal selectivity.
Baseline Drift in Acid-Stressed Samples Column phase stripping.Injecting unneutralized 0.1 N HCl directly onto the LC column hydrolyzes the silica-bonded stationary phase over time. Solution: Always neutralize stress samples (see protocol below) to protect the column and halt degradation kinetics.
Inconsistent Degradation Rates Evaporation during heating.Heating samples at 60°C in unsealed or poorly sealed vials causes solvent evaporation, artificially concentrating the acid/base and accelerating kinetics. Solution: Use PTFE-lined crimp caps and a calibrated heating block.

IV. Self-Validating Experimental Protocol: Forced Degradation

To ensure regulatory compliance and data integrity, this protocol is aligned with ICH Q1A(R2) guidelines[3] and incorporates internal validation checkpoints.

Phase 1: Preparation & Stress Initiation

Causality Check: We utilize a high-organic co-solvent (Acetonitrile) to ensure the highly lipophilic parent compound remains fully dissolved during aqueous stress, preventing biphasic micelle formation which skews degradation kinetics.

  • Stock Solution: Accurately weigh 10.0 mg of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide. Dissolve in 10.0 mL of HPLC-grade Acetonitrile (1.0 mg/mL).

  • Control Preparation (Self-Validation): Mix 1.0 mL Stock + 1.0 mL HPLC Water. Incubate this alongside stressed samples. Purpose: Proves that degradation is driven by the chemical stressor, not the diluent or incubation temperature.

  • Acid Stress: Mix 1.0 mL Stock + 1.0 mL 0.2 N HCl (Final concentration: 0.1 N HCl). Seal with a PTFE crimp cap. Heat at 60°C for 24 hours.

  • Base Stress: Mix 1.0 mL Stock + 1.0 mL 0.2 N NaOH (Final concentration: 0.1 N NaOH). Seal with a PTFE crimp cap. Heat at 60°C for 24 hours.

  • Oxidative Stress: Mix 1.0 mL Stock + 1.0 mL 6%

    
     (Final concentration: 3%). Store at Room Temperature in the dark for 24 hours.
    
Phase 2: Kinetic Quenching (Neutralization)

Causality Check: Neutralization halts the degradation kinetics at the exact 24-hour mark. Without this step, samples will continue to degrade in the autosampler queue, invalidating quantitative comparisons.

  • Acid Quench: To the 2.0 mL Acid Stress vial, add exactly 1.0 mL of 0.1 N NaOH. Vortex for 5 seconds.

  • Base Quench: To the 2.0 mL Base Stress vial, add exactly 1.0 mL of 0.1 N HCl. Vortex for 5 seconds.

  • Dilution: Dilute all quenched samples 1:10 in initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid) prior to injection.

Phase 3: LC-MS/MS System Suitability & Detection

Causality Check: Formic acid (0.1%) is added to the mobile phase to ensure the phenolic hydroxyl of the ether-cleaved degradant remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the column.

  • System Suitability: Inject a mixed standard. The resolution (

    
    ) between the parent peak and the m/z 196 degradant must be 
    
    
    
    . The tailing factor must be
    
    
    . If criteria fail, replace the mobile phase or column.

V. Quantitative Data Summaries

Table 1: Expected Forced Degradation Outcomes (ICH Q1A(R2) Aligned)

Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation PathwayExpected Mass Shift
Acidic 0.1 N HCl24h / 60°CCyclopropyl Ether Cleavage-40 Da (m/z 196)
Basic 0.1 N NaOH24h / 60°CAmide Hydrolysis-27 Da (m/z 209)
Oxidative 3%

24h / RTN-Oxidation / Hydroxylation+16 Da (m/z 252)
Thermal Solid State7 days / 80°CNone (Thermally Stable)N/A
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsRadical Ether Cleavage-40 Da (m/z 196)

Table 2: Optimized LC-MS/MS MRM Transitions

CompoundPolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound ESI (+)236.1164.125
Ether Cleavage Degradant ESI (+)196.1151.122
Amide Hydrolysis Degradant ESI (-)207.1163.118
Oxidative Degradant ESI (+)252.1234.120

VI. References

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps[Link][2]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products FDCELL / International Council for Harmonisation[Link][3]

  • 13C magnetic resonance studies... cleavage of the cyclopropyl ether Canadian Journal of Chemistry[Link][1]

Sources

Technical Support Center: Resolving NMR Spectral Overlap in 3-Methoxy-4-Cyclopropoxy Compounds

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. The 3-methoxy-4-cyclopropoxy motif is a highly privileged pharmacophore, frequently engineered into phosphodiesterase-4 (PDE4) inhibitors (e.g., roflumilast analogs) and various kinase inhibitors. However, this specific substitution pattern presents a notorious analytical challenge: severe


H NMR spectral overlap.

This guide provides field-proven, causality-driven methodologies to deconvolve these signals, ensuring high-fidelity structural verification and quantitative analysis.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do the methoxy and cyclopropoxy signals perfectly overlap in my H NMR spectrum?

The Causality: Both the methoxy protons (-OCH


) and the cyclopropoxy methine proton (-OCH-) are situated adjacent to an oxygen atom conjugated to an electron-rich aromatic ring. In standard isotropic solvents like CDCl

, their localized electron shielding environments are nearly identical. Consequently, both signals resonate in the 3.80–3.95 ppm range. Because the methoxy group is a sharp 3H singlet, it acts as an intense "spectral canopy," completely masking the broader, lower-intensity 1H multiplet (a triplet of triplets) of the cyclopropoxy methine.
Q2: I don't have instrument time for a 2D NMR or pure shift experiment. Is there a rapid chemical solution?

The Causality: Yes. You should utilize the Aromatic Solvent-Induced Shift (ASIS) by swapping your solvent from CDCl


 to Benzene-

(C

D

)[1]. Benzene is a highly anisotropic solvent that forms transient, non-random collision complexes with solute molecules. The benzene ring's

-cloud tends to orient away from the negative dipoles (the ether oxygens)[1]. Because the planar methoxy group is less sterically hindered than the rigid cyclopropoxy ring, the benzene solvent molecules approach the methoxy protons more closely. This places the methoxy protons deeper into the shielding cone of the aromatic solvent, resulting in a pronounced upfield shift (

ppm) compared to the sterically shielded cyclopropoxy methine[2]. This differential shielding cleanly separates the two signals.
Q3: How do I definitively assign the separated signals if solvent switching isn't enough?

The Causality: When solvent anisotropy is insufficient or unquantifiable, you must separate the signals orthogonally using their


H-

C heteronuclear correlations. A 2D

H-

C HSQC
experiment bypasses the proton overlap by dispersing the signals along the carbon dimension. The methoxy carbon is highly deshielded (

56 ppm), whereas the cyclopropoxy methine carbon is relatively more shielded (

51 ppm) due to the unique s-character of the strained cyclopropane ring bonds.
Q4: I need to calculate a highly accurate integral for purity analysis, but the cyclopropoxy multiplet is too broad. What is the best approach?

The Causality: You should run a 1D PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment[3]. Standard


H spectra suffer from 

-coupling, which splits the cyclopropoxy methine signal into a broad multiplet (coupled to the four adjacent methylene protons). PSYCHE uses low flip-angle swept-frequency (chirp) pulses combined with weak pulsed field gradients to selectively invert "passive" spins[3]. This effectively suppresses homonuclear coupling interactions, collapsing the broad methine multiplet into a sharp singlet[4]. This dramatically increases resolution and allows for precise integration.

Part 2: Data Presentation & Chemical Shift Reference

To facilitate rapid spectral interpretation, the following table summarizes the expected quantitative shift dynamics when applying the ASIS technique to 3-methoxy-4-cyclopropoxybenzene derivatives.

Functional GroupProton TypeTypical

H Shift (CDCl

)
Typical

H Shift (C

D

)
ASIS Shift (

)
Typical

C Shift
Methoxy -OCH

(Singlet, 3H)
3.85 - 3.90 ppm3.40 - 3.50 ppm-0.40 ppm ~ 56.0 ppm
Cyclopropoxy -OCH- (Multiplet, 1H)3.80 - 3.90 ppm3.65 - 3.75 ppm-0.15 ppm ~ 51.0 ppm
Cyclopropoxy -CH

- (Multiplet, 4H)
0.60 - 0.85 ppm0.45 - 0.65 ppm-0.15 ppm~ 6.0 ppm

Note:


 = 

(C$_6

_6$) -

(CDCl

). A negative value indicates an upfield shift (increased shielding).

Part 3: Experimental Troubleshooting Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: ASIS Solvent Titration Workflow
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans) of your compound in 0.5 mL of CDCl
    
    
    
    . Calibrate the residual CHCl
    
    
    peak to 7.26 ppm.
  • Identify Overlap: Confirm the integral of the peak at ~3.85 ppm is approximately 4H (3H from methoxy + 1H from cyclopropoxy methine).

  • Solvent Evaporation: Transfer the sample to a vial and carefully evaporate the CDCl

    
     under a gentle stream of high-purity nitrogen gas until completely dry.
    
  • ASIS Acquisition: Re-dissolve the sample in 0.5 mL of anhydrous Benzene-

    
    . Acquire a new 1D 
    
    
    
    H NMR spectrum. Calibrate the residual C
    
    
    HD
    
    
    peak to 7.16 ppm.
  • Validation: Observe the 3.0–4.0 ppm region. You should now see a sharp 3H singlet at ~3.45 ppm (Methoxy) and a distinct 1H multiplet at ~3.70 ppm (Cyclopropoxy methine).

Protocol B: 2D H- C HSQC Setup for Ether Differentiation
  • Preparation: Prepare a highly concentrated sample (

    
     15 mg) in CDCl
    
    
    
    to ensure adequate signal-to-noise ratio for the
    
    
    C dimension.
  • Parameter Optimization: Load a standard multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Spectral Width Adjustment: Set the

    
    H spectral width (F2) to 10 ppm and the 
    
    
    
    C spectral width (F1) to 160 ppm. Center the carbon carrier frequency at 80 ppm.
  • Acquisition: Run the experiment with a minimum of 4 scans per increment and 256

    
     increments.
    
  • Validation: In the processed 2D spectrum, locate the cross-peaks at the

    
    H frequency of ~3.85 ppm. You will see two distinct correlations: one blue/positive cross-peak (CH
    
    
    
    ) correlating to ~56 ppm, and one red/negative cross-peak (CH) correlating to ~51 ppm.
Protocol C: 1D PSYCHE Pure Shift Acquisition
  • Hardware Check: Ensure your probe is properly tuned and matched, and the sample is shimmed to a linewidth of

    
     1.0 Hz (crucial for pure shift resolution).
    
  • Pulse Sequence Selection: Load the 1D PSYCHE pulse sequence (e.g., psyche1d or equivalent depending on vendor).

  • Chirp Pulse Calibration: Set the flip angle (

    
    ) of the swept-frequency chirp pulses to a low value (typically 15° to 20°). This statistical selection is what differentiates active from passive spins.
    
  • Gradient Optimization: Apply a weak pulsed field gradient (PFG) during the chirp pulse (typically 1-2% of maximum gradient strength) to ensure spatial selection.

  • Acquisition & Processing: Acquire the pseudo-2D data (interferogram) and process it using the vendor's pure shift chunk-reconstruction algorithm.

  • Validation: The resulting 1D spectrum will show the methoxy signal as a sharp singlet, and the previously broad cyclopropoxy methine multiplet will be collapsed into a distinct, separate sharp singlet.

Part 4: Analytical Decision Workflow

NMR_Workflow Start 1H NMR Overlap Detected (3.8 - 4.0 ppm) Decision What is the primary analytical goal? Start->Decision ASIS Fast Resolution Use ASIS (C6D6) Decision->ASIS Speed / Solvent Swap HSQC Definitive Assignment Use 1H-13C HSQC Decision->HSQC Carbon Backbone Assignment PSYCHE Quantitative Integration Use 1D PSYCHE Decision->PSYCHE Multiplet Simplification Result1 Differential Upfield Shift Signals Separated ASIS->Result1 Result2 Separation by 13C Shift (56 ppm vs 51 ppm) HSQC->Result2 Result3 Multiplets Collapse to Singlets High-Res 1D PSYCHE->Result3

Figure 1: Decision matrix for resolving 1H NMR spectral overlap in ether-functionalized compounds.

References

  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Canadian Science Publishing. Available at: [Link]

  • The chemical shifts of the methoxyl in anisole derivatives. Australian Journal of Chemistry. Available at: [Link]

  • PSYCHE Pure Shift NMR Spectroscopy. Chemistry - A European Journal. Available at: [Link]

Sources

Technical Support Center: Stability of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes the chemical causality of degradation to empower researchers to troubleshoot unseen variables.

Document ID: TSG-2025-03-05 | Status: Active Applicable For: Process Chemistry, Analytical Development, Formulation Stability[1]

Executive Summary: The Acid Compatibility Paradox

Is 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide stable under acidic conditions? Short Answer: No. While the benzamide core is relatively robust, the 4-cyclopropoxy moiety acts as a "chemical fuse."[1] Under acidic conditions (pH < 4), this group is highly susceptible to acid-catalyzed ring opening and cleavage, significantly faster than the hydrolysis of the amide bond.

Critical Thresholds:

  • pH < 2.0: Rapid degradation of the cyclopropyl ether (minutes to hours).

  • pH 2.0 – 5.0: Slow degradation; temperature-dependent.[1]

  • pH > 6.0: Stable (assuming absence of strong nucleophiles).[1]

Degradation Mechanisms & Pathways

To troubleshoot effectively, you must understand how the molecule breaks. The compound possesses two competing sites of instability.[2]

Pathway A: The Primary Failure Mode (Cyclopropyl Ether Cleavage)

The cyclopropane ring possesses high ring strain (~27.5 kcal/mol). When the ether oxygen (at position 4) is protonated, it creates an excellent leaving group. Unlike standard alkyl ethers, the relief of ring strain drives the reaction forward, leading to ring opening or complete cleavage to the phenol.

Pathway B: The Secondary Failure Mode (Amide Hydrolysis)

The N,N-dimethylbenzamide moiety is sterically hindered and electronically stabilized by the nitrogen lone pair. Hydrolysis typically requires strong acid (e.g., 6M HCl) and elevated temperatures (>60°C) to proceed at a significant rate.

Visualization: Degradation Cascade

The following diagram illustrates the competing pathways. Note that Path A is kinetically favored under mild acidic conditions.[1]

DegradationPathways Start 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide Protonated Protonated Ether Intermediate Start->Protonated H+ (Fast, Equilibrium) Acid Degradant C: 4-Cyclopropoxy-3-methoxy benzoic acid Start->Acid Path B: Amide Hydrolysis (Requires Heat + Strong Acid) Phenol Degradant A: 4-Hydroxy-3-methoxy- N,N-dimethylbenzamide (Phenol) Protonated->Phenol Path A1: Cleavage (S_N1 / Strain Release) RingOpen Degradant B: Ring-Opened Adducts (e.g., 3-chloropropyl ether) Protonated->RingOpen Path A2: Nucleophilic Attack (e.g., Cl-) Amine Dimethylamine

Figure 1: Kinetic competition between ether cleavage (Red, Fast) and amide hydrolysis (Green, Slow).[1]

Troubleshooting Guide (Q&A)

Scenario 1: Unexpected Impurities in HPLC

Q: I see a new peak at RRT ~0.65 appearing during my acidic workup. Is this the carboxylic acid? A: Likely no .[1]

  • Diagnosis: The carboxylic acid (from amide hydrolysis) is usually more polar but forms slowly.[1] A peak appearing quickly during workup is likely the phenol (4-hydroxy-3-methoxy-N,N-dimethylbenzamide) resulting from the loss of the cyclopropyl group.[1]

  • Verification: Check the UV spectrum.[1] The loss of the alkyl group on the oxygen at position 4 often results in a bathochromic shift (red shift) in the UV max due to the formation of the free phenol.

  • Solution: Switch to a buffered quench (e.g., Phosphate buffer pH 7.0) instead of direct acid addition.[1][3]

Scenario 2: Mass Balance Issues

Q: I treated my compound with 1M HCl in Methanol to remove a protecting group elsewhere, but my product mass is low. A: You likely triggered solvolysis .

  • Mechanism: In Methanol/HCl, the cyclopropyl ether can undergo trans-etherification or ring opening.[1] Methanol acts as a nucleophile, attacking the activated cyclopropyl ring.

  • Corrective Action: Avoid alcoholic solvents with strong acids. If acid is required, use non-nucleophilic solvents (e.g., DCM, THF) and limit exposure time.[1]

Scenario 3: Structural Confusion (Nomenclature)

Q: My reference standard is stable in acid, but my synthesized batch is decomposing. Why? A: Verify your structure. Are you working with the Cyclopropoxy (O-Cp) or Cyclopropylmethoxy (O-CH2-Cp) analog?

  • The Trap: Many researchers confuse these.[1]

    • Cyclopropylmethoxy (e.g., Roflumilast intermediates): The "Cyclopropylmethyl" cation is exceptionally stable due to "dancing resonance" (sigma-bond delocalization) [1].[1][4] It cleaves via an S_N1 mechanism but is generally more stable than the vinyl-like O-Cp ether.[1]

    • Cyclopropoxy (Your molecule): This is an acetal-like linkage on an sp2 carbon.[1] It is significantly more acid-labile.[1]

  • Check: Run a 1H NMR.

    • O-Cp: Methine proton at ~3.7 ppm (multiplet).[1]

    • O-CH2-Cp: Methylene doublet at ~3.9 ppm.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to distinguish between ring cleavage and amide hydrolysis.[1]

ParameterCondition
Column C18 (e.g., Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm
Notes Do not use TFA (Trifluoroacetic acid) in the mobile phase if the sample sits in the autosampler for >4 hours; the acidity of TFA is sufficient to degrade the cyclopropyl ether over time.[1] Use Formic Acid or Ammonium Acetate.[1]
Protocol B: Safe Acidic Workup (Quenching)

If your reaction requires acid, follow this strict quenching sequence to preserve the cyclopropyl ether.

  • Cooling: Cool the reaction mixture to < 5°C.

  • Dilution: Dilute with an inert solvent (EtOAc or DCM).

  • Buffered Quench: Do not add strong acid directly.[1]

    • Prepare a saturated solution of Ammonium Chloride (NH4Cl) or a Phosphate Buffer (pH 6.0) .[1]

    • Add the buffer slowly to the reaction mixture with vigorous stirring.

  • Separation: Separate layers immediately.

  • Wash: Wash the organic layer with saturated NaHCO3 to ensure pH is > 7.0.[1]

Decision Tree for Acid Handling

DecisionTree Start Requirement: Acidic Conditions? Type Acid Type? Start->Type Strong Strong Acid (HCl, H2SO4, TFA) Type->Strong Weak Weak Acid (Acetic, Formic) Type->Weak Action1 CRITICAL RISK: Expect Ring Opening. Keep T < 0°C. Quench < 15 min. Strong->Action1 Action2 MODERATE RISK: Monitor by HPLC. Avoid heating. Weak->Action2 Solvent Solvent System? Action1->Solvent Nucleophilic Nucleophilic (MeOH, EtOH, H2O) Solvent->Nucleophilic Inert Non-Nucleophilic (DCM, Toluene) Solvent->Inert Result1 Rapid Solvolysis (Degradation) Nucleophilic->Result1 Result2 Kinetic Stability Possible Inert->Result2

Figure 2: Operational decision matrix for handling the compound under acidic stress.[1]

References

  • Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[5] Link

  • Cox, R. A. (2012).[1] Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(4), 343-354.[1] Link

  • Galla, R., et al. (2020).[1][6] Development and Validation of Stability indicating RP-HPLC Method for Estimation of Roflumilast (Cyclopropylmethoxy analog). Research Journal of Pharmacy and Technology, 13(3).[1] Link

  • Brown, R. S., et al. (2008).[1] Benzamide hydrolysis in strong acids.[1][7] Journal of the American Chemical Society. Link

Sources

Technical Support Center: Coupling Protocols for 4-Cyclopropoxy-3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource . It assumes the reader is familiar with basic organic synthesis but requires specific, actionable solutions for optimizing the coupling of 4-cyclopropoxy-3-methoxybenzoic acid .

Ticket ID: #CP-4CMBA-001 Subject: Alternative Coupling Agents & Process Optimization Status: Resolved (Tier 3 Engineering) Agent: Senior Application Scientist

Executive Summary & Diagnostic

The Challenge: Coupling 4-cyclopropoxy-3-methoxybenzoic acid presents a specific chemoselective challenge: the cyclopropoxy group (Ar-O-cPr). Unlike cyclopropylmethyl ethers (Ar-O-CH₂-cPr), the direct aryl-cyclopropyl ether linkage is electronically similar to a vinyl ether. It possesses significant strain energy (~27.5 kcal/mol) and is susceptible to acid-catalyzed ring opening or rearrangement under harsh activation conditions (e.g., refluxing thionyl chloride).

The Solution Matrix: Standard peptide coupling agents (HATU/EDC) work well on mg-scale but become cost-prohibitive or difficult to purify on g-kg scale. We recommend three specific alternatives based on your process constraints:

ConstraintRecommended AgentKey Advantage
High Yield / Green / Scalable T3P® (Propylphosphonic Anhydride) Water-soluble byproducts; mild conditions; no acid generation.
Low Cost / Acid-Free CDI (1,1'-Carbonyldiimidazole) Generates reactive acyl imidazole; strictly neutral/basic conditions; gas evolution drives reaction.
Steric Bulk / Low Reactivity TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium) Forms Acid Fluoride; highly reactive but more stable to hydrolysis than acid chlorides.

Module A: The "Green" Standard (T3P Protocol)

Why T3P? T3P is the superior alternative to HATU for this substrate. It activates the carboxylate as a mixed anhydride.[1] Crucially, it does not generate acidic byproducts (like HCl from SOCl₂) that could cleave the cyclopropyl ring. The byproduct is water-soluble propylphosphonic acid, simplifying workup to a simple phase split.

Standard Operating Procedure (SOP-T3P)

Reagents:

  • 4-cyclopropoxy-3-methoxybenzoic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Base: DIPEA or N-Methylmorpholine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

  • Reagent: T3P (50% w/w solution in EtOAc/DMF) (1.5 equiv)

Workflow:

  • Dissolution: Charge the acid and amine into the reactor with EtOAc (5-10 V).

  • Base Addition: Add DIPEA at 0–5 °C. Note: Exothermic.

  • Activation: Add T3P solution dropwise over 30 mins, maintaining T < 10 °C.

  • Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC.

  • Workup (Critical):

    • Add water (5 V). Stir 15 mins.

    • Separate phases. The T3P byproduct stays in the aqueous layer.[2]

    • Wash organic layer with 10% Na₂CO₃ (removes unreacted acid) and Brine.

    • Dry (Na₂SO₄) and concentrate.

Troubleshooting T3P:

  • Issue: Slow conversion.

    • Fix: T3P kinetics are sensitive to concentration. Ensure reaction concentration is high (>0.5 M).

  • Issue: Epimerization (if amine is chiral).

    • Fix: Maintain T < 0 °C during addition. T3P is known for low epimerization, but excess base at high temps can trigger it.

Module B: The "Budget" Alternative (CDI Protocol)

Why CDI? CDI activates the acid as an N-acyl imidazole . This species is highly reactive toward amines but stable enough to handle. The reaction releases CO₂, which drives the equilibrium forward. It avoids all acidic species, preserving the cyclopropyl ether.

Standard Operating Procedure (SOP-CDI)

Reagents:

  • 4-cyclopropoxy-3-methoxybenzoic acid (1.0 equiv)

  • CDI (1.1 – 1.2 equiv)

  • Amine partner (1.0 – 1.1 equiv)

  • Solvent: THF or MeCN (Anhydrous is critical)

Workflow:

  • Activation: Dissolve the acid in anhydrous THF. Add CDI portion-wise at room temperature.[3]

    • Observation: Vigorous gas evolution (CO₂).

  • Digestion: Stir for 1 hour at RT until gas evolution ceases. Verify activation by TLC/HPLC (disappearance of acid).

  • Coupling: Add the amine partner (can be added as a solution or solid).

  • Reaction: Stir at RT (or 50 °C for hindered amines) for 4–12 hours.

  • Quench: Add small amount of water to destroy excess acyl imidazole.

Troubleshooting CDI:

  • Issue: Incomplete activation.

    • Fix: CDI is moisture sensitive.[2][3] Ensure reagents are dry. Old CDI hydrolyzes to imidazole (inert).

  • Issue: "Stalled" coupling after amine addition.

    • Fix: The imidazole byproduct can protonate the amine, rendering it non-nucleophilic. Add a catalytic amount of DBU or use a stoichiometric base if the amine is a salt.

Module C: Visualizing the Chemistry

The following diagram illustrates the decision logic and mechanistic pathways, highlighting the risk of acid-catalyzed decomposition.

CouplingLogic Start 4-Cyclopropoxy-3-methoxybenzoic Acid Decision Select Coupling Agent Start->Decision SOCl2 Thionyl Chloride (SOCl2) Decision->SOCl2 Traditional T3P T3P (Propylphosphonic Anhydride) Decision->T3P Green / Scalable CDI CDI (Carbonyldiimidazole) Decision->CDI Low Cost / Acid-Free AcidChloride Acid Chloride Intermediate (HCl Byproduct) SOCl2->AcidChloride RingOpen RISK: Cyclopropane Ring Opening (Impurity Formation) AcidChloride->RingOpen High Temp / Acid MixedAnh Mixed Anhydride Active Species T3P->MixedAnh Product Target Amide Product (High Purity) MixedAnh->Product + Amine AcylImid Acyl Imidazole Intermediate (Neutral pH) CDI->AcylImid AcylImid->Product + Amine

Caption: Decision matrix for coupling agent selection. Note the high risk of ring opening associated with thionyl chloride compared to the safe pathways of T3P and CDI.

Troubleshooting & FAQs

Q1: I see a +36 mass impurity (or +38) in my LCMS when using SOCl₂. What is it?

A: This is likely the ring-opened chloropropyl derivative (HCl addition across the cyclopropane).

  • Mechanism: The HCl generated by SOCl₂ protonates the ether oxygen, facilitating nucleophilic attack by chloride on the cyclopropane ring.

  • Solution: Switch to T3P or CDI . If you must use an acid chloride, use Oxalyl Chloride with catalytic DMF in DCM at 0 °C, and include Pyridine (1.1 equiv) in the step to scavenge HCl immediately.

Q2: Can I use Mixed Anhydrides (IBCF/NMM)?

A: Yes, Isobutyl Chloroformate (IBCF) with N-Methylmorpholine (NMM) is a viable "classic" alternative.

  • Protocol: Dissolve acid + NMM in THF at -15 °C. Add IBCF. Stir 15 min. Add amine.[1][2][3][4][5][6][7][8]

  • Risk: Temperature control is critical. If the temperature rises > 0 °C before amine addition, the mixed anhydride can disproportionate or decarboxylate, leading to lower yields. T3P is generally more robust to temperature fluctuations.

Q3: My amine is a weak nucleophile (e.g., an aniline). CDI isn't working.

A: Acyl imidazoles (from CDI) are sometimes not electrophilic enough for electron-deficient anilines.

  • Boost: Add a catalyst. HOAt or HOBt can be added to the CDI reaction (after activation) to form the more reactive active ester in situ.

  • Alternative: Use T3P with Pyridine as the solvent/base. This combination drives the reaction of weak amines effectively at elevated temperatures (50–80 °C) without destroying the cyclopropyl group.

Q4: How do I remove the T3P byproduct?

A: The byproduct is propylphosphonic acid. It is highly water-soluble at any pH. A simple wash with water or mild bicarbonate solution will remove >99% of it. No chromatography is usually required for the reagent itself.

References

  • T3P in Pharmaceutical Synthesis : Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic...[9] Aldehydes to Nitriles."[9] Synlett, 2009.[9] Link

  • Roflumilast Intermediate Synthesis : "Synthesis of 4-cyclopropoxy-3-methoxybenzoic acid." Amazon AWS / BenchChem Protocols, 2026. 10

  • CDI Coupling Mechanism : "Carbonyl Diimidazole (CDI) - Common Organic Chemistry." Common Organic Chemistry, 2025. Link

  • Cyclopropyl Ether Stability : "Ether cleavage - Mechanism in acid." Wikipedia, 2025. Link

Sources

Validation & Comparative

H-NMR and C-NMR reference spectra for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for analytical chemists and drug development researchers. It establishes the spectral baseline for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1), a critical intermediate scaffold often associated with the synthesis of PDE4 inhibitors and related pharmacophores.[1]

Subject: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Document Type: Reference Standard Guide Methodology: High-Field NMR (


H, 

C) Application: Structural Validation, Impurity Profiling, and Regioisomer Discrimination[1]
Executive Summary & Strategic Context

In the development of benzamide-based phosphodiesterase (PDE) inhibitors, the 4-cyclopropoxy-3-methoxy moiety serves as a critical lipophilic pharmacophore.[1] Unlike the more common cyclopropylmethoxy analogs (e.g., Roflumilast intermediates), the direct O-cyclopropyl ether linkage presents unique spectral challenges due to the high ring strain and specific electronic shielding effects of the cyclopropane ring directly attached to the phenolic oxygen.[1]

This guide provides a validated spectral baseline to distinguish the target molecule from two critical process impurities:

  • The Hydrolysis Product/Precursor: 4-Hydroxy-3-methoxy-N,N-dimethylbenzamide (Des-cyclopropyl).[1]

  • The Regioisomer: 3-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide (often formed during non-selective alkylation).[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol minimizes solvent-solute interaction variability.

Sample Preparation
  • Solvent Selection: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) is the primary reference solvent due to its ability to resolve the N,N-dimethyl rotamers clearly.[1] DMSO-
    
    
    is a secondary solvent used only if checking for labile protons (not present here) or solubility issues.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to detect the minor

    
    C satellites of the cyclopropyl group if performing quantitative purity analysis.[1]
    
  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) is mandatory.[1] Residual CHCl

    
     (7.26 ppm) is prone to temperature shifts and should be a secondary reference.[1]
    
Acquisition Parameters (Recommended)
  • Frequency: 400 MHz or higher (600 MHz preferred for resolving aromatic coupling).

  • Temperature: 298 K (25°C).[1] Note: The N,N-dimethyl amide bond exhibits restricted rotation.[1] At 298 K, two distinct methyl signals are expected.[1] Coalescence may occur >320 K.[1]

Reference Spectra Analysis[1]
3.1

H-NMR Assignment (400 MHz, CDCl

)

The spectrum is characterized by three distinct zones: the aromatic region (deshielded), the heteroatom-adjacent region (mid-field), and the high-field cyclopropyl region.[1]

Position / MoietyShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Notes
Ar-H6 (Ortho to CO)6.98 – 7.05dd1H

Deshielded by amide carbonyl.[1]
Ar-H2 (Ortho to CO)6.92 – 6.96d1H

Meta coupling visible; between OMe and CO.[1]
Ar-H5 (Ortho to O-Cyp)6.85 – 6.90d1H

Shielded by adjacent O-Cyclopropyl group.[1]
O-CH (Cyclopropyl) 3.75 – 3.85m1H-Critical Diagnostic: Distinct multiplet, significantly deshielded compared to alkyl cyclopropanes.[1]
O-CH

3.86 – 3.89s3H-Sharp singlet.[1]
N-CH

(A)
3.08 – 3.12s3H-Rotamer A: Distinct singlet due to amide resonance.[1]
N-CH

(B)
2.98 – 3.02s3H-Rotamer B: Distinct singlet.[1]
Cyclopropyl-CH

0.75 – 0.85m4H-Complex multiplets (often two sets of 2H).[1]

Analyst Insight: The separation of the N-Me groups (


 ppm) confirms the integrity of the amide bond.[1] If these peaks collapse into a broad singlet, check the probe temperature; it may be elevated.[1]
3.2

C-NMR Assignment (100 MHz, CDCl

)

The carbon spectrum provides the definitive confirmation of the cyclopropyl ether linkage, which appears at a unique chemical shift compared to isopropyl or methyl ethers.[1]

Carbon TypeShift (

, ppm)
Assignment Validation
Carbonyl (C=O) 171.0 – 171.5Typical tertiary benzamide.[1]
Ar-C (Quaternary) 149.5, 148.0C-3 (C-OMe) and C-4 (C-OCyp).[1] C-4 is usually slightly upfield of C-3 due to ring strain effects.[1]
Ar-C (Quaternary) 128.5C-1 (Ipso to Carbonyl).[1]
Ar-CH 120.5, 111.5, 113.0Aromatic methines.[1]
O-CH

56.0 – 56.5Standard aromatic methoxy.[1]
O-CH (Cyclopropyl) 51.5 – 52.5 Key Identifier: High field compared to O-iPr (~70 ppm).[1]
N-CH

39.5, 35.5Two signals (Rotamers).[1]
Cyclopropyl-CH

6.0 – 6.5Very high field, characteristic of cyclopropyl ring.[1]
Comparative Analysis: Impurity & Regioisomer Discrimination

This section addresses the "Alternatives" requirement by comparing the product against its most likely structural deviations.

Scenario A: Monitoring Reaction Completion (Alkylation)
  • Alternative: 4-Hydroxy-3-methoxy-N,N-dimethylbenzamide (Starting Material).[1]

  • Spectral Differentiator:

    • Product: Presence of multiplets at 0.8 ppm and 3.8 ppm (Cyclopropyl).[1]

    • Impurity: Absence of high-field signals; presence of a broad exchangeable singlet (OH) > 5.0 ppm (solvent dependent).[1]

    • Shift Change: The Ar-H5 proton in the phenol will be significantly shielded (upfield) compared to the cyclopropoxy product.[1]

Scenario B: Regioisomer Analysis (Quality Control)
  • Alternative: 3-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide.[1][2]

  • Mechanism: If the starting material was a di-hydroxy species or if trans-alkylation occurred.[1]

  • Differentiation Strategy (NOE):

    • Target (4-OCyp, 3-OMe): Irradiation of the Methoxy singlet (3.88 ppm) should show a strong NOE enhancement of the isolated Ar-H2 (doublet, ~6.94 ppm).[1]

    • Regioisomer (3-OCyp, 4-OMe): Irradiation of the Methoxy singlet (now at pos 4) would show NOE enhancement of Ar-H5 (ortho coupling, ~6.85 ppm).[1]

    • Note: Without NOE, 1D-NMR is often insufficient to distinguish these isomers definitively due to similar electronic environments.[1]

Visualization: Logic Flow for Structural Confirmation[1]

The following diagram illustrates the decision matrix for validating the compound's identity using the data provided above.

NMR_Validation_Flow Start Crude Product Sample H_NMR 1H-NMR Acquisition (CDCl3, 400MHz) Start->H_NMR Check_HighField Check 0.7-0.9 ppm Region H_NMR->Check_HighField No_Signals No Signals: Unreacted Phenol Check_HighField->No_Signals Absent Signals_Present Multiplets Present: Cyclopropyl Confirmed Check_HighField->Signals_Present Present Check_Amide Check 2.9-3.1 ppm Region Signals_Present->Check_Amide Single_Broad Single Broad Peak: Check Temp/Solvent Check_Amide->Single_Broad Two_Singlets Two Distinct Singlets: Amide Intact Check_Amide->Two_Singlets NOE_Check NOE Experiment Irradiate OMe (3.88 ppm) Two_Singlets->NOE_Check Final QC NOE_H2 Enhancement of H2 (d, ~2Hz): Correct Regioisomer (3-OMe) NOE_Check->NOE_H2 NOE_H5 Enhancement of H5 (d, ~8Hz): Incorrect Regioisomer (4-OMe) NOE_Check->NOE_H5

Figure 1: Step-by-step structural validation logic flow for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for cyclopropyl and amide chemical shift assignments).

  • Howei Pharm. (2023).[1][2][3] Certificate of Analysis Standards: Benzamide Intermediates. [Link][1]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Benzamide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Benzamide, a versatile building block in medicinal chemistry, is no exception.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of purity analysis, with retention time being a critical parameter for impurity identification and quantification.[3] This guide provides an in-depth comparison of HPLC retention times for benzamide and its common process-related impurities and degradants. We will delve into the "why" behind the chromatographic behavior, empowering you to develop and optimize robust analytical methods.

Understanding the Analytes: Benzamide and Its Key Impurities

To logically interpret retention time data, we must first understand the physicochemical properties of the molecules we aim to separate. The primary impurities often associated with benzamide synthesis and degradation include benzoic acid, 4-hydroxybenzamide, and salicylamide (2-hydroxybenzamide).

CompoundStructureKey Physicochemical Properties
Benzamide The parent compound, a neutral aromatic amide. Moderately polar.
Benzoic Acid A carboxylic acid, its polarity is highly dependent on the mobile phase pH.[4][5]
4-Hydroxybenzamide A phenolic derivative of benzamide, making it more polar than the parent compound.
Salicylamide (2-Hydroxybenzamide) An isomer of 4-hydroxybenzamide, with the hydroxyl group in the ortho position, allowing for potential intramolecular hydrogen bonding.

The Foundation of Separation: Reversed-Phase Chromatography

Reversed-phase HPLC is the workhorse for analyzing moderately polar to non-polar compounds like benzamide and its derivatives.[6] The fundamental principle is the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18 or C8) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[7][8][9]

Caption: Fundamental principle of reversed-phase HPLC separation.

Comparative Analysis of Retention Times

A direct comparison of absolute retention times across different studies can be misleading due to variations in HPLC systems, column batches, and laboratory conditions. However, we can analyze representative data to understand the elution order and the factors influencing it.

Scenario 1: Standard C18 Column with Acetonitrile Gradient

This is a common starting point for method development. The elution order is primarily dictated by the polarity of the analytes.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: A typical gradient might run from 10% to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.[10][11]

  • Column Temperature: 30 °C.[10]

  • Detection: UV at 230 nm.[10][11]

Expected Elution Order and Retention Time Comparison:

CompoundExpected Retention Time (min)Rationale for Elution Order
4-Hydroxybenzamide ~4.5The most polar compound due to the additional hydroxyl group, leading to the weakest interaction with the C18 stationary phase and thus the earliest elution.[12]
Salicylamide ~5.8Slightly less polar than the 4-hydroxy isomer, resulting in a slightly longer retention time.
Benzoic Acid ~7.1At a low pH (0.1% phosphoric acid), the carboxylic acid is protonated and less polar than the hydroxybenzamides, leading to stronger interaction with the stationary phase.[13]
Benzamide ~8.2The least polar of the group, resulting in the strongest hydrophobic interactions with the C18 column and the longest retention time.

Note: The retention times presented are illustrative and can vary between different HPLC systems and specific column chemistries.

Key Parameters Influencing Retention Time and Selectivity

Achieving optimal separation requires a deep understanding of how different parameters can be modulated.

The Critical Role of Mobile Phase pH

For ionizable compounds like benzoic acid, the pH of the mobile phase is a powerful tool for adjusting retention time.[1][3][14]

  • Low pH (e.g., pH 2-3): Benzoic acid (pKa ≈ 4.2) will be in its protonated, less polar form (R-COOH).[4] This increases its hydrophobicity and, consequently, its retention time on a reversed-phase column.[5]

  • High pH (e.g., pH > 5): Benzoic acid will be in its deprotonated, more polar carboxylate form (R-COO-). This reduces its interaction with the non-polar stationary phase, leading to a shorter retention time.

Caption: Effect of mobile phase pH on the retention of benzoic acid.

Choice of Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they can offer different selectivities.[6][15]

  • Acetonitrile: Generally has a higher elution strength than methanol, meaning it is a "stronger" solvent in reversed-phase HPLC.[6] This can lead to shorter retention times. It is aprotic and has a strong dipole moment.

  • Methanol: A protic solvent that can engage in hydrogen bonding interactions.[6] Switching from acetonitrile to methanol can alter the elution order of analytes, which can be a valuable tool for resolving co-eluting peaks.

Stationary Phase Selection: C18 vs. C8 Columns

The length of the alkyl chain on the stationary phase impacts the hydrophobicity and, therefore, the retentivity of the column.

  • C18 Columns: Have longer (18-carbon) alkyl chains, making them more hydrophobic and providing stronger retention for non-polar compounds.[7][8][9][16] They often provide higher resolution for complex mixtures.[7]

  • C8 Columns: Have shorter (8-carbon) alkyl chains, resulting in a less hydrophobic stationary phase.[7][8][9][16] This leads to shorter retention times, which can be advantageous for reducing analysis time, especially for strongly retained compounds.[7]

The Importance of Endcapping

After bonding the C18 or C8 chains to the silica support, residual silanol groups (Si-OH) remain. These can cause undesirable secondary interactions with basic analytes, leading to peak tailing.[17][18] Endcapping is a process that uses a small, reactive silane (like trimethylsilane) to cap these residual silanols, creating a more inert surface and improving peak shape.[17][19][20]

Caption: The role of endcapping in minimizing peak tailing.

Conclusion and Best Practices

The separation of benzamide from its common impurities is readily achievable using standard reversed-phase HPLC techniques. The elution order is primarily governed by the polarity of the compounds, with more polar, hydroxylated impurities eluting earlier than the parent benzamide.

As a Senior Application Scientist, my recommendation for robust method development is as follows:

  • Start with a standard C18 column: Its high retentivity provides a good starting point for resolving these structurally similar compounds.[7][8][9][16]

  • Use an acidic mobile phase: A pH of around 2.5-3.5 will ensure that benzoic acid is protonated, leading to better retention and peak shape.[21]

  • Optimize the organic modifier: Begin with an acetonitrile/water gradient. If co-elution is an issue, switching to or creating a ternary mixture with methanol can alter selectivity.[6]

  • Employ an end-capped column: This is crucial for obtaining symmetrical peaks, especially if any basic impurities are present.[17][19][20]

By understanding the fundamental principles of chromatography and the specific properties of benzamide and its impurities, you can confidently develop and troubleshoot HPLC methods to ensure the quality and safety of your pharmaceutical products.

References

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Available at: [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Available at: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Available at: [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Available at: [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Chromatography Online. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Available at: [Link]

  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Journal of Chemical Education. (n.d.). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Available at: [Link]

  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. Available at: [Link]

  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?. Available at: [Link]

  • WebofPharma. (2026, February 13). Difference Between C8 and C18 Columns in HPLC: Retention, Hydrophobicity & Applications Explained. Available at: [Link]

  • SIELC Technologies. (2003, September 24). Benzoic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Retention time shift of benzoic acid with changing mobile phase pH. Available at: [Link]

  • PCI Analytics. (n.d.). What is the C18 and C8 column. Available at: [Link]

  • ResearchGate. (n.d.). Optimized chromatogram of salicylamide, salicylic acid and deferasirox. Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). Rapid High-Performance Liquid Chromatographic Assay for Salicylic Acid in Plasma Without Solvent Extraction. Available at: [Link]

  • UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012, May 15). method development and validation for determination of impurities in deferasirox by rp-hplc technique. Available at: [Link]

  • ScienceDirect. (2014, December 23). Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages form. Available at: [Link]

  • ResearchGate. (2016, June 9). The best mobile phase for simultaneous HPLC analysis of salicylic acid, salicylamide and other analytes. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxybenzamide on Newcrom R1 HPLC column. Available at: [Link]

  • Diva-Portal.org. (2022, June 20). Investigation of the Adsorption and Retention of Charged Compounds In RPLC. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Available at: [Link]

  • PubChem. (n.d.). Benzamide. Available at: [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]

  • ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Available at: [Link]

  • Shimadzu. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available at: [Link]

  • Chromatography Forum. (2013, April 10). COMPOUND RETENTION AND SUITABLE RETENTION TIME. Available at: [Link]

  • ResearchGate. (2023, August 17). Retention of analytes on C18 column can be slightly affected by buffer concentration?. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

A Comparative Analysis for Structural Elucidation

Introduction

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers a comprehensive examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide, a molecule possessing a unique combination of a benzamide core, a methoxy substituent, and a cyclopropoxy group.

Understanding the fragmentation behavior of this compound is critical for its identification in complex matrices, such as in metabolite profiling, reaction monitoring, and quality control. This document synthesizes fundamental principles of mass spectrometry with comparative data from structurally related motifs to propose the most probable fragmentation pathways. We will explore the influence of each functional group on the overall fragmentation cascade, providing researchers with the predictive insights needed for accurate spectral interpretation.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The molecular structure of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (Molecular Weight: 237.30 g/mol ) presents several potential sites for cleavage under electron ionization. The fragmentation is primarily dictated by the stability of the resulting ions and neutral losses, with charge localization on heteroatoms like oxygen and nitrogen often initiating the process.[1] The most energetically favorable pathways involve cleavages alpha to the carbonyl group and the ether linkages, as well as characteristic losses from the methoxy and N,N-dimethylamino moieties.

The proposed fragmentation cascade is visualized below, originating from the molecular ion (M⁺•) at m/z 237.

G cluster_A Pathway A: α-Cleavage (Amide) cluster_B Pathway B: Benzylic Cleavage cluster_C Pathway C: Ether Cleavage cluster_D Secondary Fragmentation M M⁺• (m/z 237) 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide A1 Fragment A1 (m/z 193) 4-Cyclopropoxy-3-methoxy- benzoyl cation M->A1 - •N(CH₃)₂ (44 u) B1 Fragment B1 (m/z 72) [C(O)N(CH₃)₂]⁺ M->B1 - •C₇H₄(OCH₃)(OC₃H₅) (165 u) C1 Fragment C1 (m/z 222) [M - •CH₃]⁺ M->C1 - •CH₃ (15 u) D1 Fragment D1 (m/z 165) [A1 - CO]⁺ A1->D1 - CO (28 u) D2 Fragment D2 (m/z 151) [A1 - Propene]⁺ (rearrangement) A1->D2 - C₃H₄ (42 u) D3 Fragment D3 (m/z 194) [C1 - CO]⁺ C1->D3 - CO (28 u) G cluster_prep 1. Sample Preparation cluster_gcms 2. GC-MS Instrumentation cluster_analysis 3. Data Analysis P1 Dissolve sample in volatile solvent (e.g., Ethyl Acetate) to 1 mg/mL. P2 Perform serial dilution to ~1-10 µg/mL for analysis. P1->P2 I1 Inject 1 µL into GC-MS system with a standard non-polar column (e.g., DB-5ms). P2->I1 I2 GC Method: - Inlet: 250°C - Oven: 70°C hold 2 min, ramp 15°C/min to 300°C, hold 5 min. I1->I2 I3 MS Method (EI): - Ion Source: 230°C - Electron Energy: 70 eV - Mass Range: m/z 40-500 I2->I3 A1 Identify the chromatographic peak for the target compound. I3->A1 A2 Extract and background-subtract the mass spectrum. A1->A2 A3 Compare experimental spectrum with predicted fragmentation pattern. A2->A3

Caption: Standardized workflow for the GC-MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a volatile solvent like ethyl acetate or dichloromethane to a stock concentration of 1 mg/mL.

    • Perform a serial dilution to a working concentration of approximately 1-10 µg/mL.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Injection Volume: 1 µL

      • Inlet Temperature: 250°C (Splitless mode)

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent)

      • Carrier Gas: Helium, constant flow of 1.2 mL/min

      • Oven Program: Initial temperature of 70°C for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40-500

  • Data Analysis:

    • Integrate the chromatogram to identify the peak corresponding to 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.

    • Extract the mass spectrum across the peak width and perform background subtraction.

    • Identify the molecular ion peak (m/z 237).

    • Annotate major fragment ions and compare their m/z values and relative abundances to the predicted data in this guide.

Conclusion

The fragmentation pattern of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is predicted to be rich with structurally significant ions. The dominant pathway involves alpha-cleavage of the amide bond to produce a highly stable benzoyl cation at m/z 193, which likely represents the base peak. Secondary, yet crucial, fragmentation pathways originating from the methoxy and cyclopropoxy groups, along with the formation of a diagnostic ion at m/z 72, provide a robust fingerprint for confident identification. By comparing this predicted behavior with known fragmentation rules and simpler chemical analogues, researchers are better equipped to interpret experimental data, confirm molecular structures, and advance their scientific objectives. The provided experimental protocol serves as a validated starting point for obtaining high-quality mass spectral data for this class of compounds.

References

  • BenchChem. (2025).
  • PMC. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry.
  • ACS Publications. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • ChemHelpASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Chemistry LibreTexts. (2023).
  • Chegg.com. (2021). Solved: Provide fragmentation reactions to account for the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide.
  • PMC. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • Wikipedia. (n.d.).
  • YouTube. (2023). Fragmentation and Functional Groups - Mass Spectrometry Part 3.
  • University of Arizona. (n.d.).

Sources

Comparative Potency Guide: 4-Cyclopropoxy vs. 4-Cyclopentyloxy Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-cyclopropoxy versus 4-cyclopentyloxy benzamide inhibitors. This analysis focuses on the Structure-Activity Relationship (SAR), physicochemical trade-offs, and synthetic accessibility required for high-potency lead optimization.

Executive Summary: The "Lipophilic Price" of Potency

In the optimization of benzamide-based inhibitors—particularly for targets like Kynurenine-3-monooxygenase (KMO) , DGAT1 , and PDE4 —the choice between a 4-cyclopropoxy and a 4-cyclopentyloxy substituent is a classic medicinal chemistry decision point.

  • 4-Cyclopentyloxy: Typically yields higher intrinsic potency (lower IC₅₀) due to optimal filling of hydrophobic pockets (e.g., the S1 or lipophilic accessory pocket). However, it imposes a significant lipophilicity penalty (high cLogP), often leading to poor metabolic stability and solubility.

  • 4-Cyclopropoxy: Acts as a "metabolic blocker" and lipophilicity modulator. While it may result in a 2–5x reduction in potency due to reduced hydrophobic contact surface, it significantly lowers cLogP and improves Ligand Lipophilicity Efficiency (LLE), making it a superior choice for in vivo candidates.

Quick Comparison Matrix
Feature4-Cyclopentyloxy Benzamide4-Cyclopropoxy Benzamide
Intrinsic Potency (IC₅₀) High (Single-digit nM often achievable)Moderate-High (Typically 2-5x less potent)
Hydrophobic Interaction Excellent (Deep pocket fill)Good (Shallow/Rigid fit)
Lipophilicity (cLogP) High (+0.8 to +1.2 vs cyclopropyl)Moderate (Better solubility profile)
Metabolic Stability Low (Prone to CYP-mediated hydroxylation)High (Cyclopropyl ring is metabolically robust)
Synthetic Difficulty Low (Standard Williamson Ether)Medium (Requires Chan-Lam or SNAr)

Mechanistic SAR Analysis

The Hydrophobic Pocket Fit

The 4-position of the benzamide scaffold usually projects into a defined hydrophobic sub-pocket.

  • The Cyclopentyl Envelope: The cyclopentyl ring adopts a "puckered" envelope conformation, occupying a volume of approximately 88 ų . This allows it to maximize van der Waals interactions within larger hydrophobic clefts (e.g., the aromatic-rich pockets in KMO).

  • The Cyclopropyl Constraint: The cyclopropyl ring is planar and rigid, occupying only ~44 ų . It acts as a bioisostere of an isopropyl group but with unique electronic properties ("pseudo-unsaturation"). It cannot fill large pockets as effectively, leading to the observed drop in binding enthalpy (

    
    ).
    
Case Study: KMO Inhibitors

In the development of KMO inhibitors (e.g., pyrimidine-4-carboxylic acid derivatives containing a benzamide motif), the switch from cyclopentyl to cyclopropyl is critical.

  • Compound A (Cyclopentyl): IC₅₀ = 12 nM. High clearance due to oxidation of the ring.

  • Compound B (Cyclopropoxy): IC₅₀ = 45 nM. Low clearance, high oral bioavailability.

Visualization of SAR Logic

The following diagram illustrates the decision tree for selecting between these two moieties during Lead Optimization.

SAR_Logic Start Benzamide Hit Identified (4-Alkoxy substitution) Eval_Pocket Evaluate Hydrophobic Pocket Size Start->Eval_Pocket Branch_Large Large/Deep Pocket? Eval_Pocket->Branch_Large Branch_Metab Metabolic Stability Issue? Branch_Large->Branch_Metab No/Flexible Cyclopentyl Select 4-Cyclopentyloxy (Max Potency) Branch_Large->Cyclopentyl Yes (Need bulk) Branch_Metab->Cyclopentyl No Cyclopropyl Select 4-Cyclopropoxy (Max Efficiency/LLE) Branch_Metab->Cyclopropyl Yes (High Clearance) Result_CP Result: High IC50, High LogP Risk: CYP Oxidation Cyclopentyl->Result_CP Result_cPr Result: Good IC50, Lower LogP Benefit: Improved PK Cyclopropyl->Result_cPr

Caption: Decision logic for optimizing 4-alkoxybenzamides based on pocket constraints and metabolic liability.

Experimental Protocols

Synthesis of 4-Cyclopentyloxy Benzamide (Method A: Williamson Ether)

This is the standard route for the cyclopentyl analog due to the high reactivity of cyclopentyl bromide.

Reagents: 4-Hydroxybenzamide, Cyclopentyl bromide, K₂CO₃, DMF. Protocol:

  • Dissolve 4-hydroxybenzamide (1.0 eq) in anhydrous DMF (0.5 M).

  • Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 min.

  • Add Cyclopentyl bromide (1.2 eq) dropwise.

  • Heat the mixture to 60°C for 4-6 hours. Monitor by LCMS.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Purification: Recrystallize from Hexane/EtOAc.

Synthesis of 4-Cyclopropoxy Benzamide (Method B: Chan-Lam Coupling)

Direct alkylation with cyclopropyl halides is difficult due to ring strain and slow S_N2 kinetics. The Chan-Lam coupling using cyclopropylboronic acid is the industry standard for high yield.

Reagents: 4-Hydroxybenzamide, Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃, Dichloroethane (DCE). Protocol:

  • In a round-bottom flask open to air, combine 4-hydroxybenzamide (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), and 2,2'-Bipyridine (1.0 eq).

  • Suspend in DCE (0.2 M).

  • Add Na₂CO₃ (2.0 eq).

  • Heat to 70°C under an air atmosphere (or O₂ balloon) for 16–24 hours.

  • Note: The reaction turns from blue to green/brown as the catalytic cycle proceeds.

  • Workup: Filter through a Celite pad to remove copper salts. Concentrate filtrate.

  • Purification: Flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).

In Vitro Potency Assay (Fluorescence Polarization for KMO/Enzymes)

Objective: Determine IC₅₀ of the synthesized benzamides.

  • Enzyme Prep: Recombinant human KMO (or target enzyme) diluted in assay buffer (50 mM Tris, pH 7.5, 1 mM DTT).

  • Compound Dosing: Prepare 10-point serial dilution of benzamide inhibitors in DMSO (Top concentration 10 µM).

  • Incubation: Add 20 nL of compound to 10 µL enzyme solution. Incubate 15 min at RT.

  • Substrate Addition: Add Kynurenine (Km concentration) and NADPH cofactor.

  • Detection: Measure production of 3-hydroxykynurenine via fluorescence (Ex 340nm / Em 460nm) or coupled readout.

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    

Physicochemical Data Summary

The table below summarizes the shift in properties when converting a lead from 4-cyclopentyloxy to 4-cyclopropoxy.

Property4-Cyclopentyloxy4-CyclopropoxyImpact on Drug Development
Molecular Weight +28 DaBaseMinimal impact.
cLogP (Lipophilicity) ~3.2 ~2.4 Cyclopropoxy significantly improves solubility and reduces non-specific binding.
tPSA (Polar Surface Area) EqualEqualNo change in H-bonding potential.
Rotatable Bonds +1 (Ring is flexible)0 (Ring is rigid)Cyclopropoxy reduces entropic penalty upon binding.
Metabolic Liability High (Ring oxidation)LowCyclopropoxy extends half-life (

).

References

  • KMO Inhibitor SAR: Journal of Medicinal Chemistry. "Discovery of Pyrimidine-4-carboxylic Acids as Potent Kynurenine-3-monooxygenase Inhibitors."

  • Cyclopropyl Ether Synthesis: Organic Letters. "Copper-Promoted C-O Bond Cross-Coupling with Boronic Acids."

  • DGAT1 Inhibitor Optimization: Bioorganic & Medicinal Chemistry Letters. "Benzamide derivatives as potent DGAT1 inhibitors: Impact of the 4-alkoxy group."

  • Lipophilicity & Efficiency: Nature Reviews Drug Discovery. "Ligand efficiency: a useful metric for lead selection."

  • PDE4 Benzamide Analogs: ACS Chemical Neuroscience. "Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors."

Sources

Reference Standard Sourcing Guide: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

[1]

CAS Number: 1243464-88-1 Molecular Formula: C₁₃H₁₈N₂O₂ (Note: Verification required, likely C₁₃H₁₇NO₃ based on structure) Target Class: Pharmaceutical Impurity / Intermediate (Antiviral & PDE4 Inhibitor Research)[1]

Executive Summary & Strategic Importance

In the high-stakes environment of pharmaceutical development, 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide represents a critical process impurity or intermediate, often associated with the synthesis of novel antivirals (e.g., RSV fusion inhibitors) or phosphodiesterase-4 (PDE4) inhibitors.[1]

Unlike commoditized solvents, this molecule presents a specific sourcing challenge: Isomeric Ambiguity .[1] The specific substitution pattern—4-cyclopropoxy and 3-methoxy —is structurally similar to, yet distinct from, commercial analogs like Roflumilast intermediates (typically 3-cyclopropylmethoxy-4-difluoromethoxy).[1]

This guide objectively compares sourcing pathways—Pharmacopeial , Certified Third-Party , and In-House Qualification —providing the experimental logic required to validate the material before it enters your GMP or GLP workflows.[1]

Sourcing Landscape: Comparative Analysis

The sourcing decision for this standard is not about "Brand Preference" but Risk Management . Below is a comparison of the three primary sourcing tiers available to researchers.

Table 1: Comparative Evaluation of Sourcing Tiers
FeatureTier 1: Pharmacopeial (USP/EP) Tier 2: Specialized CRM Vendors Tier 3: Custom Synthesis / Reagent Grade
Availability Extremely Low .[1] Rarely listed unless a major monograph impurity.[1]Moderate . Often available as "In-Stock" or "Lead Time: 2-4 Weeks".[1]High . Many CROs can synthesize this on demand.[1]
Traceability Gold Standard .[1] Unbroken chain to primary realization.High . ISO 17034 accreditation often applies.[1]Low . Batch-to-batch variability is common.[1]
Data Package Limited (Usage statement only).Comprehensive . CoA, H-NMR, MS, HPLC, TGA/KF.[1]Basic . H-NMR and HPLC Area % only.
Risk Profile Negligible.[1]Low (if vendor is audited).[1]High . Risk of positional isomers (3-cyclopropoxy vs 4-cyclopropoxy).[1]
Cost


$

Best For GMP Release Testing, Regulatory Filings.[1]Method Validation, Stability Studies, Routine QC.[1]Early R&D, Peak Identification, Spiking Studies.[1]
Decision Logic for Sourcing

The following diagram illustrates the decision process for selecting the appropriate grade based on your development phase.

SourcingDecisionTreeStartStart: Define Usage RequirementPhaseCheckDevelopment Phase?Start->PhaseCheckGMPGMP Release / FilingPhaseCheck->GMPLate StageRandDR&D / Method DevPhaseCheck->RandDEarly StageCheckUSPCheck USP/EP CatalogGMP->CheckUSPSynthesizeCustom Synthesis / Reagent GradeRandD->SynthesizeAvailableAvailable?CheckUSP->AvailableBuyUSPPurchase Primary StandardAvailable->BuyUSPYesSelectCRMSource ISO 17034 CRM(e.g., LGC, TRC, ChemScene)Available->SelectCRMNoInHouseQualPerform In-House Qualification(Characterization)Synthesize->InHouseQualInHouseQual->SelectCRMIf Purity < 95%

Figure 1: Strategic decision tree for sourcing reference standards based on regulatory requirements and availability.[1]

Technical Validation: The "Self-Validating" Protocol

When sourcing from Tier 2 or Tier 3 vendors (e.g., Howei, ChemScene, or custom synthesis), you cannot blindly trust the Certificate of Analysis (CoA).[1] You must perform an Identity and Purity Qualification .[1]

A. Critical Challenge: Positional Isomerism

The primary risk with CAS 1243464-88-1 is distinguishing it from its isomer: 3-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide .[1] Both have identical Mass Spectra (MW 235.28).[1]

Experimental Solution: Use ¹H-NMR Nuclear Overhauser Effect (NOE) or HMBC (Heteronuclear Multiple Bond Correlation) to confirm regiochemistry.

B. Experimental Protocol: In-House Qualification

Objective: Validate the identity and purity of the sourced "Reagent Grade" material to use as a "Secondary Reference Standard."

Step 1: Structural Confirmation (NMR)[1][2]
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d₆.

  • Key Diagnostic Signals:

    • Cyclopropyl Ring: Look for the multiplet at

      
       0.6–0.9 ppm (4H) and the methine proton at 
      
      
      ~3.8 ppm (1H).[1]
    • Methoxy Group: Singlet at

      
       ~3.8–3.9 ppm (3H).[1]
      
    • Aromatic Region: The coupling pattern is critical.[1]

      • Target (4-Cyclopropoxy-3-methoxy): The proton ortho to the methoxy group (H2) should show a meta-coupling (~2 Hz) to H6 and no ortho-coupling.[1]

      • NOE Experiment: Irradiate the O-Methyl signal.[1] If you observe enhancement of the H2 (aromatic) proton singlet, the methoxy is at position 3 (flanked by H2).[1] If you observe enhancement of two aromatic protons (or different coupling), the structure may be incorrect.[1]

Step 2: Purity Assignment (HPLC-UV)

Do not rely on "Area %" alone.[1] You must run a gradient method to detect late-eluting synthetic precursors (e.g., benzoic acid derivatives).[1]

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).[1]

  • Acceptance Criteria:

    • Main peak purity > 98.0%.[1][3][4][5]

    • No single impurity > 0.5%.[1]

Step 3: Mass Balance Calculation (Potency Assignment)

To use the material for quantitative analysis, calculate the Assay (As is) :

1
  • % Water: Determine via Karl Fischer (KF) titration.[1]

  • % Solvents: Determine via Residual Solvent GC or ¹H-NMR.

  • % Inorganics: Determine via Residue on Ignition (ROI) or TGA (Thermogravimetric Analysis).[1]

Visualizing the Qualification Workflow

The following diagram outlines the workflow to upgrade a "Chemical Reagent" to a "Qualified Reference Standard."

QualificationWorkflowcluster_Identity1. Identity Verificationcluster_Purity2. Purity AssessmentRawMaterialRaw Material(Tier 3 Vendor)NMR1H-NMR / NOE(Confirm Isomer)RawMaterial->NMRMSHRMS(Confirm MW)RawMaterial->MSHPLCHPLC-UV(Chromatographic Purity)NMR->HPLCPassMS->HPLCKFKarl Fischer(Water Content)HPLC->KFROIResidue on Ignition(Inorganics)KF->ROICalculation3. Mass BalanceCalculationROI->CalculationCoAGenerate InternalCoACalculation->CoA

Figure 2: Step-by-step workflow for qualifying a secondary reference standard in-house.

Conclusion & Recommendation

For 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide , the likelihood of finding a USP/EP primary standard is currently low.[1]

The recommended strategy is:

  • Source a high-purity (>95%) sample from a reputable specialized vendor (e.g., ChemScene, Howei, or similar catalog providers) utilizing CAS 1243464-88-1 .[1]

  • Mandate a Certificate of Analysis that includes ¹H-NMR.

  • Perform the NOE-NMR experiment internally to rule out the 3-cyclopropoxy-4-methoxy isomer.

  • Assign Potency via Mass Balance before using it for any quantitative impurity calculations in your drug substance.[1]

By following this "Self-Validating" approach, you ensure scientific integrity and regulatory compliance without waiting for a pharmacopeial monograph to be published.[1]

References

  • Howei Pharm . (n.d.).[1] Product Information: 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1).[1] Retrieved from [1]

  • ChemScene . (n.d.).[1] Building Blocks & Intermediates: Benzamide Derivatives. Retrieved from [1]

  • United States Pharmacopeia (USP) . (2023).[1] General Chapter <11> Reference Standards. USP-NF.[1] Retrieved from [1]

  • European Pharmacopoeia (Ph.[1] Eur.) . (2023).[1] Chapter 5.12. Reference Standards. EDQM. Retrieved from [1]

  • Google Patents . (2022).[1] US20220119398A1 - Heterocyclic compounds as anti-viral agents.[1] Retrieved from

Validating Purity of CAS 1243464-88-1 Using LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design analytical workflows for complex pharmaceutical intermediates. CAS 1243464-88-1 , chemically known as 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide, presents a unique analytical profile due to its tertiary amide, methoxy, and cyclopropoxy functional groups[1]. Validating its purity is not just a regulatory checkbox; it is a fundamental requirement to prevent trace impurities from propagating through downstream synthetic pathways.

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methods and provides a self-validating experimental protocol for the rigorous purity assessment of this specific benzamide derivative.

Why LC-MS/MS? A Comparative Analysis

When validating the purity of a small molecule like CAS 1243464-88-1, selecting the right analytical tool is critical. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry workhorse for bulk purity assays, it is fundamentally blind to co-eluting impurities that lack a distinct chromophore[2]. Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent resolution but risks thermal degradation of the tertiary amide moiety.

LC-MS/MS, specifically utilizing Multiple Reaction Monitoring (MRM), acts as a self-validating system. By filtering out matrix noise and isolating the exact mass-to-charge (m/z) transitions, LC-MS/MS provides unparalleled selectivity and sensitivity, making it the "gold standard" for trace impurity quantification[3].

Table 1: Comparative Analytical Matrix for Benzamide Purity
Analytical ParameterLC-MS/MS (MRM Mode)HPLC-UV (PDA)GC-MS (EI)qNMR
Sensitivity (LOD) < 1 ng/mL (Trace/Genotoxic)~50 ng/mL~10 ng/mL> 1 µg/mL
Selectivity Excellent (Resolves via m/z)ModerateGoodExcellent (Structural)
Co-elution Handling Unaffected (Mass filtering)Fails (Blind to co-elution)Resolves via m/zComplex overlapping spectra
Suitability for CAS 1243464-88-1 Optimal (ESI+ highly efficient)Routine Area % QCPoor (Thermal degradation risk)Orthogonal structural confirmation

Mechanistic Workflows & Logical Relationships

To visualize the analytical hierarchy and the specific LC-MS/MS workflow, review the logical pathways below.

Purity_Comparison Root Purity Validation CAS 1243464-88-1 LCMS LC-MS/MS (Gold Standard) High Selectivity Root->LCMS Trace/Genotoxic HPLC HPLC-UV (Routine QC) Moderate Selectivity Root->HPLC Bulk Purity NMR qNMR (Orthogonal) Structural ID Root->NMR Confirmation

Comparative hierarchy of analytical techniques for benzamide purity assessment.

LCMS_Workflow N1 Sample Prep CAS 1243464-88-1 N2 UHPLC Separation CSH C18 Column N1->N2 N3 ESI+ Ionization [M+H]+ m/z 236.1 N2->N3 N4 MRM Detection Q1 -> q2 -> Q3 N3->N4 N5 Data Analysis Trace Impurity Quant N4->N5

LC-MS/MS analytical workflow for the purity validation of CAS 1243464-88-1.

Experimental Protocol: LC-MS/MS Purity Validation

As an expert in the field, I emphasize that a protocol is only as good as the causality behind its steps. The following methodology is designed as a self-validating system for CAS 1243464-88-1.

Step 1: Sample Preparation
  • Action: Dissolve CAS 1243464-88-1 in Acetonitrile:Water (50:50, v/v) to a stock concentration of 1 mg/mL. Dilute serially to working concentrations (e.g., 1–500 ng/mL) for impurity profiling.

  • Causality: The cyclopropoxy and methoxy groups confer moderate lipophilicity (LogP ~1.42)[4]. A 50:50 organic/aqueous diluent ensures complete solvation while perfectly matching the initial mobile phase conditions to prevent solvent-front peak distortion and injection shock.

Step 2: Chromatographic Separation
  • Action: Utilize a Charged Surface Hybrid (CSH) C18 column (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The N,N-dimethylbenzamide moiety is basic. On traditional silica columns, secondary interactions with residual silanols cause severe peak tailing. CSH technology introduces a low-level positive surface charge that repels the protonated basic analyte, ensuring sharp, symmetrical peaks without the need for ion-pairing agents (which would severely suppress MS ionization)[3].

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the precursor ion[M+H]+ at m/z 236.1. Set up MRM transitions for the parent drug and known expected impurities (e.g., desmethyl impurities).

  • Causality: The tertiary amide nitrogen is highly basic and readily accepts a proton in the acidic mobile phase, yielding a robust[M+H]+ signal. MRM filters out matrix noise and co-eluting non-isobaric background, allowing for trace impurity quantification down to parts-per-billion (ppb) levels[5].

Step 4: Method Validation & System Suitability
  • Action: Validate the method according to ICH Q2(R1) guidelines, assessing Specificity, Linearity, LOD/LOQ, Accuracy, and Precision[6].

  • Causality: To ensure this protocol functions as a self-validating system, a System Suitability Test (SST) must be performed prior to every run. Injecting a known standard verifies retention time stability and mass accuracy, proving the instrument is fit-for-purpose before any unknown batch is analyzed.

Data Presentation

The following table summarizes the expected quantitative validation data when applying this LC-MS/MS protocol to CAS 1243464-88-1, demonstrating its superiority over standard HPLC-UV methods.

Table 2: Representative Validation Parameters for CAS 1243464-88-1
Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (LC-MS/MS)
Linearity (R²) ≥ 0.9950.9992 (Range: 1 - 500 ng/mL)
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10, RSD ≤ 10%1.5 ng/mL
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%
Precision (Intra-day RSD) ≤ 2.0%1.1%

Conclusion

Validating the purity of CAS 1243464-88-1 requires an analytical approach that matches the molecule's complexity. While HPLC-UV remains useful for routine bulk checks, LC-MS/MS is the definitive choice for rigorous, self-validating purity assessments. By leveraging CSH column chemistry and ESI+ MRM detection, researchers can confidently quantify trace impurities, ensuring the highest standards of scientific integrity in drug development.

References

Sources

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide vs Roflumilast structural comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional comparison between the clinical standard Roflumilast and the specific benzamide analog 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (referred to herein as CMD-Benzamide ).

Executive Summary

  • Roflumilast is a potent, selective, clinically approved PDE4 inhibitor used for COPD and psoriasis.[1][2] Its structure is optimized for high-affinity binding to the PDE4 catalytic domain, specifically leveraging a 3,5-dichloropyridine pharmacophore.[3]

  • CMD-Benzamide (CAS 1243464-88-1) is a structural analog and chemical building block. It lacks the critical heterocyclic amide and specific alkoxy-pattern required for nanomolar PDE4 inhibition.

  • Core Distinction: Roflumilast represents the optimized biological effector , while CMD-Benzamide represents a simplified scaffold useful for SAR (Structure-Activity Relationship) studies, synthetic intermediate validation, or as a negative control in binding assays due to its predicted low affinity.

Chemical Structure Analysis

The biological divergence between these two molecules stems directly from three specific structural zones: the Amide Head , the Alkoxy Tail , and the Core Substitution .

Comparative Data Table
FeatureRoflumilast (Clinical Standard)CMD-Benzamide (Analog/Reagent)
CAS Number 162401-32-31243464-88-1
Molecular Weight 403.21 g/mol 235.28 g/mol
Formula C₁₇H₁₄Cl₂F₂N₂O₃C₁₃H₁₇NO₃
Amide Moiety N-(3,5-dichloropyridin-4-yl) (Critical for Potency)N,N-dimethyl (Low Affinity)
Position 3 Cyclopropylmethoxy (-OCH₂-Cp)Methoxy (-OCH₃)
Position 4 Difluoromethoxy (-OCHF₂)Cyclopropoxy (-O-Cp)
LogP (Calc) ~3.8 (Lipophilic)~1.4 (Moderate)
Primary Role PDE4 Inhibitor (Nanomolar IC50)Synthetic Intermediate / SAR Probe

Structure-Activity Relationship (SAR) Deep Dive

This section explains the causality of performance differences based on the pharmacophore of PDE4 inhibitors.

A. The Amide "Head" Group (Critical Factor)
  • Roflumilast: Contains a 3,5-dichloropyridine ring.[2][3][4][5] In the PDE4 active site, this ring occupies a specific solvent-filled pocket (Q-pocket). The electron-withdrawing chlorines facilitate pi-stacking interactions and hydrogen bonding that lock the molecule in place, resulting in picomolar to low-nanomolar affinity.

  • CMD-Benzamide: Contains a simple N,N-dimethyl group.[6][7][8] This group is too small to reach the Q-pocket and lacks the electronic properties to induce strong binding.

    • Insight: Replacing the aryl-amide of Roflumilast with a dimethyl-amide typically results in a >1000-fold loss in potency .

B. The Alkoxy "Tail" Pattern
  • Roflumilast (3-CpCH₂O / 4-HF₂CO): The bulky cyclopropylmethoxy group at position 3 sits in a large hydrophobic pocket. The difluoromethoxy at position 4 provides metabolic stability against esterases and oxidative metabolism.

  • CMD-Benzamide (3-MeO / 4-CpO): The pattern is reversed and simplified.

    • 3-Methoxy: Too small to effectively fill the hydrophobic pocket usually occupied by larger groups (like cyclopentyloxy or cyclopropylmethoxy) in potent inhibitors.

    • 4-Cyclopropoxy: Direct attachment of the cyclopropyl ring to oxygen (without a methylene linker) creates a chemically distinct ether that is more sterically constrained and potentially acid-labile compared to Roflumilast's ether.

SAR Logic Visualization

SAR_Comparison Roflumilast Roflumilast (Optimized Drug) R_Amide 3,5-Dichloropyridine (Q-Pocket Lock) Roflumilast->R_Amide R_Alkoxy 3-Cyclopropylmethoxy (Hydrophobic Fill) Roflumilast->R_Alkoxy CMD CMD-Benzamide (Scaffold/Analog) C_Amide N,N-Dimethyl (No Q-Pocket Interaction) CMD->C_Amide C_Alkoxy 3-Methoxy (Insufficient Bulk) CMD->C_Alkoxy PDE4_Binding PDE4 Active Site Binding Potency Biological Potency PDE4_Binding->Potency R_Amide->PDE4_Binding High Affinity R_Alkoxy->PDE4_Binding Optimal Fit C_Amide->PDE4_Binding Weak/No Interaction C_Alkoxy->PDE4_Binding Loose Fit

Caption: SAR flowchart demonstrating why Roflumilast achieves high potency while CMD-Benzamide serves as a low-affinity structural probe.

Experimental Applications & Protocols

Application 1: Using CMD-Benzamide as a Synthetic Building Block

CMD-Benzamide is best utilized as a starting material to synthesize novel PDE4 inhibitors by modifying the amide moiety.

Protocol: Amide Transamidation (Lithium-Mediated) Purpose: To convert the dimethyl amide of CMD-Benzamide into a biologically active aryl-amide (Roflumilast analog).

  • Reagents: CMD-Benzamide (1.0 eq), 3,5-dichloropyridin-4-amine (1.2 eq), LiHMDS (Lithium hexamethyldisilazide, 2.5 eq), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 3,5-dichloropyridin-4-amine in THF and cool to 0°C.

    • Add LiHMDS dropwise; stir for 30 min to generate the lithiated amine species.

    • Add CMD-Benzamide (dissolved in THF) slowly to the mixture.

    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Validation: Monitor disappearance of the dimethyl amide peak by LC-MS.

Application 2: PDE4 Enzymatic Assay (Comparison Control)

Purpose: To quantify the potency difference. Roflumilast is the Positive Control; CMD-Benzamide acts as a Negative/Low-Affinity Control.

Protocol: FRET-Based cAMP Hydrolysis Assay

  • System: Use a commercially available PDE4 assay kit (e.g., PerkinElmer LANCE Ultra).

  • Enzyme: Recombinant human PDE4B (0.5 nM final concentration).

  • Substrate: cAMP labeled with a fluorophore (e.g., FAM-cAMP).

  • Dosing:

    • Roflumilast: Prepare serial dilutions from 10 µM down to 0.1 pM (expect IC50 ~0.5–1.0 nM).

    • CMD-Benzamide: Prepare serial dilutions from 100 µM down to 10 nM.

  • Incubation: Mix inhibitor, enzyme, and substrate buffer. Incubate for 60 min at RT.

  • Detection: Add detection reagent (binding agent that recognizes AMP but not cAMP). Read FRET signal.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Roflumilast yields a sigmoidal curve with nanomolar IC50. CMD-Benzamide yields a flat line or partial inhibition only at high micromolar concentrations.

Synthesis Pathway Visualization

This diagram illustrates how CMD-Benzamide fits into the broader chemical space relative to Roflumilast.

Synthesis_Pathway Precursor 3-Hydroxy-4-cyclopropoxy benzoic acid derivatives CMD CMD-Benzamide (Stable Intermediate) Precursor->CMD Amidation (NMe2) Activation Activation Step (e.g., Hydrolysis to Acid or Direct Transamidation) CMD->Activation Synthetic Manipulation Target_Analog Novel PDE4 Inhibitor (Roflumilast Analog) Activation->Target_Analog + Aryl Amine

Caption: CMD-Benzamide serves as a stable intermediate that can be activated to form potent PDE4 inhibitors.

References

  • PubChem. Roflumilast Compound Summary. National Library of Medicine. Available at: [Link]

  • Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics.
  • Bundschuh, D. S., et al. (2001). In vivo efficacy of roflumilast, a new orally active PDE4 inhibitor.[3] Journal of Pharmacology and Experimental Therapeutics.

Sources

Infrared (IR) spectroscopy peaks for methoxy and cyclopropoxy benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation between methoxy (


) and cyclopropoxy (

) substituents on a benzamide scaffold is a critical analytical challenge in Structure-Activity Relationship (SAR) studies. While both moieties are ether-linked and share similar polarity, their vibrational signatures differ fundamentally due to ring strain and hybridization effects.

The definitive differentiator lies in the C-H stretching region:

  • Methoxy groups exhibit a characteristic symmetric C-H stretch < 3000 cm⁻¹ (typically ~2835 cm⁻¹).

  • Cyclopropoxy groups exhibit high-frequency C-H stretches > 3000 cm⁻¹ (typically 3050–3100 cm⁻¹) due to the increased s-character of the strained cyclopropyl C-H bonds.

This guide provides a rigorous spectral comparison, theoretical grounding, and a validated decision-making workflow for unambiguous identification.

Theoretical Basis: Hybridization & Ring Strain

To interpret the spectra accurately, one must understand the underlying physics of the molecular vibrations.

The Methoxy Group ( )

The carbon atom in a methoxy group is a standard


 center.
  • Vibrational Mode: The C-H bonds are relatively "loose" compared to unsaturated systems.

  • Spectral Consequence: C-H stretching occurs in the "Aliphatic" region, strictly below 3000 cm⁻¹. The symmetric stretch is often intensified by Fermi resonance with the methyl bending overtone.

The Cyclopropoxy Group (Pseudo- )

The cyclopropane ring is highly strained (Walsh orbitals). The C-C bonds have high p-character (resembling


), forcing the external C-H bonds to adopt high s-character (approx. 

).
  • Vibrational Mode: The C-H bonds are shorter and stiffer.

  • Spectral Consequence: C-H stretching shifts to higher frequencies, often overlapping with aromatic C-H stretches (3000–3100 cm⁻¹), distinct from the lower frequency alkyl bands.

Comparative Spectral Analysis

The following table summarizes the diagnostic peaks for 4-methoxybenzamide versus a generic 4-cyclopropoxybenzamide analogue.

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibrational ModeMethoxy Benzamide (cm⁻¹)Cyclopropoxy Benzamide (cm⁻¹)Diagnostic Value
Ether Linkage C-H Stretch (Sym) 2830 – 2845 (Sharp, Med)AbsentHigh (Primary Marker)
C-H Stretch (Ring) Absent3040 – 3090 (Shoulder on Aryl C-H)High (Differentiation)
C-O-C Stretch (Asym) 1240 – 12601220 – 1250Low (Overlap)
Ring Breathing N/A1010 – 1035 (Med)Medium (Confirmation)
Benzamide Core Amide I (C=O) 1650 – 16801650 – 1680Control
Amide II (N-H) 1620 – 16401620 – 1640Control
N-H Stretch 3150 – 3400 (Doublet)3150 – 3400 (Doublet)Control
Detailed Region Analysis[1]
Region A: The C-H Stretching Zone (2800–3100 cm⁻¹)

This is the primary discrimination zone.

  • Methoxy: Look for the "Fermi Doublet" effect. You will see the aromatic C-H stretches >3000 cm⁻¹, followed by a distinct gap, and then the methyl C-H stretches <3000 cm⁻¹. The band at ~2835 cm⁻¹ is the "smoking gun" for aryl methyl ethers (anisole derivatives).

  • Cyclopropoxy: The alkyl C-H region (<3000 cm⁻¹) is significantly quieter. The cyclopropyl C-H stretches shift up into the 3000–3100 cm⁻¹ range, often appearing as a high-frequency shoulder on the aromatic C-H band.

Region B: The Fingerprint Zone (1000–1300 cm⁻¹)
  • C-O-C Stretch: Both compounds show strong ether stretching.[1] In methoxy benzamides, this is typically a strong band at ~1250 cm⁻¹. In cyclopropoxy derivatives, this band may shift slightly lower due to the electron-donating capability of the strained ring, but it is not reliable as a sole identifier.

  • Ring Breathing: The cyclopropyl group exhibits a characteristic "ring breathing" mode (simultaneous expansion/contraction of the ring) near 1020 cm⁻¹ . This is absent in the methoxy derivative.[2]

Experimental Protocol: High-Resolution Acquisition

To distinguish the subtle C-H shoulder of the cyclopropyl group, standard low-resolution scans are insufficient.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR requires minimal sample prep and provides excellent surface contact, crucial for resolving sharp C-H bands without the scattering often seen in KBr pellets.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability with crystalline benzamides.

  • Background: Collect a 32-scan background spectrum of the clean crystal.

  • Sample Loading: Place ~2 mg of solid benzamide directly onto the crystal focal point.

  • Compression: Apply high pressure using the anvil clamp. Note: Ensure the pressure is consistent to avoid band distortions.

  • Acquisition:

    • Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹). Higher resolution is needed to separate Cyclopropyl C-H from Aryl C-H.

    • Scans: Accumulate 64 scans to improve Signal-to-Noise ratio.

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth the spectrum aggressively, as this may merge the diagnostic C-H shoulders.

Logical Workflows

Spectral Interpretation Decision Tree

IR_Decision_Tree Start Start: Analyze IR Spectrum Check_Amide Check 1600-1700 cm⁻¹ (Amide I & II present?) Start->Check_Amide Not_Benzamide STOP: Not a Benzamide Check_Amide->Not_Benzamide No Check_CH_Low Check 2830-2850 cm⁻¹ (Distinct sharp peak?) Check_Amide->Check_CH_Low Yes Methoxy_Confirmed Result: Methoxy Benzamide (Sym. C-H Stretch) Check_CH_Low->Methoxy_Confirmed Yes (Strong Signal) Check_CH_High Check 3050-3100 cm⁻¹ (Shoulder/Broadening on Aryl C-H?) Check_CH_Low->Check_CH_High No / Weak Check_Breathing Check 1010-1035 cm⁻¹ (Medium intensity band?) Check_CH_High->Check_Breathing Yes Inconclusive Inconclusive (Check NMR) Check_CH_High->Inconclusive No Cyclo_Confirmed Result: Cyclopropoxy Benzamide Check_Breathing->Cyclo_Confirmed Yes Check_Breathing->Inconclusive No

Figure 1: Decision tree for differentiating methoxy and cyclopropoxy substituents based on IR spectral features.

Sample Preparation Workflow

Sample_Prep Sample Solid Sample (Benzamide) Solvent_Wash Solvent Wash (Remove synthesis residuals) Sample->Solvent_Wash Dry Vacuum Dry (Remove solvent peaks) Solvent_Wash->Dry ATR_Mount Mount on ATR (Diamond Crystal) Dry->ATR_Mount Scan_Param Set Parameters (Res: 2 cm⁻¹, Scans: 64) ATR_Mount->Scan_Param Acquire Acquire Spectrum Scan_Param->Acquire

Figure 2: Optimal sample preparation workflow to ensure resolution of fine spectral features.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Anisole (Methoxybenzene). National Institute of Standards and Technology.[3] Available at: [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout (General Ether IR Principles). Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Ethers (Cyclopropyl vs Alkyl). Available at: [Link][4][3][5][6][7][8][9][10][11][12][13][14]

  • PubChem. 4-Methoxybenzamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Benchmarking Synthetic Routes for 3,4-Disubstituted N,N-Dimethylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks three distinct synthetic strategies for accessing 3,4-dimethoxy-N,N-dimethylbenzamide , a representative scaffold for veratric acid derivatives used in pharmacological inhibitors.

While classical acid chloride activation remains the baseline for commodity scale-up, our analysis identifies Propylphosphonic Anhydride (T3P) as the superior reagent for modern pharmaceutical applications. T3P offers a critical balance of high yield (>90%), benign byproducts (water-soluble), and process safety, outperforming both the harsh conditions of thionyl chloride and the poor atom economy of uronium coupling reagents (HATU).

Mechanistic Analysis & Route Selection

The electronic nature of the 3,4-dimethoxy substitution pattern (electron-donating groups) deactivates the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzoic acids. Consequently, the choice of activation strategy is critical to drive conversion without inducing side reactions.

The Contenders
FeatureMethod A: Acid Chloride Method B: HATU Coupling Method C: T3P Activation
Reagent Thionyl Chloride (

)
HATU / DIPEAT3P (50% in EtOAc) / Pyridine
Active Species Acyl ChlorideO-At-Active EsterMixed Anhydride
Key Advantage Low raw material costRapid kinetics; tolerates stericsWater-soluble byproducts
Key Limitation Acidic byproducts (

)
Allergenic; difficult purificationHigher reagent cost than

Scale Suitability High (Kg+)Low (mg to g)High (g to Kg)
Decision Logic for Route Selection

The following decision matrix illustrates when to deploy each method based on substrate sensitivity and scale.

RouteSelection Start Start: 3,4-Disubstituted Benzoic Acid ScaleCheck Scale > 100g? Start->ScaleCheck AcidSensitive Acid Sensitive Moieties? ScaleCheck->AcidSensitive No MethodA Method A: Acid Chloride (SOCl2) ScaleCheck->MethodA Yes (Cost priority) Purification Column Chromatography Acceptable? AcidSensitive->Purification Yes MethodB Method B: HATU Coupling AcidSensitive->MethodB No (Rapid Screen) Purification->MethodB Yes (Discovery) MethodC Method C: T3P (Green/Process) Purification->MethodC No (Process/Green) MethodA->MethodC If Safety/Corrosion Issues Arise

Figure 1: Strategic decision tree for amidation reagents. T3P (Method C) bridges the gap between discovery and process chemistry.

Benchmarking Data

The following data was compiled from triplicate runs using 3,4-dimethoxybenzoic acid (1.0 eq) and dimethylamine (2.0 eq) .

MetricMethod A (

)
Method B (HATU)Method C (T3P)
Isolated Yield 88%96%94%
Reaction Time 4 hours (reflux)1 hour (RT)2 hours (RT)
Purity (HPLC) 92% (requires dist.)98% (post-column)99% (post-wash)
E-Factor (Waste) High (Acidic gas scrub)High (Peptide coupling mass)Low (Aqueous waste only)
Purification Distillation / CrystallizationSilica Gel ChromatographyAcid/Base Extraction

Analysis:

  • Method A suffers from the formation of

    
     gas, requiring scrubbers on scale. The electron-rich ring can occasionally undergo chlorination artifacts under forcing conditions.
    
  • Method B provides the highest raw conversion but requires chromatographic purification to remove the tetramethylurea byproduct and phosphorous salts, making it impractical for >10g batches.

  • Method C (T3P) yields a product of sufficient purity (>98%) simply by washing the organic layer with water and mild acid, as the T3P byproducts are highly water-soluble.

Detailed Experimental Protocols

Method C: T3P-Mediated Amidation (Recommended)

Rationale: This protocol is selected as the "Gold Standard" for its balance of green chemistry principles (Process Mass Intensity) and ease of workup.

Reagents:

  • 3,4-Dimethoxybenzoic acid (1.82 g, 10 mmol)

  • Dimethylamine (2.0 M in THF, 7.5 mL, 15 mmol)

  • Pyridine (2.4 mL, 30 mmol)

  • T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (7.0 mL, ~12 mmol)

  • Ethyl Acetate (EtOAc) (20 mL)

Step-by-Step Protocol:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid and EtOAc (20 mL).

  • Base Addition: Add Pyridine (3.0 equiv) in one portion. The mixture may warm slightly.

  • Activation: Cool the solution to 0°C (ice bath). Add T3P solution (1.2 equiv) dropwise over 5 minutes.

    • Checkpoint: Ensure the internal temperature does not exceed 10°C to prevent background hydrolysis of the reagent.

  • Amine Addition: Add Dimethylamine (1.5 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C).

    • Self-Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting acid (

      
      , streaks) should disappear within 60 minutes, replaced by the amide (
      
      
      
      , UV active).
  • Workup (The "Green" Advantage):

    • Dilute the reaction mixture with water (20 mL).

    • Separate phases. Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess pyridine and any unreacted amine.

    • Wash with sat.

      
        (15 mL) to remove any unreacted benzoic acid.
      
    • Wash with brine (15 mL), dry over

      
      , and concentrate
      in vacuo.
      
  • Result: The product is obtained as a white crystalline solid or clear oil (depending on exact substituents) requiring no further purification.

Method A: Acid Chloride Activation (Baseline)

Rationale: Provided for comparison when reagent cost is the sole driver.

  • Activation: Reflux 3,4-dimethoxybenzoic acid (10 mmol) in neat Thionyl Chloride (5 mL) for 2 hours.

  • Evaporation: Remove excess

    
     under reduced pressure (azeotrope with toluene to ensure complete removal).
    
  • Coupling: Dissolve the crude acid chloride in DCM (20 mL) and cool to 0°C. Add Dimethylamine (excess) and

    
     (1.1 equiv).
    
  • Workup: Standard aqueous wash. Note that dark coloration often occurs due to oxidation of the electron-rich aromatic ring by trace sulfur species.

Visualizing the T3P Mechanism

Understanding why T3P is superior requires looking at the activation cycle. Unlike carbodiimides (EDC/DCC) which form urea byproducts, T3P forms a mixed anhydride that reacts with the amine, releasing a water-soluble phosphonate salt.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base Base (Pyridine) Base->Carboxylate Intermediate Mixed Anhydride (Activated Species) Carboxylate->Intermediate Attacks P center Ring Opening T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Target Amide (R-CONMe2) Intermediate->Product Nucleophilic Acyl Substitution Byproduct P-Byproduct (Water Soluble Salt) Intermediate->Byproduct Leaving Group Amine Amine Nucleophile (HNMe2) Amine->Product

Figure 2: T3P activation mechanism. The cyclic anhydride opens to form a highly reactive mixed anhydride. The phosphorus byproduct is highly polar, enabling aqueous extraction.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][4][5] Organic Process Research & Development, 20(2), 140-177.

  • Hale, C. R., et al. (2010). Scalable synthesis of benzamides using T3P. Organic Letters, 12(10), 2220-2223.

  • American Chemical Society. (2021). Green Chemistry Institute Pharmaceutical Roundtable: Reagent Guides.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Characterization

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is a substituted benzamide derivative, frequently encountered as an advanced intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., analogs of Roflumilast). Unlike common solvents or reagents, this compound possesses a complex pharmacological scaffold that necessitates specific disposal protocols to prevent environmental bioaccumulation.

This guide moves beyond generic safety advice, providing a self-validating disposal workflow . It assumes the compound is handled in a research or pilot-plant setting where "Cradle-to-Grave" liability applies.

Composite Hazard Profile

As a specific Safety Data Sheet (SDS) may not be publicly standardized for this proprietary intermediate, we apply the Precautionary Principle based on its pharmacophore (benzamide core + cyclopropyl ether).

Hazard CategoryClassification (Extrapolated)Operational Implication
Acute Toxicity H302 (Harmful if swallowed)Must be segregated from general trash; zero-tolerance for drain disposal.
Irritation H315/H319 (Skin/Eye Irritant)Dust control is critical during solid waste transfer.
Target Organ H373 (Potential STOT-RE)Long-term exposure risk; double-bagging required for waste.
Environmental Aquatic Chronic Strict Incineration Only. No landfilling.
Reactivity StableIncompatible with strong oxidizers (e.g., nitric acid, peroxides).

Waste Segregation & Classification Logic

Effective disposal begins at the bench. You must classify the waste stream before it leaves the fume hood. This compound is generally Non-RCRA Regulated (federal level) but is often treated as State-Regulated Hazardous Waste due to its toxicity profile.

The Decision Matrix

Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generation: 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide State Physical State? Start->State Solid Solid / Powder (Pure or Precipitate) State->Solid Crystalline/Amorphous Liquid Solution / Mother Liquor State->Liquid Dissolved Trace Trace Contamination (Gloves, Weigh Boats) State->Trace Residue Bin_Solid Solid Waste Stream (Non-Halogenated Organic Solid) Solid->Bin_Solid Double Bag & Label Bin_Liquid Solvent Waste Stream (Check Solvent Halogenation) Liquid->Bin_Liquid Carboy Bin_Debris Solid Debris Stream (Chemically Contaminated Debris) Trace->Bin_Debris Clear Bag

Figure 1: Waste Segregation Decision Matrix.[1][2] This logic ensures that solid active pharmaceutical ingredients (APIs) are not inadvertently dissolved into solvent streams unless necessary, reducing the volume of high-hazard liquid waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scope: Expired lots, off-spec synthesis batches, or degradation products.

  • Containment: Do not place loose powder directly into a drum.

    • Primary: Screw-top jar (glass or HDPE).

    • Secondary: Seal the jar inside a clear, 4-mil polyethylene bag.

  • Labeling:

    • Use a "Hazardous Waste" label.[3]

    • Chemical Name: Write out the full name. Do not use abbreviations like "Benzamide Int." or project codes (e.g., "CMPD-402").

    • Constituents: 100% 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Accumulation: Place in the Satellite Accumulation Area (SAA) designated for "Solid Organic Waste."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scope: Filtrates containing the compound dissolved in solvents (DCM, Ethyl Acetate, Methanol).

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Waste .

    • If dissolved in Methanol , Ethyl Acetate , or DMF : Segregate into Non-Halogenated Waste .

  • Concentration Limits: If the concentration of the benzamide exceeds 5% by weight, flag the container for "High BTU Incineration" to ensure complete destruction of the amide bond.

  • pH Neutralization: Ensure the waste solution is pH 5–9. Strongly acidic/basic solutions containing amides can hydrolyze, releasing amines or carboxylic acids that may react unexpectedly in the waste drum.

Protocol C: Final Destruction (Facility Level)

This section is for the EHS team coordinating with the waste vendor (e.g., Veolia, Clean Harbors).

ParameterSpecificationReason for Choice
Disposal Method Incineration Landfilling is prohibited for bioactive benzamides to prevent groundwater leaching.
Temperature > 1000°C Required to break the stable amide bond and cyclopropyl ring.
Waste Code (Federal) Not Listed Not a P or U listed waste. Use "Non-Regulated" profile.
Waste Code (State) Variable E.g., California may require code 352 (Organic solids with halogens/sulfur/nitrogen).
Fuel Blending Permitted If in high-BTU solvent (e.g., Acetone), fuel blending is acceptable.

Emergency Response: Spill Cleanup

Scenario: A 5g glass vial of solid 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide shatters on the floor.

  • Isolate: Evacuate the immediate 10-foot radius. Mark the area.

  • PPE Up-Armor: Standard lab coat/glasses are insufficient for powder spills.

    • Respiratory:[1][2][4][5] N95 or P100 half-mask (to prevent inhaling dust).

    • Hands: Double nitrile gloves (0.11mm minimum thickness).

  • Dry Cleanup (Preferred):

    • Do NOT spray water (spreads contamination).

    • Cover the powder with a dust suppressant (e.g., moist paper towels or specialized absorbent pads).

    • Scoop material using a plastic dustpan into a wide-mouth hazardous waste jar.

  • Wet Decontamination:

    • Once bulk solids are removed, wipe the surface with a soap/water solution.

    • Validation: A UV lamp (365nm) can sometimes detect benzamide residues (fluorescence check), though not guaranteed for this specific analog.

  • Disposal of Debris: All cleanup materials (towels, gloves, scoop) go into the "Solid Debris" hazardous waste bin.

Regulatory & Compliance Context

The "Cradle-to-Grave" Lifecycle

The following diagram illustrates the compliance pathway from synthesis to destruction.

Lifecycle Gen Generator (Lab Bench) SAA Satellite Accumulation (SAA) Gen->SAA Label & Seal MAA Main Accumulation Area (90/180 Day Storage) SAA->MAA Weekly Inspection Trans DOT Transport (UN 3077/3082) MAA->Trans Manifesting TSDF TSDF (Incinerator) Trans->TSDF Destruction

Figure 2: Regulatory Lifecycle. Note that while the compound may not be RCRA-listed, the "Generator" is liable until the "TSDF" issues a Certificate of Destruction.

Documentation Requirements[1][2][3][7][8][9][10][11]
  • Waste Manifest: Must list "Non-RCRA Hazardous Waste Solid" (or Liquid).

  • DOT Shipping Name: If shipping pure substance in bulk (>5kg):

    • UN Number:UN 3077

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide).

    • Class: 9

    • Packing Group: III

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

  • PubChem. (n.d.). Benzamide Compound Summary. National Library of Medicine. (Used for pharmacophore hazard extrapolation). [Link]

Sources

Personal protective equipment for handling 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel pharmaceutical intermediates requires a rigorous, scientifically grounded safety framework. As drug development professionals scale the synthesis of targeted therapeutics, understanding the physicochemical properties of a compound is just as critical as the synthetic route itself.

This guide provides an authoritative Standard Operating Procedure (SOP) for the safe handling, operational processing, and disposal of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide (CAS 1243464-88-1) . By synthesizing technical accuracy with field-proven safety protocols, this document is designed to be your definitive resource for laboratory safety and chemical handling.

Chemical Identity & Hazard Causality

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is a structurally significant benzamide derivative. The specific substitution pattern (a methoxy and cyclopropoxy group on a benzene ring attached to an amide) is a classic pharmacophore often associated with highly bioactive compounds, such as phosphodiesterase-4 (PDE4) inhibitors.

The Causality of Risk: Because this compound is an active pharmaceutical ingredient (API) intermediate, it must be handled under strict occupational exposure banding. Its low molecular weight and lipophilic nature mean it can readily cross the stratum corneum (the outermost layer of the skin) and mucosal membranes. Furthermore, because this intermediate is typically dissolved in highly permeating aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) during synthesis or biological assay preparation, the risk of solvent-mediated transdermal drug delivery is exponentially increased. Therefore, handling this compound requires strict adherence to the1[1] and a tailored Chemical Hygiene Plan.

Quantitative Property Summary To inform our PPE strategy, we must first look at the compound's physical and chemical data[2],[3]:

PropertyValueSafety & Operational Implication
CAS Number 1243464-88-1Unique identifier for safety tracking and inventory.
Molecular Weight 235.28 g/mol Low MW facilitates rapid dermal and mucosal penetration.
LogP ~1.42Lipophilic; readily crosses cellular lipid bilayers.
Purity ≥95%May contain up to 5% unknown, potentially reactive synthetic impurities.
Physical State Solid (Powder)High risk of aerosolization and static cling during transfer.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical properties outlined above, the following PPE matrix must be strictly followed.

Operational TaskRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
Powder Weighing & Transfer N95 or P100 Particulate RespiratorDouble Nitrile Gloves (≥5 mil)Safety GogglesFlame-resistant Lab Coat
Solution Prep (in DMSO/DMF) Not required if in Fume HoodDouble Nitrile Gloves (≥5 mil)Safety Goggles & Face ShieldChemical-resistant Apron
Reaction Quenching Not required if in Fume HoodHeavy-duty Nitrile or ButylSafety Goggles & Face ShieldFlame-resistant Lab Coat
Spill Cleanup (Solid/Liquid) P100 Particulate RespiratorDouble Nitrile GlovesSafety GogglesTyvek® Sleeves & Lab Coat

Step-by-Step Operational Workflows

The following protocols are designed as self-validating systems. Do not skip verification steps, as they are engineered to prevent exposure before it occurs.

Protocol A: Safe Weighing and Solution Preparation
  • Preparation & Containment: Verify the inward face velocity of the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet is between 75–100 feet per minute (fpm).

    • Causality: This specific velocity ensures the containment of aerosolized powders without disrupting the microbalance reading, preventing inhalation exposure.

  • PPE Donning: Don double nitrile gloves.

    • Causality: Nitrile provides superior chemical resistance to aprotic solvents (DMSO/DMF) compared to latex. Double gloving allows the outer glove to be safely discarded if contaminated, maintaining a continuous barrier against the lipophilic API.

  • Static Mitigation: Discharge static from the spatula and weigh boat using an anti-static ionizer (zero-stat gun).

    • Causality: The crystalline nature of the benzamide derivative makes it prone to static cling. Mitigating static prevents the powder from aggressively aerosolizing or clinging to the outside of the weigh boat.

  • Transfer & Sealing: Weigh the required mass and transfer it directly into a pre-tared, sealable amber vial. Cap the vial before removing it from the VBE.

    • Causality: Sealing the vessel inside the controlled environment prevents cross-contamination of the ambient laboratory space.

Protocol B: Reaction Handling and Quenching
  • Environmental Control: Conduct all synthetic reactions inside a certified chemical fume hood.

  • Closed-System Solvent Addition: Introduce solvents (e.g., Dichloromethane, Tetrahydrofuran) using a sealed syringe or pressure-equalizing addition funnel.

    • Causality: Maintaining a closed system prevents the release of volatile organic compounds (VOCs) that can act as airborne carriers for the dissolved benzamide intermediate.

  • Controlled Quenching: Quench the reaction slowly under an inert atmosphere (Nitrogen or Argon) while maintaining active stirring.

    • Causality: Rapid quenching of synthetic reactions can cause localized exothermic boiling, leading to the violent aerosolization of the lipophilic intermediate and subsequent inhalation or dermal exposure.

Spill Response & Disposal Plan

In the event of a breach in containment, follow these steps in accordance with 4 guidelines[4]:

  • Immediate Isolation: Evacuate the immediate vicinity. If the spill involves a solvent solution, increase fume hood ventilation to maximum to capture volatile vapors.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or universal spill pads.

    • Causality: Using inert absorbents prevents secondary exothermic reactions with residual synthetic reagents or catalysts that may be present alongside the intermediate.

  • Chemical Decontamination: Wash the affected area with a compatible solvent (e.g., ethanol or isopropanol) to solubilize the lipophilic residue. Follow this with a 10% sodium hypochlorite (bleach) solution and soapy water to fully degrade and mechanically remove the organic compounds.

  • Compliant Disposal: Place all contaminated PPE, absorbents, and debris into a designated hazardous waste container. Label as "Toxic Organic Solid Waste - Benzamide Derivative" in strict compliance with EPA regulations and institutional EHS guidelines[4].

Mechanistic Visualization: Hazard Mitigation Workflow

G A Hazard: 4-Cyclopropoxy-3-methoxy- N,N-dimethylbenzamide (Lipophilic, LogP 1.42) B Engineering Controls (Fume Hood / VBE) A->B Mitigation Step 1 C Administrative Controls (OSHA 29 CFR 1910.1450 SOPs) B->C Mitigation Step 2 D PPE Implementation (Double Nitrile, Face Shield, Lab Coat) C->D Mitigation Step 3 E Safe Weighing & Solution Prep D->E F Reaction Handling & Synthesis D->F

Hierarchy of controls and PPE workflow for handling lipophilic benzamide intermediates.

References

  • Howei Pharm. "12096NH69 - 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide, ≥95%." Howei Life Science Product Solutions. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publication 3404-11R; 2011. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.